molecular formula C10H20N2O2 B143305 1-Boc-homopiperazine CAS No. 112275-50-0

1-Boc-homopiperazine

Número de catálogo: B143305
Número CAS: 112275-50-0
Peso molecular: 200.28 g/mol
Clave InChI: WDPWEXWMQDRXAL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

tert-Butyl 1,4-diazepane-1-carboxylate (CAS 112275-50-0), also known as 1-Boc-homopiperazine, is a high-purity Boc-protected seven-membered diazepane ring that serves as a critical synthetic intermediate and building block in medicinal chemistry and drug discovery research. This compound is of significant interest in the development of novel therapeutic agents, notably as a key structural component in the synthesis of potent pan-KRAS inhibitors, which are a major focus in oncology research for targeting various cancers . The homopiperazine scaffold allows for extensive structural modification, enabling researchers to explore and optimize interactions within enzyme binding sites. The Boc (tert-butoxycarbonyl) protecting group effectively shields the secondary amine, providing stability during synthetic sequences while allowing for facile deprotection under mild acidic conditions to generate the free amine for further derivatization . Product Specifications: • CAS Number: 112275-50-0 • Molecular Formula: C 10 H 20 N 2 O 2 • Molecular Weight: 200.28 g/mol • Purity: Up to 98% • Storage: Store in a cool, dark place in a sealed container at room temperature . Handling and Safety: This compound is for research use only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for detailed handling information. General safety notes include: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

tert-butyl 1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-4-5-11-6-8-12/h11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPWEXWMQDRXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373214
Record name 1-Boc-homopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112275-50-0
Record name 1-Boc-homopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 1,4-diazepane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-homopiperazine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Boc-homopiperazine, also known by its systematic name tert-butyl 1,4-diazepane-1-carboxylate, is a heterocyclic organic compound that serves as a crucial building block in modern medicinal chemistry and pharmaceutical development.[1] Its structure features a seven-membered diazepane ring, with one of the amine functionalities protected by a tert-butoxycarbonyl (Boc) group. This mono-protection strategy is pivotal, as it allows for selective chemical modification at the unprotected secondary amine, making it a versatile intermediate for constructing complex molecular architectures.[1]

This technical guide provides an in-depth overview of this compound for researchers, scientists, and drug development professionals. It covers its chemical and physical properties, detailed experimental protocols for its synthesis, key applications in the synthesis of bioactive molecules, analytical methods for quality control, and essential safety information.

Core Properties and Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and characterization.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 112275-50-0[1][2]
Molecular Formula C₁₀H₂₀N₂O₂[1][2]
Molecular Weight 200.28 g/mol [1][2]
Appearance Colorless to yellow liquid[1][2]
Boiling Point 95-110 °C at 0.5 mmHg[3]
Density 1.016 g/mL at 20 °C[3]
Refractive Index (n²⁰/D) 1.471
Solubility Not miscible or difficult to mix in water. Soluble in common organic solvents.[1][3]
Purity ≥ 98% (by GC or Titration)[2][4]
Identification and Registry Numbers
IdentifierValueReference(s)
MDL Number MFCD00276987[1][2]
PubChem CID 2756058[1][2]
Beilstein/REAXYS 7581789
Synonyms tert-Butyl 1,4-diazepane-1-carboxylate, 1-Boc-hexahydro-1,4-diazepine, Boc-HomoPiz, HPBOC[2][3]

Synthesis of this compound

The most common laboratory synthesis involves the mono-protection of the commercially available 1,4-diazepane (homopiperazine) using di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O).

Experimental Protocol: N-Boc Protection of 1,4-Diazepane

This protocol describes a standard procedure for the synthesis of this compound.[3]

Materials:

  • 1,4-Diazepane (1.0 g, 9.780 mmol)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (2.201 g, 9.780 mmol)

  • Acetic acid (19.6 mL)

  • Dichloromethane (B109758) (DCM)

  • 10% Sodium Hydroxide (NaOH) solution

  • Water

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Prepare a solution of 1,4-diazepane (1.0 g) in acetic acid (9.8 mL).

  • In a separate flask, prepare a solution of di-tert-butyldicarbonate (2.201 g) in acetic acid (9.8 mL).

  • At room temperature, add the 1,4-diazepane solution to the di-tert-butyldicarbonate solution with stirring.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • After 24 hours, quench the reaction by adding water.

  • Adjust the pH of the aqueous mixture to 10 using a 10% NaOH solution. The solution should be basic to ensure the deprotonation of any remaining amine salts.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (2 x 15 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to yield the product, tert-butyl 1,4-diazepane-1-carboxylate (1-Boc-hexahydro-1,4-diazepine).

Expected Yield: ~90%

Synthesis Workflow Diagram

G cluster_reactants Starting Materials cluster_process Reaction & Workup 1_4_Diazepane 1,4-Diazepane in Acetic Acid Reaction Mix and Stir (Room Temp, 24h) 1_4_Diazepane->Reaction Boc_Anhydride Di-tert-butyl dicarbonate ((Boc)₂O) in Acetic Acid Boc_Anhydride->Reaction Quench_Adjust 1. Quench with Water 2. Adjust pH to 10 with NaOH Reaction->Quench_Adjust Extraction Extract with Dichloromethane Quench_Adjust->Extraction Dry_Evaporate Dry organic phase & Evaporate solvent Extraction->Dry_Evaporate Product This compound (tert-butyl 1,4-diazepane-1-carboxylate) Dry_Evaporate->Product

Synthesis workflow for this compound.

Applications in Drug Development

This compound is a versatile building block primarily used in the synthesis of pharmaceutical compounds.[1] The presence of a free secondary amine allows for its incorporation into larger molecules through reactions such as N-arylation, alkylation, amidation, and reductive amination.

Key therapeutic areas where this scaffold is employed include:

  • Anticoagulants: It is a key component in the synthesis of novel Factor Xa (fXa) inhibitors, which are a class of modern antithrombotic drugs used to prevent and treat blood clots.[3]

  • Histamine H3-Receptor Antagonists: Used in the development of antagonists for the H3 receptor, which are investigated for treating neurological disorders.[3]

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Serves as a precursor for DPP-IV inhibitors, a class of drugs used to treat type 2 diabetes.[3]

Generalized Application Workflow: Synthesis of Pharmaceutical Intermediates

The following diagram illustrates a typical synthetic sequence where this compound is coupled with an aryl halide, a common step in the synthesis of many drug candidates.

G cluster_reaction Coupling Reaction Boc_Homopiperazine This compound Coupling Pd-catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) or Nucleophilic Aromatic Substitution Boc_Homopiperazine->Coupling Aryl_Halide Aryl Halide (Ar-X) (e.g., 2,5-dichloropyridine) Aryl_Halide->Coupling Intermediate_1 N-Arylated Intermediate Coupling->Intermediate_1 Deprotection Boc Deprotection (e.g., TFA or HCl) Intermediate_1->Deprotection Final_Intermediate Final Homopiperazine Derivative (Ready for further modification) Deprotection->Final_Intermediate

Generalized workflow for drug intermediate synthesis.

Analytical and Quality Control Methods

Ensuring the purity of this compound is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for its quality control.

Representative HPLC Purity Assay

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:

    • 0-20 min, 5-95% B

    • 20-25 min, 95% B

    • 25-26 min, 95-5% B

    • 26-30 min, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (where the carbamate (B1207046) group absorbs).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA).

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. While detailed spectral data is often proprietary to suppliers, the expected signals for ¹H and ¹³C NMR are predictable based on the structure.

  • ¹H NMR: Expected signals would include a large singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group. The protons on the diazepane ring would appear as a series of multiplets in the 1.7-3.6 ppm range. The NH proton signal may be broad and its chemical shift can be concentration-dependent.

  • ¹³C NMR: The spectrum would show a characteristic signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon around 155 ppm. The carbons of the diazepine (B8756704) ring would appear in the aliphatic region (approx. 25-55 ppm).

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.

GHS Hazard Information
CategoryDescription
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage and Handling Recommendations:

  • Store in a cool, dry, and well-ventilated place, typically at 0-8 °C.[1][2]

  • Keep the container tightly closed and store under an inert gas (e.g., Nitrogen or Argon) as the compound can be sensitive to air.[3]

  • Handle only in a chemical fume hood.

  • Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the field of drug discovery and development. Its mono-protected nature offers a strategic advantage for the regioselective synthesis of complex nitrogen-containing heterocycles. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its effective and safe utilization in the laboratory.

References

tert-butyl 1,4-diazepane-1-carboxylate chemical data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to tert-butyl 1,4-diazepane-1-carboxylate

This technical guide provides a comprehensive overview of the chemical data, experimental protocols, and safety information for tert-butyl 1,4-diazepane-1-carboxylate, a key intermediate in the development of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical Data

tert-butyl 1,4-diazepane-1-carboxylate , also known as 1-Boc-homopiperazine, is a heterocyclic organic compound widely utilized as a building block in medicinal chemistry. Its structure incorporates a seven-membered diazepane ring protected with a tert-butoxycarbonyl (Boc) group, which allows for selective functionalization at the unprotected secondary amine.

Chemical and Physical Properties

The fundamental chemical and physical properties of tert-butyl 1,4-diazepane-1-carboxylate are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValueReference
CAS Number 112275-50-0[1]
Molecular Formula C₁₀H₂₀N₂O₂[1]
Molecular Weight 200.28 g/mol [1]
Appearance Colorless oil[2]
Boiling Point 95-110 °C at 0.5 mmHg[1]
Density 1.016 g/mL at 20 °C[1]
Refractive Index n20/D 1.471[1]
Solubility Not miscible or difficult to mix in water. Soluble in common organic solvents like ethanol, dimethylformamide, and methanol.[3]
Computed Properties

Computational models provide further insights into the molecule's characteristics, which are valuable for predicting its behavior in biological systems and for designing synthetic pathways.

PropertyValueSource
XLogP3 0.6PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem
Exact Mass 200.15247817 g/mol PubChem
Monoisotopic Mass 200.15247817 g/mol PubChem
Topological Polar Surface Area 32.8 ŲPubChem
Heavy Atom Count 14PubChem

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis and purification of tert-butyl 1,4-diazepane-1-carboxylate. The following protocols are based on established methods for analogous compounds and general laboratory practices.

Synthesis Protocol

A common and effective method for the synthesis of cyclic amines like tert-butyl 1,4-diazepane-1-carboxylate involves the protection of a linear diamine followed by intramolecular cyclization. A representative synthesis is outlined below, based on the principles of the Fukuyama-Mitsunobu reaction.[4]

Materials:

  • N-Boc-N'-(3-hydroxypropyl)ethane-1,2-diamine

  • Triphenylphosphine (B44618) (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve N-Boc-N'-(3-hydroxypropyl)ethane-1,2-diamine and triphenylphosphine in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

Purification Protocol

Purification of the crude product is critical to remove byproducts, such as triphenylphosphine oxide and the hydrazine (B178648) dicarboxylate derivative.[4] Flash column chromatography is a standard method for this purpose.

Materials:

  • Crude tert-butyl 1,4-diazepane-1-carboxylate

  • Silica (B1680970) gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Compressed air or nitrogen for column pressurization

Procedure:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack it into a glass column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent mixture).

  • Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased to separate the product from impurities.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified tert-butyl 1,4-diazepane-1-carboxylate.

Analytical Data

Characterization of the final product is typically performed using various spectroscopic methods. While specific experimental spectra for this compound are not publicly available, the expected data based on its structure and data from similar compounds are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusPredicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
¹H~3.4t2H-N(Boc)-CH₂-
¹H~3.2t2H-CH₂-NH-
¹H~2.8t2H-CH₂-NH-CH₂-
¹H~2.7t2H-N(Boc)-CH₂-CH₂-
¹H~1.8p2H-CH₂-CH₂-CH₂-
¹H1.45s9H-C(CH₃)₃
¹³C~155s1CC=O (carbamate)
¹³C~80s1C-C(CH₃)₃
¹³C~50t1C-N(Boc)-CH₂-
¹³C~48t1C-CH₂-NH-
¹³C~47t1C-CH₂-NH-CH₂-
¹³C~45t1C-N(Boc)-CH₂-CH₂-
¹³C~30t1C-CH₂-CH₂-CH₂-
¹³C28.4q3C-C(CH₃)₃

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3340Medium, BroadN-H stretch (secondary amine)
2975-2850StrongC-H stretch (alkane)
~1690StrongC=O stretch (carbamate)
~1420MediumC-N stretch
~1170StrongC-O stretch (carbamate)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

TechniqueExpected m/zAssignment
Electrospray Ionization (ESI+)201.16[M+H]⁺
223.14[M+Na]⁺
145.11[M - C₄H₈ + H]⁺ (loss of isobutylene)
101.09[M - Boc + H]⁺

Safety and Handling

tert-Butyl 1,4-diazepane-1-carboxylate is classified as a corrosive material and requires careful handling to avoid exposure.

Hazard Identification
  • GHS Hazard Statements:

    • H314: Causes severe skin burns and eye damage.

    • H318: Causes serious eye damage.

  • Signal Word: Danger

Precautionary Measures
  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

First Aid
  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.

  • Skin Contact: Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

  • Ingestion: Do not induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and purification of tert-butyl 1,4-diazepane-1-carboxylate.

SynthesisWorkflow Reactants N-Boc-N'-(3-hydroxypropyl)ethane-1,2-diamine + PPh3 + DIAD ReactionVessel Anhydrous THF 0 °C to RT, 12-24h Reactants->ReactionVessel 1. Add reagents CrudeProduct Crude Product Mixture ReactionVessel->CrudeProduct 2. Reaction Extraction Work-up: Aqueous Extraction CrudeProduct->Extraction 3. Quench & Extract Purification Purification: Flash Chromatography Extraction->Purification 4. Concentrate FinalProduct Pure tert-butyl 1,4-diazepane-1-carboxylate Purification->FinalProduct 5. Isolate

Caption: Synthetic workflow for tert-butyl 1,4-diazepane-1-carboxylate.

PurificationWorkflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude Product Dissolve Dissolve in minimal solvent Crude->Dissolve Load Load Sample Dissolve->Load Slurry Prepare Silica Slurry Pack Pack Column Slurry->Pack Pack->Load Elute Elute with Hexanes/EtOAc gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Detailed workflow for the purification by flash chromatography.

References

An In-depth Technical Guide to 1-Boc-homopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Boc-homopiperazine (tert-butyl 1,4-diazepane-1-carboxylate), a key building block in synthetic and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development who utilize this versatile compound in their work.

Core Properties of this compound

This compound is an N-Boc protected derivative of homopiperazine. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at the unprotected secondary amine, making it an invaluable intermediate in the synthesis of complex molecules.[1][2][3] It is widely used in the development of novel pharmaceuticals, including anticoagulants, histamine (B1213489) H3-receptor antagonists, and dipeptidyl peptidase IV (DPP-IV) inhibitors.[2]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₁₀H₂₀N₂O₂[1][4]
Molecular Weight 200.28 g/mol [1][4]
CAS Number 112275-50-0[1][4]
Appearance Colorless to yellow liquid[1][2]
Density 1.016 g/mL at 20 °C[3]
Boiling Point 95-110 °C at 0.5 mmHg[3]
Refractive Index n20/D 1.471[3]

Experimental Protocols

The following section details a common experimental protocol for the synthesis of this compound.

Synthesis of this compound from 1,4-Diazepane

This protocol is adapted from established synthetic methods for the Boc-protection of amines.

Objective: To synthesize tert-butyl 1,4-diazepane-1-carboxylate (this compound) by reacting 1,4-diazepane with di-tert-butyl dicarbonate (B1257347).

Materials:

Procedure:

  • Prepare a solution of 1,4-diazepane (1.0 g) in acetic acid (9.8 mL).

  • In a separate flask, dissolve di-tert-butyl dicarbonate (2.201 g) in acetic acid (9.8 mL).

  • At room temperature, add the 1,4-diazepane solution to the di-tert-butyl dicarbonate solution.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • After 24 hours, add water to the reaction mixture.

  • Adjust the pH of the solution to 10 by carefully adding a 10% NaOH solution.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (2 x 15 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to yield the final product, tert-butyl 1,4-diazepane-1-carboxylate.

Expected Yield: Approximately 90.0%.[2]

Application in Drug Development: A Workflow Example

This compound is a crucial starting material in the synthesis of various therapeutic agents. One notable application is in the development of Factor Xa (fXa) inhibitors, which are potent anticoagulants.[2][5][6] The diagram below illustrates a generalized workflow for the synthesis of a novel fXa inhibitor, highlighting the role of this compound.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Deprotection and Functionalization A This compound C Coupling Reaction (e.g., Buchwald-Hartwig) A->C B Aryl Halide Intermediate B->C D Boc-protected Aryl Homopiperazine C->D Formation of C-N bond E Deprotection (Boc Removal) (e.g., TFA or HCl) D->E F Aryl Homopiperazine E->F H Amide Coupling (e.g., EDC, HOBt) F->H G Carboxylic Acid Moiety G->H I Final fXa Inhibitor Compound H->I Formation of Amide bond

Caption: Synthetic workflow for a Factor Xa inhibitor using this compound.

References

N-Boc Protected Homopiperazine: A Technical Guide to Structure and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, stability, and handling of N-Boc protected homopiperazine (B121016) (tert-butyl 1,4-diazepane-1-carboxylate). This key intermediate is widely utilized in medicinal chemistry and drug development for the synthesis of a variety of therapeutic agents. This document details its chemical properties, conformational analysis, stability under various conditions, and provides exemplary experimental protocols for its synthesis and purity assessment.

Chemical Structure and Properties

N-Boc-homopiperazine, a derivative of the seven-membered heterocyclic compound homopiperazine (1,4-diazepane), features a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. This protecting group is instrumental in synthetic chemistry, allowing for selective reactions at the unprotected secondary amine.[1][2]

Table 1: Physicochemical Properties of N-Boc-Homopiperazine

PropertyValueReference
Synonyms tert-Butyl 1,4-diazepane-1-carboxylate, 1-Boc-homopiperazine, 1-Boc-hexahydro-1,4-diazepine[3]
CAS Number 112275-50-0[1][3]
Molecular Formula C₁₀H₂₀N₂O₂[1][3]
Molecular Weight 200.28 g/mol [1][3]
Appearance Colorless to light yellow liquid[1][3]
Boiling Point 95-110 °C at 0.5 mmHg[4]
Density 1.016 g/mL at 20 °C[4]
Refractive Index n20/D 1.471[4]
Enthalpy of Vaporization 49.498 kJ/mol at boiling point (558.15 K)[4]
Purity ≥ 98% (by titration)[3]
Storage Conditions Store at 0-8 °C under an inert atmosphere. Sensitive to air and moisture.[1][3]

Conformational Analysis

The seven-membered 1,4-diazepane ring of N-Boc-homopiperazine is conformationally flexible and can exist in several low-energy conformations, primarily belonging to the chair and twist-boat families.[5][6] The presence of the bulky Boc group influences the conformational equilibrium. Computational studies, such as Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of these conformers.[6]

The primary conformations include:

  • Chair (C): Often the ground-state conformation, minimizing angle strain.

  • Twist-Boat (TB): A flexible conformation that can be a low-energy and potentially bioactive form for substituted diazepanes.[6][7]

The energy difference between these conformers is typically small, and the equilibrium can be influenced by substitution and solvent effects.

Table 2: Representative Relative Energies of N-Boc-Homopiperazine Conformers

ConformerRelative Energy (kcal/mol)Note
Chair 1 (Boc equatorial)0.00Hypothetical ground state.
Chair 2 (Boc axial)1.5 - 3.0Higher energy due to steric strain.
Twist-Boat 10.5 - 2.0Often close in energy to the chair conformer.
Twist-Boat 21.0 - 2.5Another accessible twist-boat conformation.

Note: These values are representative and based on computational studies of similar 1,4-diazepane systems. The actual energy differences may vary.

Caption: Conformational equilibrium of N-Boc-homopiperazine.

Stability Profile

The stability of N-Boc-homopiperazine is largely dictated by the lability of the Boc protecting group.

Acid Stability

The Boc group is readily cleaved under acidic conditions. The kinetics of this deprotection reaction have been shown to exhibit a second-order dependence on the acid concentration.[1][8][9][10] This means that both the concentration and the strength of the acid significantly impact the rate of degradation. Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for its removal.

Table 3: Acid-Catalyzed Deprotection Kinetics of Boc-Protected Amines

AcidSolventTemperature (°C)Rate Constant (k)Kinetic OrderReference
HClToluene/Propan-2-ol50Varies with [HCl]²Second[9][10]
H₂SO₄Toluene/Propan-2-ol50Varies with [H₂SO₄]²Second[9]
CH₃SO₃HToluene/Propan-2-ol50Varies with [CH₃SO₃H]²Second[9]
TFAToluene/Propan-2-ol50Inverse dependence on [TFA]Complex[9]
Base and Nucleophile Stability

The Boc group is generally stable to a wide range of basic and nucleophilic conditions, making it an orthogonal protecting group to others like the Fmoc group.

Thermal Stability

N-Boc-homopiperazine exhibits good thermal stability at ambient temperatures. However, prolonged exposure to high temperatures, especially in the presence of acids, can lead to deprotection.

Experimental Protocols

Synthesis of N-Boc-Homopiperazine

This protocol describes the synthesis of N-Boc-homopiperazine from homopiperazine and di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Materials:

Procedure:

  • Dissolve homopiperazine (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane to the cooled solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-Boc-homopiperazine as a colorless to light yellow liquid.

Synthesis_Workflow Reactants Homopiperazine + Boc Anhydride Reaction Reaction in DCM 0°C to RT Reactants->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Boc-Homopiperazine Purification->Product Stability_Testing_Workflow cluster_0 Sample Preparation & Initial Analysis cluster_1 Stability Storage cluster_2 Analysis at Time Points Initial_Sample N-Boc-Homopiperazine Time_0_Analysis Time 0 Analysis (Purity, Appearance) Initial_Sample->Time_0_Analysis Long_Term Long-Term 25°C / 60% RH Time_0_Analysis->Long_Term Accelerated Accelerated 40°C / 75% RH Time_0_Analysis->Accelerated Forced_Degradation Forced Degradation (Acid, Base, etc.) Time_0_Analysis->Forced_Degradation Analysis Purity & Appearance Analysis (HPLC) Long_Term->Analysis Accelerated->Analysis Forced_Degradation->Analysis Data_Evaluation Data Evaluation & Shelf-life Assessment Analysis->Data_Evaluation

References

An In-depth Technical Guide to the Solubility of 1-Boc-Homopiperazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Boc-homopiperazine (tert-butyl 1,4-diazepane-1-carboxylate), a key intermediate in pharmaceutical synthesis.[1] Understanding the solubility of this compound is critical for its use in the development of new drugs, including anticoagulants and histamine (B1213489) H3-receptor antagonists.[2][3] This document outlines its known qualitative solubility, discusses its physicochemical properties, and provides detailed experimental protocols for quantitative solubility determination.

Physicochemical Properties

This compound is an N-Boc protected derivative of homopiperazine.[2] Its structure, featuring a polar carbamate (B1207046) group, a nonpolar tert-butyl group, and a basic secondary amine, dictates its solubility behavior. While it is frequently described as a colorless to yellow liquid, some suppliers classify it as a white to off-white solid, indicating it may be a low-melting solid or that its physical state varies with purity.[1][2][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 112275-50-0[1][5]
Molecular Formula C₁₀H₂₀N₂O₂[1][6]
Molecular Weight 200.28 g/mol [1][6]
Appearance Colorless to yellow liquid OR White to off-white solid[1][2][4]
Melting Point 102 - 106 °C[4]
Boiling Point 95-110 °C at 0.5 mmHg[2]
Density ~1.016 - 1.05 g/cm³ (estimated)[2][4]

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. However, qualitative descriptions and the compound's structural features provide valuable guidance. The molecule's Boc-protecting group increases its lipophilicity, suggesting good solubility in many common organic solvents.

Table 2: Qualitative Solubility of this compound

SolventSolubilityReference(s)
Water Slightly soluble / Not miscible or difficult to mix[2][3][4][7]
Dichloromethane Soluble[4]
Chloroform Soluble[4]
Methanol Data not available
Ethanol Data not available
Acetone Data not available
Ethyl Acetate Data not available
Toluene Data not available
Hexane Data not available
Dimethylformamide (DMF) Data not available
Dimethyl Sulfoxide (DMSO) Data not available

Note: For a structurally related compound, N-Boc-piperazine, solubility has been reported in ethanol, methanol, and water.[8] This suggests that this compound is likely soluble in polar protic solvents, but experimental verification is required.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are necessary. The following protocols describe common and reliable techniques for determining the solubility of a solid compound in an organic solvent.

This is a widely used thermodynamic method for determining equilibrium solubility.[9]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for several hours to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Extraction: Carefully extract a known volume of the clear, saturated supernatant without disturbing the solid phase.

  • Quantification:

    • Gravimetric Analysis: Transfer the extracted aliquot to a pre-weighed vial. Evaporate the solvent completely under reduced pressure or in a fume hood. Weigh the vial containing the dried residue. The difference in weight corresponds to the mass of dissolved solute.

    • Chromatographic Analysis (HPLC): Dilute the extracted aliquot with a suitable solvent to a concentration within the calibrated range of an HPLC instrument. Quantify the concentration against a prepared standard curve of this compound. This is a common and accurate method used in solubility screening.[10]

  • Calculation: Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

This method involves adding a solvent incrementally to a known mass of solute until complete dissolution is observed.[11]

Methodology:

  • Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a clear glass vial.

  • Solvent Addition: Using a calibrated burette or pipette, add small, precise volumes of the chosen organic solvent to the vial.[11]

  • Dissolution: After each addition, stir or shake the vial vigorously until the solvent is saturated.[11] Continue adding solvent incrementally.

  • Endpoint Determination: The endpoint is reached when the last trace of solid solute has completely dissolved. Record the total volume of solvent added.

  • Calculation: Calculate the solubility by dividing the initial mass of the solute by the total volume of solvent required for complete dissolution. This method is faster than the shake-flask method but may be less precise for sparingly soluble compounds.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound using the equilibrium shake-flask method followed by HPLC analysis.

G start_end start_end process process decision decision analysis analysis output output A Start: Weigh Excess Solute B Add Known Volume of Solvent to Vial A->B C Seal Vial and Equilibrate (e.g., 24h at 25°C with Agitation) B->C D Cease Agitation Allow Solid to Settle C->D E Extract Clear Supernatant D->E F Prepare Sample for HPLC (Dilution) E->F G HPLC Analysis vs. Standard Curve F->G H Calculate Concentration (mg/mL or mol/L) G->H I End: Report Solubility H->I

Caption: Workflow for Equilibrium Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended that researchers perform their own quantitative solubility tests using the protocols outlined, as solubility can be affected by solvent purity, temperature, and the precise form of the solute.

References

Technical Guide: Physical Properties and Appearance of 1-Boc-Homopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-homopiperazine, also known by its systematic name tert-butyl 1,4-diazepane-1-carboxylate, is a heterocyclic building block widely utilized in medicinal chemistry and drug development. Its structure, featuring a homopiperazine (B121016) ring protected with a tert-butoxycarbonyl (Boc) group, makes it a valuable intermediate for the synthesis of a diverse range of pharmaceutical compounds. The Boc protecting group allows for selective reactions at the unprotected secondary amine, facilitating the construction of complex molecules. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, along with detailed experimental protocols for their determination and a workflow for its synthesis.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of these properties is presented in the table below.

PropertyValue
IUPAC Name tert-butyl 1,4-diazepane-1-carboxylate
Synonyms This compound, 1-Boc-hexahydro-1,4-diazepine, tert-Butyl homopiperazine-1-carboxylate
CAS Number 112275-50-0
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol [1]
Appearance Colorless to light yellow or light orange clear liquid[2][3]
Boiling Point 95-110 °C at 0.5 mmHg[1][4][5]
Density 1.016 g/mL at 20 °C[1][4][5]
Refractive Index (n20/D) 1.471 (lit.)[1][4][5]
Solubility Not miscible or difficult to mix with water.[6] Soluble in common organic solvents.[3]
Purity >98.0% (GC)[2]
Storage Conditions Store in a cool, dark place, preferably under an inert gas as it is air and moisture sensitive.[2][3]

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physical properties of liquid compounds such as this compound.

Determination of Appearance

Objective: To visually inspect and describe the physical state and color of the substance.

Methodology:

  • Place a small, representative sample of this compound into a clear, clean glass vial or on a white watch glass.

  • Observe the sample against a white and a black background under diffuse daylight or a standardized light source.

  • Record the physical state (e.g., liquid) and the color (e.g., colorless, light yellow).

  • Note any visible impurities or heterogeneity.

Determination of Boiling Point under Reduced Pressure

Objective: To determine the temperature at which the vapor pressure of the liquid equals the applied pressure.

Methodology (Thiele Tube Method):

  • Attach a small test tube containing approximately 0.5 mL of this compound to a thermometer.

  • Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

  • Place the assembly into a Thiele tube filled with a suitable heating oil (e.g., mineral oil).

  • Gently heat the side arm of the Thiele tube. A stream of bubbles will emerge from the capillary tube as the air expands and is replaced by the vapor of the liquid.

  • Continue heating until a steady stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

  • Record the temperature and the pressure at which the measurement was taken.

Determination of Density

Objective: To determine the mass per unit volume of the liquid.

Methodology (Pycnometer Method):

  • Thoroughly clean and dry a pycnometer (a specific gravity bottle).

  • Determine and record the mass of the empty pycnometer.

  • Fill the pycnometer with distilled water of a known temperature and record the mass.

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with this compound at the same temperature and record the mass.

  • The density is calculated using the formula: Density = (mass of substance) / (volume of substance) where the volume of the substance is determined from the mass and known density of water.

Determination of Refractive Index

Objective: To measure the extent to which light is bent when it passes through the liquid.

Methodology (Abbe Refractometer):

  • Ensure the prisms of the Abbe refractometer are clean and dry.

  • Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).

  • Apply a few drops of this compound to the surface of the measuring prism.

  • Close the prisms and allow the sample to equilibrate to the instrument's temperature (typically 20 °C).

  • Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Read the refractive index from the scale.

Synthesis Workflow

This compound is a key synthetic intermediate. Its preparation is a fundamental step in the synthesis of various pharmaceutical agents. The following diagram illustrates a common synthetic route.

Synthesis_of_1_Boc_homopiperazine Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Homopiperazine Homopiperazine (1,4-Diazepane) Reaction_Step Boc Protection Homopiperazine->Reaction_Step Boc_Anhydride Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Boc_Anhydride->Reaction_Step Final_Product This compound Reaction_Step->Final_Product Workup & Purification

Caption: A schematic overview of the synthesis of this compound.

Logical Relationship in Synthesis

The synthesis of more complex pharmaceutical compounds often involves a multi-step process where this compound serves as a crucial intermediate. The Boc group protects one of the amine functionalities, allowing for selective modification of the other.

Drug_Synthesis_Workflow Role of this compound in Drug Synthesis Start This compound Step1 Reaction with Electrophile (R-X) Start->Step1 Intermediate N-Substituted-1-Boc-homopiperazine Step1->Intermediate Step2 Deprotection (Removal of Boc group) Intermediate->Step2 Final Final Drug Candidate Step2->Final

Caption: General workflow illustrating the use of this compound.

References

A Technical Guide to tert-Butyl 1,4-diazepane-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 1,4-diazepane-1-carboxylate, a key building block in medicinal chemistry. This document details its chemical synonyms, physical and chemical properties, a detailed synthesis protocol, and its application in the development of therapeutic agents, particularly Rho-kinase inhibitors and CXCR4 antagonists.

Chemical Synonyms and Identifiers

Tert-butyl 1,4-diazepane-1-carboxylate is known by several synonyms in chemical literature and commercial catalogs. A comprehensive list of these identifiers is crucial for accurate literature searches and procurement.

Identifier Type Identifier
IUPAC Name tert-butyl 1,4-diazepane-1-carboxylate
CAS Number 112275-50-0
Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
Synonyms 1-Boc-1,4-diazepane, 1-Boc-homopiperazine, N-Boc-1,4-diazepane, tert-Butyl hexahydro-1,4-diazepine-1-carboxylate, 1-(tert-Butoxycarbonyl)-1,4-diazepane, 1-(tert-Butoxycarbonyl)homopiperazine

Physicochemical Properties

Understanding the physicochemical properties of tert-butyl 1,4-diazepane-1-carboxylate is essential for its handling, storage, and application in chemical synthesis.

Property Value
Appearance Colorless liquid
Boiling Point 288 °C
Density 0.980 g/mL
Flash Point 128 °C
Solubility Soluble in organic solvents such as methanol (B129727) and dichloromethane (B109758); insoluble in water.[1]
Storage Temperature 2-8°C (protect from light)

Synthesis of tert-Butyl 1,4-diazepane-1-carboxylate

The following is a common and efficient method for the synthesis of tert-butyl 1,4-diazepane-1-carboxylate.[2]

Experimental Protocol

Materials:

Procedure:

  • A solution of 1,4-diazepane (1.0 g, 9.780 mmol) in acetic acid (9.8 mL) is prepared.

  • To a solution of di-tert-butyl dicarbonate (2.201 g, 9.780 mmol) in acetic acid (9.8 mL), the 1,4-diazepane solution is added at room temperature.[2]

  • The reaction mixture is stirred for 24 hours at room temperature.

  • After 24 hours, water is added to the reaction mixture.

  • The pH of the aqueous phase is adjusted to 10 using a 10% NaOH solution.[2]

  • The aqueous phase is then extracted with dichloromethane (2 x 15 mL).[2]

  • The combined organic phases are dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • The solvent is evaporated under reduced pressure to yield the final product, tert-butyl 1,4-diazepane-1-carboxylate.

Yield: 90.0%[2]

Synthesis Workflow

Synthesis_Workflow Synthesis of tert-Butyl 1,4-diazepane-1-carboxylate cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_product Product 1_4_diazepane 1,4-Diazepane Mixing Mix and Stir (24 hours, Room Temp) 1_4_diazepane->Mixing Boc2O Di-tert-butyl dicarbonate Boc2O->Mixing Acetic_Acid Acetic Acid Acetic_Acid->Mixing Quenching Add Water Mixing->Quenching Basification Adjust pH to 10 (10% NaOH) Quenching->Basification Extraction Extract with Dichloromethane Basification->Extraction Drying Dry Organic Phase Extraction->Drying Evaporation Evaporate Solvent Drying->Evaporation Final_Product tert-Butyl 1,4-diazepane-1-carboxylate Evaporation->Final_Product

Caption: Synthetic workflow for tert-butyl 1,4-diazepane-1-carboxylate.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
  • An FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory would be used. The spectrum would be recorded from a neat liquid sample placed directly on the ATR crystal.

Mass Spectrometry (MS)
  • Mass spectra would be obtained using a mass spectrometer with an Electron Ionization (EI) source and a quadrupole mass analyzer.

Applications in Drug Discovery

Tert-butyl 1,4-diazepane-1-carboxylate is a valuable building block in the synthesis of various pharmaceutical compounds due to its protected diazepine (B8756704) core.[1]

Rho-Kinase Inhibitors

The (S)-3-methyl derivative of tert-butyl 1,4-diazepane-1-carboxylate is a key intermediate in the synthesis of the Rho-kinase inhibitor K-115.[4][5] Rho-kinase inhibitors are being investigated for the treatment of various conditions, including glaucoma, hypertension, and cancer.

CXCR4 Antagonists

The diazepine moiety is utilized in the development of CXCR4 antagonists.[6] The C-X-C chemokine receptor type 4 (CXCR4) and its ligand CXCL12 play a crucial role in cancer progression, including tumor growth, metastasis, and angiogenesis.[7] Small molecule inhibitors of the CXCR4/CXCL12 signaling pathway are therefore promising candidates for cancer therapy.[7] The synthesis of these antagonists often involves the incorporation of the diazepine scaffold, for which tert-butyl 1,4-diazepane-1-carboxylate serves as a convenient starting material.

Signaling Pathway in Cancer Metastasis

CXCR4_Signaling Role of CXCR4 in Cancer Cell Migration CXCL12 CXCL12 Ligand CXCR4 CXCR4 Receptor (on Cancer Cell) CXCL12->CXCR4 Binds to Signaling_Cascade Intracellular Signaling Cascade CXCR4->Signaling_Cascade Activates Cell_Migration Cancer Cell Migration & Metastasis Signaling_Cascade->Cell_Migration Leads to Antagonist CXCR4 Antagonist (e.g., derived from tert-butyl 1,4-diazepane-1-carboxylate) Antagonist->CXCR4 Blocks Binding

Caption: CXCR4 signaling pathway and the inhibitory action of its antagonists.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Boc-Homopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-homopiperazine (tert-butyl 1,4-diazepane-1-carboxylate) is a valuable heterocyclic building block in the synthesis of a wide array of pharmaceutical compounds. Its utility in creating complex molecules necessitates a thorough understanding of its safety profile and proper handling procedures to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides an in-depth overview of the safety, handling, and storage precautions for this compound, based on available safety data sheets and chemical handling guidelines.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] The primary hazards associated with this compound are its corrosive nature and potential for causing irritation.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[1][2]

  • Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[1]

The signal word for this chemical is "Danger" .[1] It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to mitigate these risks.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 112275-50-0[1][3]
Molecular Formula C₁₀H₂₀N₂O₂[2][3]
Molecular Weight 200.28 g/mol [2][3]
Appearance Colorless to light yellow liquid[3]
Boiling Point 95-110 °C at 0.5 mmHg[3]
Density 1.016 g/mL at 20 °C[3]
Flash Point >110 °C (>230 °F)
Refractive Index 1.471 at 20 °C[3]
Water Solubility Not miscible or difficult to mix in water.[3]
Sensitivity Air sensitive.[3]

Safe Handling and Personal Protective Equipment (PPE)

Due to its corrosive and irritant properties, strict adherence to safe handling protocols is mandatory when working with this compound.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

A comprehensive range of PPE must be worn to prevent any contact with the skin, eyes, or respiratory system.

  • Eye and Face Protection: Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves. It is important to inspect gloves for any signs of degradation before use and to follow the manufacturer's guidelines for breakthrough time and permeability.[2]

    • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin exposure.[1][2]

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter is recommended.[1]

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Safe handling workflow for this compound.

Storage and Stability

Proper storage is critical to maintain the quality of this compound and to prevent hazardous situations.

  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] It should be stored in a corrosives area.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

  • Stability: The compound is air sensitive.[3] It is recommended to store it under an inert atmosphere.

Accidental Release Measures and Disposal

In the event of a spill or for routine disposal, the following procedures, based on general guidelines for corrosive amines, should be followed.

Spill Cleanup Protocol

Note: The following is a general protocol and should be adapted based on the specific circumstances of the spill and in accordance with institutional safety guidelines.

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.

  • Ventilate the Area: If it is safe to do so, increase ventilation to the area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full range of recommended PPE as described in Section 3.2.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like sawdust.

  • Neutralization (with caution): For small spills, and only if you are trained to do so, cautiously neutralize the spill. For amines, a dilute acid (e.g., 5% hydrochloric acid) can be used. However, this should be done with extreme care as the reaction can be exothermic.

  • Absorb and Collect: Once contained and/or neutralized, carefully scoop up the absorbent material into a suitable, labeled, and closed container for disposal.[1]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and then rinse with water.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1]

Waste Disposal
  • Dispose of this compound and its containers in accordance with all applicable local, regional, national, and international regulations.[1]

  • Do not allow the material to be released into the environment.[1]

  • Waste should be handled by a licensed professional waste disposal service.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] As such, it should be handled with the utmost care, assuming it is potentially toxic. Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation.[2]

First Aid Measures

In case of exposure, immediate medical attention is required.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Conclusion

This compound is a key reagent in modern organic synthesis, but its hazardous properties demand a high level of respect and care in its handling. By adhering to the guidelines outlined in this document, researchers and scientists can minimize the risks associated with its use and maintain a safe laboratory environment. Always consult the most up-to-date Safety Data Sheet before handling any chemical and follow all institutional safety protocols.

References

A Technical Guide to High-Purity 1-Boc-Homopiperazine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug discovery and development, the quality and purity of starting materials are paramount. 1-Boc-homopiperazine (tert-butyl 1,4-diazepane-1-carboxylate) is a critical building block in the synthesis of a wide array of pharmacologically active compounds. Its unique structural features make it an essential intermediate in the development of novel therapeutics. This technical guide provides an in-depth overview of high-purity this compound, including a comparative analysis of suppliers, detailed experimental protocols for its application, and visualizations of relevant chemical and biological pathways.

Supplier and Specification Overview

The selection of a reliable supplier for high-purity this compound is a crucial first step in any research endeavor. Purity, consistency, and the availability of detailed analytical documentation are key factors to consider. The following table summarizes the specifications of this compound from several reputable suppliers.

SupplierProduct NumberPurity SpecificationAnalytical Method(s)CAS NumberMolecular FormulaMolecular Weight ( g/mol )
Chem-Impex 27725≥ 98%Titration112275-50-0C₁₀H₂₀N₂O₂200.28
Tokyo Chemical Industry (TCI) B6228>98.0%Gas Chromatography (GC)112275-50-0C₁₀H₂₀N₂O₂200.28
Sigma-Aldrich 51138298%Not specified on product page112275-50-0C₁₀H₂₀N₂O₂200.28
Fisher Scientific AC43711005098%Not specified on product page112275-50-0C₁₀H₂₀N₂O₂200.28
Apollo Scientific OR125697%Not specified on product page112275-50-0C₁₀H₂₀N₂O₂200.28
ChemScene CS-D0683≥98%Not specified on product page112275-50-0C₁₀H₂₀N₂O₂200.28

Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed information on purity and analytical methods used.

Experimental Protocols

This compound is a versatile intermediate in organic synthesis. Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of this compound

This protocol describes a common method for the N-Boc protection of homopiperazine (B121016).

Materials:

Procedure:

  • Dissolve homopiperazine (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in dichloromethane to the stirred homopiperazine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer using a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.

Protocol 2: Buchwald-Hartwig Amination for Synthesis of N-Aryl-homopiperazines

This protocol details the coupling of this compound with an aryl halide, a key step in the synthesis of various drug candidates.[1][2]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene (B28343)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Inert gas (argon or nitrogen) supply

Procedure:

  • To a Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), palladium catalyst (0.02 eq), and ligand (0.04 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the N-aryl-1-Boc-homopiperazine product.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex experimental workflows and biological signaling pathways.

experimental_workflow cluster_synthesis Synthesis of N-Aryl Homopiperazine Derivative cluster_deprotection Boc Deprotection cluster_final_step Further Functionalization start This compound + Aryl Halide coupling Buchwald-Hartwig Amination start->coupling Pd Catalyst, Ligand, NaOtBu product1 N-Aryl-1-Boc-Homopiperazine coupling->product1 deprotection Acidic Conditions (e.g., TFA) product1->deprotection product2 N-Aryl Homopiperazine deprotection->product2 functionalization Reductive Amination with Aldehyde product2->functionalization final_product Target Bioactive Molecule functionalization->final_product

Synthetic workflow for a bioactive molecule using this compound.

Derivatives of homopiperazine often act as ligands for G-protein coupled receptors (GPCRs), such as dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors.[1][2] The following diagram illustrates a simplified, representative GPCR signaling pathway that can be modulated by such compounds.

GPCR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Homopiperazine Derivative (Ligand) receptor GPCR (e.g., D2/5-HT1A Receptor) ligand->receptor Binding g_protein G-Protein (Gαβγ) receptor->g_protein Activation g_alpha Gα-GTP g_protein->g_alpha Dissociation g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociation effector Effector Protein (e.g., Adenylyl Cyclase) g_alpha->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

References

A Technical Guide to 1-Boc-Homopiperazine: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-homopiperazine (tert-butyl 1,4-diazepane-1-carboxylate) is a pivotal building block in medicinal chemistry, prized for its role in the synthesis of a diverse array of therapeutic agents. The presence of the Boc (tert-butoxycarbonyl) protecting group on one of the nitrogen atoms of the homopiperazine (B121016) ring allows for selective functionalization at the unprotected secondary amine, enabling the construction of complex molecules with tailored pharmacological profiles. This technical guide provides a comprehensive overview of the commercial availability and pricing of this compound, a detailed experimental protocol for its synthesis and purification, and an exploration of its applications in drug discovery, with a focus on the development of factor Xa inhibitors, T-type calcium channel blockers, and sigma-1 receptor ligands.

Commercial Availability and Pricing

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available compound is typically high, often exceeding 98%. Pricing can vary based on the supplier, quantity, and purity. Below is a summary of representative commercial sources and pricing information.

SupplierProduct NumberPurityQuantityPrice (USD)
Chem-Impex 276987≥ 98%1 g$22.03
5 g$88.23
25 g$376.66
Sigma-Aldrich 76653498%-Price on request
Fisher Scientific AC44671001098%-Price on request
Tokyo Chemical Industry (TCI) B6228>98.0% (GC)1 gPrice on request
5 gPrice on request

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to consult the suppliers' websites for the most current pricing and availability.

Synthesis and Purification: Experimental Protocol

The selective mono-Boc protection of symmetrical diamines like homopiperazine (1,4-diazepane) is a common challenge in organic synthesis, as the reaction can yield a mixture of the desired mono-protected product, the di-protected byproduct, and unreacted starting material. The following protocol is a robust method for the synthesis of this compound, adapted from established procedures for the mono-Boc protection of diamines.

Materials and Equipment
Synthetic Procedure
  • Reaction Setup: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve homopiperazine (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10 mL per 1 g of homopiperazine). Cool the solution to 0 °C in an ice bath.

  • Addition of Boc Anhydride: To the cooled solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 - 1.1 eq) in anhydrous DCM dropwise over a period of 30-60 minutes. The slow addition helps to minimize the formation of the di-protected byproduct.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes with a small amount of triethylamine (e.g., 90:9:1 EtOAc:Hexanes:Et₃N). The product, this compound, will have a higher Rf value than the starting homopiperazine.

  • Work-up: Once the reaction is deemed complete, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product, which may contain some di-Boc-homopiperazine and unreacted starting material, is purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with a suitable eluent (e.g., hexanes).

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 50-100% ethyl acetate). A small percentage of triethylamine or methanol can be added to the eluent to improve the separation and prevent tailing of the amine products.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure this compound.

  • Final Product: Evaporate the solvent from the combined pure fractions under reduced pressure to yield this compound as a colorless to pale yellow oil or low-melting solid.

Applications in Drug Discovery

This compound is a valuable scaffold in the design and synthesis of novel drug candidates targeting a range of biological pathways. Its utility stems from the ability to introduce diverse functionalities at the N-4 position of the homopiperazine ring, leading to compounds with high affinity and selectivity for their respective targets.

Factor Xa Inhibitors for Anticoagulation

Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thromboembolic disorders.[1] Derivatives of 1,4-diazepane, the core structure of homopiperazine, have been explored as potent and selective FXa inhibitors. The homopiperazine moiety can serve as a central scaffold to which various substituents are attached to interact with the active site of FXa.

Below is a simplified representation of the Factor Xa signaling pathway, which is a central part of the coagulation cascade.

FactorXa_Signaling Intrinsic_Pathway Intrinsic Pathway (Contact Activation) Factor_X Factor X Intrinsic_Pathway->Factor_X Activates Extrinsic_Pathway Extrinsic Pathway (Tissue Factor) Extrinsic_Pathway->Factor_X Activates Factor_Xa Factor Xa Factor_X->Factor_Xa Activation Thrombin Thrombin (Factor IIa) Factor_Xa->Thrombin Catalyzes conversion Prothrombin Prothrombin Prothrombin (Factor II) Fibrin Fibrin Clot Thrombin->Fibrin Catalyzes conversion Fibrinogen Fibrinogen Fibrinogen Homopiperazine_Derivative Homopiperazine-based FXa Inhibitor Homopiperazine_Derivative->Factor_Xa Inhibits T_type_Calcium_Channel Membrane_Depolarization Membrane Depolarization T_type_Channel T-type Ca2+ Channel Membrane_Depolarization->T_type_Channel Activates Ca_Influx Ca2+ Influx T_type_Channel->Ca_Influx Mediates Downstream_Signaling Downstream Signaling (e.g., Gene Expression, Neurotransmitter Release) Ca_Influx->Downstream_Signaling Initiates Homopiperazine_Blocker Homopiperazine-based T-type Channel Blocker Homopiperazine_Blocker->T_type_Channel Blocks Sigma1_Receptor_Signaling Cellular_Stress Cellular Stress (e.g., Oxidative Stress) Sigma1_Receptor Sigma-1 Receptor Cellular_Stress->Sigma1_Receptor Activates IP3R IP3 Receptor Sigma1_Receptor->IP3R Modulates Ca_Signaling Ca2+ Signaling Modulation IP3R->Ca_Signaling Regulates Cell_Survival Enhanced Cell Survival and Neuroprotection Ca_Signaling->Cell_Survival Promotes Homopiperazine_Ligand Homopiperazine-based Sigma-1 Ligand Homopiperazine_Ligand->Sigma1_Receptor Binds to

References

Methodological & Application

Synthesis protocol for 1-Boc-homopiperazine from 1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 1-Boc-homopiperazine

Introduction

This compound, also known as tert-butyl 1,4-diazepane-1-carboxylate, is a valuable building block in medicinal chemistry and drug development.[1] The presence of the Boc (tert-butyloxycarbonyl) protecting group on one of the nitrogen atoms of the homopiperazine (B121016) ring allows for selective functionalization of the unprotected secondary amine. This mono-protected derivative is utilized in the synthesis of a variety of pharmaceutical compounds, including potent anticoagulants, histamine (B1213489) H3-receptor antagonists, and dipeptidyl peptidase IV (DPP-IV) inhibitors.[1] The following protocol details a straightforward and high-yielding method for the synthesis of this compound from the readily available starting material, 1,4-diazepane.

Chemical Reaction

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 1,4-diazepane.

ParameterValue
Reactants
1,4-Diazepane1.0 g (9.780 mmol)
Di-tert-butyldicarbonate2.201 g (9.780 mmol)
Solvent
Acetic Acid19.6 mL (9.8 mL for each reactant)
Reaction Conditions
TemperatureRoom Temperature
Reaction Time24 hours
Work-up
10% NaOH SolutionTo adjust pH to 10
Dichloromethane (B109758)2 x 15 mL (for extraction)
Product
Yield90.0%
Product Nametert-Butyl 1,4-diazepane-1-carboxylate
Molecular FormulaC₁₀H₂₀N₂O₂
Molecular Weight200.28 g/mol

Experimental Protocol

Objective: To synthesize this compound by selective N-Boc protection of 1,4-diazepane.

Materials:

  • 1,4-Diazepane

  • Di-tert-butyldicarbonate ((Boc)₂O)

  • Acetic Acid

  • 10% Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a round-bottom flask, prepare a solution of 1,4-diazepane (1.0 g, 9.780 mmol) in acetic acid (9.8 mL). In a separate container, prepare a solution of di-tert-butyldicarbonate (2.201 g, 9.780 mmol) in acetic acid (9.8 mL).[1]

  • Reaction: At room temperature, add the solution of di-tert-butyldicarbonate to the solution of 1,4-diazepane.[1]

  • Stirring: Stir the resulting reaction mixture at room temperature for 24 hours.[1]

  • Quenching and pH Adjustment: After 24 hours, add water to the reaction mixture. Carefully adjust the pH of the solution to 10 using a 10% NaOH solution.[1]

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (2 x 15 mL).[1]

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the final product, tert-butyl 1,4-diazepane-1-carboxylate.[1]

Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Product prep_diazepane Dissolve 1,4-diazepane in Acetic Acid mix Combine Solutions at Room Temperature prep_diazepane->mix prep_boc Dissolve (Boc)2O in Acetic Acid prep_boc->mix stir Stir for 24 hours mix->stir quench Add Water & Adjust pH to 10 with 10% NaOH stir->quench extract Extract with Dichloromethane (2x) quench->extract dry Dry Organic Layer (Na2SO4) extract->dry evaporate Evaporate Solvent dry->evaporate product This compound evaporate->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: 1-Boc-Homopiperazine as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-homopiperazine, also known as tert-butyl 1,4-diazepane-1-carboxylate, is a valuable and versatile heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural features, combining a protected secondary amine and a reactive secondary amine within a seven-membered ring, make it an ideal starting material for the synthesis of a diverse range of complex molecules. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective functionalization of the unprotected nitrogen atom. Subsequent deprotection of the Boc group under acidic conditions reveals a second reactive site for further derivatization, enabling the creation of elaborate molecular architectures. This mono-protected homopiperazine (B121016) derivative is widely utilized in the development of novel therapeutic agents, particularly in the synthesis of G protein-coupled receptor (GPCR) antagonists, Factor Xa inhibitors, and dipeptidyl peptidase IV (DPP-IV) inhibitors.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Chemical and Physical Properties

PropertyValueReference
CAS Number 112275-50-0--INVALID-LINK--
Molecular Formula C₁₀H₂₀N₂O₂--INVALID-LINK--
Molecular Weight 200.28 g/mol --INVALID-LINK--
Appearance Colorless to yellow liquid--INVALID-LINK--
Boiling Point 90 °C (0.5 mmHg)--INVALID-LINK--
Density 1.016 g/mL at 20 °C--INVALID-LINK--
Refractive Index 1.471--INVALID-LINK--
Solubility Not miscible or difficult to mix in water--INVALID-LINK--
Storage Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. Store under inert gas. Air sensitive.--INVALID-LINK--

Applications in Synthesis

This compound serves as a key intermediate in a variety of important synthetic transformations, including N-arylation, N-alkylation, and amide bond formation. These reactions are fundamental to the construction of pharmacologically active molecules.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is widely used to couple this compound with various aryl halides and triflates.

Experimental Protocol: Synthesis of tert-Butyl 4-(p-tolyl)-1,4-diazepane-1-carboxylate

  • Materials:

    • This compound

    • 4-Bromotoluene (B49008)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous Toluene (B28343)

    • Argon or Nitrogen gas

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

    • Seal the tube with a septum, and purge with argon or nitrogen for 10 minutes.

    • Add anhydrous toluene (5 mL) via syringe.

    • Add this compound (1.0 mmol) and 4-bromotoluene (1.2 mmol) to the reaction mixture via syringe.

    • Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Quantitative Data for N-Arylation Reactions

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePd₂(dba)₃ / XPhosNaOtBuToluene1001296Based on similar piperazine (B1678402) reactions[2]
2-Bromo-6-fluoropyridine-DIPEAEthanol1001650--INVALID-LINK--[3]
Reductive Amination

Reductive amination is a versatile method for forming carbon-nitrogen bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent. This compound can be effectively alkylated using this method.

Experimental Protocol: Synthesis of tert-Butyl 4-benzyl-1,4-diazepane-1-carboxylate

  • Materials:

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 mmol) and the carbonyl compound (1.1 mmol) in DCE or DCM (10 mL).

    • If the amine salt is used, neutralize with a base (e.g., triethylamine) prior to the addition of the reducing agent.

    • Add sodium triacetoxyborohydride (1.5 mmol) to the mixture in one portion. A catalytic amount of acetic acid can be added to facilitate the reaction, particularly with ketones.[4]

    • Stir the reaction mixture at room temperature for 2-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).

    • Extract the aqueous layer with DCM (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Quantitative Data for Reductive Amination

Carbonyl CompoundReducing AgentSolventTime (h)Yield (%)Reference
BenzaldehydeNaBH(OAc)₃DCE4>90General protocol[4]
CyclohexanoneNaBH(OAc)₃ / AcOHDCE12>85General protocol[4]

Application in Drug Discovery: Synthesis of GPCR Antagonists

Derivatives of this compound are prominent scaffolds in the design of antagonists for various G protein-coupled receptors (GPCRs), particularly dopamine (B1211576) and serotonin (B10506) receptors, which are key targets in the treatment of central nervous system disorders.[5][6][7][8][9][10]

Dopamine D2 Receptor Antagonists

Dopamine D2 receptors are implicated in the pathophysiology of schizophrenia and Parkinson's disease. Antagonists of the D2 receptor are a cornerstone of antipsychotic therapy. The homopiperazine moiety can be found in a number of potent D2 receptor antagonists.

Signaling Pathway of Dopamine D2 Receptor

Dopamine D2 receptors typically couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also signal through Gβγ subunits to modulate ion channels and other effector proteins.[11][12][13][14] In some contexts, D2 receptors have been shown to couple to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent release of intracellular calcium.[5]

D2_Signaling cluster_membrane Cell Membrane cluster_Gi Gαi/o Pathway cluster_Gq Gαq Pathway D2R Dopamine D2 Receptor G_protein Gαi/oβγ D2R->G_protein Activates PLC Phospholipase C (PLC) D2R->PLC Activates (alternative) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Dopamine Dopamine Dopamine->D2R Activates Antagonist D2 Antagonist (Homopiperazine Derivative) Antagonist->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_Inhibition Inhibition of Cellular Response PKA->Cellular_Response_Inhibition Leads to PIP2 PIP₂ PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Cellular_Response_Activation Activation of Cellular Response PKC->Cellular_Response_Activation Leads to

Dopamine D2 Receptor Signaling Pathways
Serotonin 5-HT1A Receptor Ligands

The serotonin 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs. Ligands for this receptor often feature an arylpiperazine or related scaffold, and homopiperazine derivatives have been explored for their potential as 5-HT1A receptor modulators.[6][8][9]

Signaling Pathway of Serotonin 5-HT1A Receptor

Similar to the D2 receptor, the 5-HT1A receptor primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a reduction in cAMP levels. This signaling cascade is central to its role in modulating neuronal excitability and neurotransmitter release.[2][6][15][16]

Solid_Phase_Workflow start Start with Resin-Bound Substrate deprotection1 Deprotection of Resin-Bound Amine start->deprotection1 coupling1 Couple with Fmoc-Amino Acid deprotection1->coupling1 wash1 Wash coupling1->wash1 deprotection2 Fmoc Deprotection (e.g., Piperidine) wash1->deprotection2 wash2 Wash deprotection2->wash2 coupling2 Couple with This compound (as an amine) wash2->coupling2 wash3 Wash coupling2->wash3 diversification Diversify N-H of Homopiperazine (e.g., Acylation, Reductive Amination) wash3->diversification deprotection3 Boc Deprotection (e.g., TFA) diversification->deprotection3 cleavage Cleavage from Resin deprotection3->cleavage purification Purification and Analysis cleavage->purification

References

Applications of 1-Boc-Homopiperazine in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Boc-homopiperazine, a cyclic diamine derivative protected with a tert-butyloxycarbonyl (Boc) group, has emerged as a pivotal building block in medicinal chemistry. Its unique structural features, combining a flexible seven-membered diazepane ring with the stability and synthetic versatility afforded by the Boc protecting group, make it an attractive scaffold for the development of a diverse array of therapeutic agents. The homopiperazine (B121016) moiety is a recurring motif in numerous biologically active compounds, and the Boc-protected form allows for selective functionalization at the unprotected secondary amine, enabling the construction of complex molecular architectures with tailored pharmacological profiles. This document provides a detailed account of the applications of this compound in the synthesis of various classes of medicinal compounds, complete with quantitative data, experimental protocols, and visualizations of relevant biological pathways.

Therapeutic Applications and Synthesized Compounds

Derivatives of this compound have shown significant promise in several therapeutic areas, including oncology, anticoagulation, and the treatment of metabolic and neurological disorders.

Anticancer Agents

The homopiperazine scaffold has been incorporated into novel anticancer agents. Researchers have synthesized a series of 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives, which have demonstrated cytotoxic activity against cancer cell lines.

Table 1: Anticancer Activity of 1-Benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane Derivatives

Compound IDR GroupXIC50 (µM) on Reh cell line
6a 3-ClO18
6b 4-FO30
6c 4-ClO20
6d 3-OCH₃O30
6e 4-OCH₃O42
7a 4-CH₃S60
7b 3-ClS45
7c 4-FS65
7d 3-OCH₃S55
7e 4-OCH₃S70
7f 4-ClS85

Data sourced from a study on novel homopiperazine derivatives as anticancer agents.

The mechanism of action for many piperazine-containing anticancer drugs involves the induction of apoptosis. This can be mediated through various signaling pathways, including the activation of caspases and modulation of NF-κB signaling.

anticancer_pathway Homopiperazine Derivative Homopiperazine Derivative Cancer Cell Cancer Cell Homopiperazine Derivative->Cancer Cell Apoptosis Induction Apoptosis Induction Cancer Cell->Apoptosis Induction Caspase Activation Caspase Activation Apoptosis Induction->Caspase Activation NF-κB Inhibition NF-κB Inhibition Apoptosis Induction->NF-κB Inhibition Cell Death Cell Death Caspase Activation->Cell Death NF-κB Inhibition->Cell Death

Figure 1. Simplified workflow of homopiperazine derivatives inducing cancer cell death.

Factor Xa Inhibitors

1,4-Diazepane derivatives have been designed as potent inhibitors of Factor Xa (fXa), a critical enzyme in the blood coagulation cascade.[1] Inhibition of fXa is a key strategy for the prevention and treatment of thromboembolic disorders. Compound 13 (YM-96765) , a 1,4-diazepane derivative, has demonstrated potent fXa inhibitory activity.[1]

Table 2: Factor Xa Inhibitory Activity

Compound IDTargetIC50 (nM)
13 (YM-96765) Factor Xa6.8

Data from a study on 1,4-diazepane derivatives as factor Xa inhibitors.[1]

The coagulation cascade is a complex process involving a series of enzymatic activations. Factor Xa plays a pivotal role at the convergence of the intrinsic and extrinsic pathways, leading to the formation of thrombin and ultimately a fibrin (B1330869) clot.

factor_xa_pathway Intrinsic Pathway Intrinsic Pathway Factor X Factor X Intrinsic Pathway->Factor X Extrinsic Pathway Extrinsic Pathway Extrinsic Pathway->Factor X Factor Xa Factor Xa Factor X->Factor Xa Thrombin Thrombin Factor Xa->Thrombin Prothrombin Prothrombin Prothrombin Fibrin Clot Fibrin Clot Thrombin->Fibrin Clot Fibrinogen Fibrinogen Fibrinogen Homopiperazine Derivative (FXa Inhibitor) Homopiperazine Derivative (FXa Inhibitor) Homopiperazine Derivative (FXa Inhibitor)->Factor Xa

Figure 2. Inhibition of Factor Xa in the coagulation cascade.

Histamine (B1213489) H3 Receptor Antagonists

This compound has been utilized in the synthesis of histamine H3 receptor antagonists.[2] These antagonists are of interest for the treatment of various central nervous system disorders. A first-generation synthesis of a potent H3 receptor antagonist involved the use of N-Boc-homopiperazine.[2]

The histamine H3 receptor is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters in the brain. Antagonism of this receptor can enhance neurotransmitter release, which is a therapeutic strategy for cognitive and sleep disorders.

h3_receptor_pathway Histaminergic Neuron Histaminergic Neuron Histamine Release Histamine Release Histaminergic Neuron->Histamine Release H3 Receptor (Presynaptic) H3 Receptor (Presynaptic) Histamine Release->H3 Receptor (Presynaptic) Negative Feedback H3 Receptor (Presynaptic)->Histamine Release Homopiperazine Derivative (H3 Antagonist) Homopiperazine Derivative (H3 Antagonist) Homopiperazine Derivative (H3 Antagonist)->H3 Receptor (Presynaptic) Blocks Increased Neurotransmitter Release Increased Neurotransmitter Release Homopiperazine Derivative (H3 Antagonist)->Increased Neurotransmitter Release

Figure 3. Mechanism of action of Histamine H3 receptor antagonists.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Homopiperazine derivatives have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose metabolism. Inhibition of DPP-IV is a therapeutic approach for type 2 diabetes. A series of β-aminoacyl-containing homopiperazine derivatives have been synthesized and evaluated for their DPP-IV inhibitory activity.

DPP-IV is responsible for the degradation of incretin (B1656795) hormones like GLP-1, which stimulate insulin (B600854) secretion. By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to improved glycemic control.

dppiv_pathway GLP-1 (Active) GLP-1 (Active) GLP-1 (Inactive) GLP-1 (Inactive) GLP-1 (Active)->GLP-1 (Inactive) Degradation by DPP-IV Increased Insulin Secretion Increased Insulin Secretion GLP-1 (Active)->Increased Insulin Secretion DPP-IV DPP-IV DPP-IV->GLP-1 (Inactive) Homopiperazine Derivative (DPP-IV Inhibitor) Homopiperazine Derivative (DPP-IV Inhibitor) Homopiperazine Derivative (DPP-IV Inhibitor)->DPP-IV Improved Glycemic Control Improved Glycemic Control Increased Insulin Secretion->Improved Glycemic Control synthesis_workflow cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Amide Coupling This compound This compound Acidic Conditions (e.g., TFA in DCM) Acidic Conditions (e.g., TFA in DCM) This compound->Acidic Conditions (e.g., TFA in DCM) Homopiperazine Homopiperazine Acidic Conditions (e.g., TFA in DCM)->Homopiperazine Homopiperazine_step2 Homopiperazine Homopiperazine->Homopiperazine_step2 Benzhydryl chloride, K2CO3, DMF Benzhydryl chloride, K2CO3, DMF Homopiperazine_step2->Benzhydryl chloride, K2CO3, DMF 1-Benzhydryl-1,4-diazepane 1-Benzhydryl-1,4-diazepane Benzhydryl chloride, K2CO3, DMF->1-Benzhydryl-1,4-diazepane 1-Benzhydryl-1,4-diazepane_step3 1-Benzhydryl-1,4-diazepane 1-Benzhydryl-1,4-diazepane->1-Benzhydryl-1,4-diazepane_step3 3-Chlorophenyl isocyanate, TEA, DCM 3-Chlorophenyl isocyanate, TEA, DCM 1-Benzhydryl-1,4-diazepane_step3->3-Chlorophenyl isocyanate, TEA, DCM Final Product (6a) Final Product (6a) 3-Chlorophenyl isocyanate, TEA, DCM->Final Product (6a)

References

The Versatile Scaffold: 1-Boc-Homopiperazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction: 1-Boc-homopiperazine, a seven-membered heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and chemical properties, including its conformational flexibility and the presence of a Boc-protected nitrogen, make it a versatile building block for the synthesis of a diverse range of bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group facilitates selective N-functionalization, allowing for the strategic introduction of various substituents to modulate the pharmacological profile of the resulting compounds. This document provides an overview of the applications of this compound in the development of novel therapeutics, with a focus on anticancer agents, dual D2/5-HT1A receptor ligands for neuropsychiatric disorders, and factor Xa inhibitors for anticoagulant therapy. Detailed experimental protocols and data are presented to guide researchers in this exciting field.

Application 1: Development of Novel Anticancer Agents

Derivatives of this compound have shown promising activity as anticancer agents. By modifying the core structure, researchers have developed compounds with significant cytotoxicity against various cancer cell lines.

Quantitative Data: Cytotoxicity of Homopiperazine (B121016) Derivatives

A series of 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives were synthesized and evaluated for their anticancer activity against the B-cell leukemic cell line, Reh. The half-maximal inhibitory concentration (IC50) values were determined using an MTT assay.[1][2]

Compound IDR Group (Substitution on Phenylcarboxamide)IC50 (µM) on Reh Cell Line
6a 3-Chlorophenyl18[2]
6b 4-Fluorophenyl>50
6c 4-Nitrophenyl>50
6d 3-Methoxyphenyl32
6e 4-Methoxyphenyl25

Data summarized from Teimoori et al., Journal of Cancer Therapy, 2011.[1]

Experimental Protocol: Synthesis of 1-Benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane Derivatives

This protocol describes the synthesis of a key intermediate, 1-benzhydryl-1,4-diazepane, followed by its reaction with various isocyanates to yield the final anticancer compounds.[1]

Step 1: Synthesis of 1-Benzhydryl-1,4-diazepane (Intermediate 5)

  • Preparation of Benzhydryl Bromide: To a solution of benzhydrol (1.0 g, 5.43 mmol) in dichloromethane (B109758) (20 mL), phosphorus tribromide (0.5 mL, 5.43 mmol) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours.

  • Work-up: The reaction is quenched with ice-cold water, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield benzhydryl bromide.

  • Alkylation of Homopiperazine: A mixture of homopiperazine (1.0 g, 9.98 mmol), benzhydryl bromide (2.46 g, 9.98 mmol), and potassium carbonate (2.75 g, 19.96 mmol) in acetonitrile (B52724) (30 mL) is refluxed for 12 hours.

  • Purification: The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, 10% methanol (B129727) in chloroform) to afford 1-benzhydryl-1,4-diazepane.

Step 2: Synthesis of Final Compounds (e.g., 6a)

  • Reaction Setup: To a solution of 1-benzhydryl-1,4-diazepane (0.50 g, 1.88 mmol) in dichloromethane (20 mL), triethylamine (B128534) (0.57 g, 5.64 mmol) is added, followed by the dropwise addition of 3-chlorophenyl isocyanate (0.29 g, 1.88 mmol).

  • Reaction and Purification: The reaction mixture is stirred at room temperature for 6 hours. The solvent is evaporated, and the residue is purified by column chromatography (silica gel, ethyl acetate:hexane, 3:7) to yield 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide (6a).[1]

G cluster_step1 Step 1: Synthesis of Intermediate 5 cluster_step2 Step 2: Synthesis of Final Compound (6a) Benzhydrol Benzhydrol Benzhydryl Bromide Benzhydryl Bromide Benzhydrol->Benzhydryl Bromide PBr3, DCM Intermediate 5 1-Benzhydryl-1,4-diazepane Benzhydryl Bromide->Intermediate 5 K2CO3, ACN, Reflux Homopiperazine Homopiperazine Homopiperazine->Intermediate 5 Intermediate 5_ref Intermediate 5 Final Compound Anticancer Compound (6a) Intermediate 5_ref->Final Compound TEA, DCM Isocyanate 3-Chlorophenyl isocyanate Isocyanate->Final Compound

Synthetic workflow for anticancer homopiperazine derivatives.

Application 2: Dual D2 and 5-HT1A Receptor Ligands for Neuropsychiatric Disorders

The this compound scaffold is instrumental in developing ligands that simultaneously target dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors. Such dual-acting compounds are of great interest for treating complex neuropsychiatric conditions like schizophrenia and depression, aiming to improve efficacy and reduce side effects compared to single-target agents.

Signaling Pathways of D2 and 5-HT1A Receptors

Dopamine D2 and serotonin 5-HT1A receptors are G-protein coupled receptors (GPCRs) that modulate downstream signaling cascades. D2 receptor activation typically leads to the inhibition of adenylyl cyclase, reducing cAMP levels.[3][4] 5-HT1A receptor activation also couples to inhibitory G-proteins, leading to a similar decrease in cAMP and the modulation of ion channels.[5] The interplay between these two systems is a key area of research in neuropharmacology.

G cluster_d2 Dopamine D2 Receptor Pathway cluster_5ht1a Serotonin 5-HT1A Receptor Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi_D2 Gi D2R->Gi_D2 AC_D2 Adenylyl Cyclase Gi_D2->AC_D2 cAMP_D2 cAMP AC_D2->cAMP_D2 ATP PKA_D2 PKA cAMP_D2->PKA_D2 Cellular Response Cellular Response PKA_D2->Cellular Response Inhibition Serotonin Serotonin 5HT1AR 5-HT1A Receptor Serotonin->5HT1AR Gi_5HT1A Gi 5HT1AR->Gi_5HT1A AC_5HT1A Adenylyl Cyclase Gi_5HT1A->AC_5HT1A K_channel K+ Channel Gi_5HT1A->K_channel Opens cAMP_5HT1A cAMP AC_5HT1A->cAMP_5HT1A ATP PKA_5HT1A PKA cAMP_5HT1A->PKA_5HT1A Cellular Response Cellular Response PKA_5HT1A->Cellular Response Inhibition Hyperpolarization Hyperpolarization K_channel->Hyperpolarization G Boc_Homopiperazine This compound Functionalization Introduction of P1 and P2 binding moieties Boc_Homopiperazine->Functionalization Deprotection Boc Deprotection Functionalization->Deprotection Coupling Coupling with S4 binding moiety Deprotection->Coupling Final_Inhibitor Factor Xa Inhibitor Coupling->Final_Inhibitor

References

Application Notes and Protocols for the Synthesis and Evaluation of 1-Boc-Homopiperazine Derived DPP-IV Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis. It inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release. Inhibition of DPP-IV is a well-established therapeutic strategy for the management of type 2 diabetes mellitus. This document provides detailed application notes and protocols for the synthesis of potent DPP-IV inhibitors using 1-Boc-homopiperazine as a key building block and for the subsequent evaluation of their inhibitory activity.

The homopiperazine (B121016) moiety has been identified as a valuable scaffold in the design of DPP-IV inhibitors. Compounds incorporating this structure have demonstrated nanomolar potency, high selectivity, and a reduced risk of inhibiting cytochrome P450 (CYP) enzymes, a common challenge in drug development.[1][2] The synthesis of these inhibitors typically involves the coupling of a Boc-protected β-amino acid with this compound, followed by deprotection and optional further modifications.

Signaling Pathway of DPP-IV in Glucose Homeostasis

DPP-IV inhibitors exert their therapeutic effect by preventing the degradation of incretin hormones, thereby prolonging their activity. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and reduced glucagon secretion from α-cells, ultimately resulting in improved glycemic control.

DPP_IV_Signaling cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake GLP1_GIP GLP-1 and GIP (Incretin Hormones) Food Intake->GLP1_GIP stimulates secretion Insulin Insulin Secretion (from β-cells) GLP1_GIP->Insulin stimulates Glucagon Glucagon Secretion (from α-cells) GLP1_GIP->Glucagon inhibits DPP4 DPP-IV Enzyme GLP1_GIP->DPP4 is inactivated by Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose increases (inhibited effect) Inactive_Incretins Inactive Peptides DPP4->Inactive_Incretins Inhibitor DPP-IV Inhibitor (e.g., Homopiperazine derivative) Inhibitor->DPP4 inhibits

DPP-IV signaling pathway in glucose regulation.

Experimental Protocols

Synthesis of β-Aminoacyl-Homopiperazine DPP-IV Inhibitors

This protocol describes a general method for the synthesis of β-aminoacyl-homopiperazine derivatives, adapted from the work of Ahn et al. (2008). The key steps involve the coupling of a Boc-protected β-amino acid with this compound, followed by the removal of the Boc protecting groups.

Materials:

  • (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

Procedure:

Step 1: Coupling Reaction

  • To a solution of (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq) in DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 eq) and DIEA (2.5 eq) in DMF.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (EtOAc/Hexanes gradient) to afford the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected intermediate from Step 1 in a mixture of DCM and TFA (e.g., 1:1 v/v).

  • Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in a minimal amount of DCM and neutralize with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final β-aminoacyl-homopiperazine derivative.

Synthesis_Workflow Start Starting Materials: (R)-Boc-β-amino acid This compound Coupling Amide Coupling (EDC, HOBt, DIEA, DMF) Start->Coupling Intermediate Boc-protected Intermediate Coupling->Intermediate Purification1 Workup and Silica Gel Chromatography Intermediate->Purification1 Deprotection Boc Deprotection (TFA/DCM) Purification1->Deprotection Purification2 Workup and Purification Deprotection->Purification2 Final_Product Final DPP-IV Inhibitor Purification2->Final_Product

General synthesis workflow for homopiperazine-based DPP-IV inhibitors.
In Vitro DPP-IV Inhibition Assay

This protocol outlines a fluorescent-based assay to determine the in vitro inhibitory activity of the synthesized compounds against human recombinant DPP-IV.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Synthesized inhibitor compounds

  • Sitagliptin (B1680988) (as a positive control)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DPP-IV enzyme in assay buffer.

    • Prepare a stock solution of the Gly-Pro-AMC substrate in DMSO.

    • Prepare stock solutions of the synthesized inhibitor compounds and sitagliptin in DMSO.

    • Create serial dilutions of the inhibitor compounds and sitagliptin in assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well microplate, add the following:

      • Blank (no enzyme): Assay buffer.

      • Control (100% activity): Assay buffer and DPP-IV enzyme solution.

      • Inhibitor wells: Diluted inhibitor solution and DPP-IV enzyme solution.

      • Positive control wells: Diluted sitagliptin solution and DPP-IV enzyme solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from blank wells) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence of inhibitor well / Fluorescence of control well)] x 100

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of DPP-IV activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Assay_Workflow Prep Reagent Preparation: Enzyme, Substrate, Inhibitors Plate_Setup 96-Well Plate Setup: Blank, Control, Inhibitors Prep->Plate_Setup Pre_incubation Pre-incubation at 37°C Plate_Setup->Pre_incubation Reaction_Start Add Substrate (Gly-Pro-AMC) Pre_incubation->Reaction_Start Incubation Incubation at 37°C Reaction_Start->Incubation Measurement Measure Fluorescence (Ex: ~360nm, Em: ~460nm) Incubation->Measurement Analysis Data Analysis: % Inhibition, IC50 Calculation Measurement->Analysis

Workflow for the in vitro DPP-IV inhibition assay.

Data Presentation

The following table summarizes the in vitro DPP-IV inhibitory activities of a series of synthesized β-aminoacyl-homopiperazine derivatives.

Compound IDR GroupDPP-IV IC50 (nM)
7a H1500
7b 2-F230
7c 3-F480
7d 4-F290
7e 2,4-diF110
7f 2,5-diF140
7g 3,4-diF240
7h 3,5-diF680
7i 2,4,5-triF34
7j 2,4,6-triF120
7k Penta-F110
7l 2-Cl, 4-F98
7m 2,5-diCl28
7n 3-CF31100
7o 4-CF3530
Sitagliptin -18

Data adapted from Ahn et al., Bioorg. Med. Chem. Lett. 2008, 18, 6525-6529.

Conclusion

The use of this compound as a synthetic precursor provides a robust platform for the development of potent and selective DPP-IV inhibitors. The protocols outlined in this document offer a comprehensive guide for the synthesis of β-aminoacyl-homopiperazine derivatives and the evaluation of their inhibitory activity. The provided data demonstrates that strategic modifications to the aromatic substituent of the β-amino acid moiety can significantly impact the inhibitory potency, with several compounds exhibiting nanomolar efficacy. These application notes serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics for type 2 diabetes.

References

Application Notes and Protocols for the Synthesis of Histamine H3-Receptor Antagonists Using 1-Boc-Homopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of histamine (B1213489) H3-receptor (H3R) antagonists utilizing the versatile building block, 1-Boc-homopiperazine. The protocols outlined herein describe common synthetic transformations, including reductive amination, amide coupling, N-arylation, and Boc-deprotection, to generate a diverse range of H3R antagonists.

Introduction

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system.[1] Antagonists of the H3 receptor have emerged as promising therapeutic agents for the treatment of various neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). The homopiperazine (B121016) moiety is a privileged scaffold in the design of H3R antagonists, offering a key interaction point with the receptor.[2][3] this compound serves as a valuable and versatile starting material, allowing for the selective functionalization of the homopiperazine ring to explore structure-activity relationships (SAR) and develop potent and selective H3R antagonists.[4]

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. Additionally, the βγ-subunits of the G protein can modulate the activity of various ion channels and other effector proteins. The signaling pathway is integral to the receptor's role in neurotransmitter release.

H3R_Signaling_Pathway Histamine Histamine H3R Histamine H3 Receptor (GPCR) Histamine->H3R G_protein Gαi/oβγ H3R->G_protein Activates G_alpha Gαi/o (active) G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Downstream Modulation of Neurotransmitter Release G_beta_gamma->Downstream Modulates ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->Downstream Synthetic_Workflow Start This compound Step1 N-Functionalization (Reductive Amination, Amide Coupling, N-Arylation) Start->Step1 Intermediate N-Substituted This compound Step1->Intermediate Step2 Boc Deprotection Intermediate->Step2 Intermediate2 N-Substituted Homopiperazine Step2->Intermediate2 Step3 Further Functionalization Intermediate2->Step3 Final Histamine H3-Receptor Antagonists Intermediate2->Final Direct Use Step3->Final Biological_Evaluation_Workflow Start Synthesized Compound Assay1 Primary Screening: H3 Receptor Binding Assay (e.g., Radioligand Displacement) Start->Assay1 Decision1 Active? Assay1->Decision1 Assay2 Secondary Screening: Functional Assay (e.g., cAMP accumulation) Decision1->Assay2 Yes Inactive Inactive Decision1->Inactive No Decision2 Antagonist Activity? Assay2->Decision2 Assay3 Selectivity Profiling: Binding assays against other histamine receptors (H1, H2, H4) and other off-targets Decision2->Assay3 Yes Agonist Agonist/Partial Agonist Decision2->Agonist No Assay4 In Vitro ADME Profiling: (Solubility, Permeability, Metabolic Stability) Assay3->Assay4 Decision3 Favorable Profile? Assay4->Decision3 InVivo In Vivo Efficacy and PK/PD Studies in Animal Models Decision3->InVivo Yes PoorProfile Poor Profile Decision3->PoorProfile No End Lead Optimization / Candidate Selection InVivo->End

References

Application Notes: Synthesis of Novel Factor Xa Inhibitors Using 1-Boc-Homopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor Xa (FXa) is a critical serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade.[1] Its inhibition is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders. These application notes describe the use of 1-Boc-homopiperazine as a versatile building block in the synthesis of a novel class of potent and selective Factor Xa inhibitors. The 1,4-diazepane (homopiperazine) moiety is strategically employed to interact with the S4 aryl-binding domain of the FXa active site, a key feature for achieving high affinity and selectivity.[2]

The tert-butoxycarbonyl (Boc) protecting group on the homopiperazine (B121016) allows for controlled, stepwise synthesis, enabling the selective functionalization of the diazepine (B8756704) ring system. This methodology facilitates the construction of a diverse library of compounds for structure-activity relationship (SAR) studies, ultimately leading to the identification of lead candidates with optimized pharmacological profiles. A notable example from this class, compound 13 (YM-96765) , has demonstrated potent FXa inhibitory activity with an IC50 of 6.8 nM.[2]

Coagulation Cascade and Role of Factor Xa

The coagulation cascade is a series of enzymatic reactions leading to the formation of a stable fibrin (B1330869) clot. Factor Xa is the enzyme responsible for converting prothrombin to thrombin, the final protease in the cascade. By inhibiting FXa, the amplification of the coagulation process is effectively halted.

coagulation_cascade Intrinsic_Pathway Intrinsic Pathway FX Factor X Intrinsic_Pathway->FX Extrinsic_Pathway Extrinsic Pathway Extrinsic_Pathway->FX FXa Factor Xa FX->FXa Thrombin Thrombin FXa->Thrombin converts Prothrombin Prothrombin Prothrombin->Thrombin Fibrin_Clot Fibrin Clot Thrombin->Fibrin_Clot converts Fibrinogen Fibrinogen Fibrinogen->Fibrin_Clot Inhibitor Homopiperazine-based Inhibitor Inhibitor->FXa

Figure 1: Simplified Coagulation Cascade. The diagram shows the central role of Factor Xa and its inhibition by homopiperazine-based inhibitors.

Synthetic Workflow Overview

The general synthetic strategy involves a three-stage process starting from this compound. This workflow allows for the introduction of diversity elements at key positions to explore the chemical space and optimize inhibitor potency and selectivity.

synthetic_workflow cluster_0 Stage 1: Core Assembly cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Final Functionalization Start This compound Coupling Nucleophilic Aromatic Substitution / Buchwald-Hartwig Coupling Start->Coupling Aryl_Halide Aryl Halide (P4-group precursor) Aryl_Halide->Coupling Intermediate_1 N-Aryl-1-Boc-homopiperazine Coupling->Intermediate_1 Deprotection Boc Deprotection (e.g., TFA/DCM) Intermediate_1->Deprotection Intermediate_2 N-Aryl-homopiperazine Deprotection->Intermediate_2 Amidation Amide Bond Formation Intermediate_2->Amidation P1_Fragment P1-group Precursor (e.g., Activated Carboxylic Acid) P1_Fragment->Amidation Final_Product Factor Xa Inhibitor Amidation->Final_Product

Figure 2: General Synthetic Workflow. This diagram illustrates the three main stages for synthesizing Factor Xa inhibitors using this compound.

Quantitative Data Summary

The following table summarizes the in vitro activity of representative 1,4-diazepane derivatives against human Factor Xa and other related serine proteases. The data highlights the high potency and selectivity of the lead compound.

Compound IDR¹ GroupR² GroupYield (%)Factor Xa IC₅₀ (nM)Thrombin IC₅₀ (µM)Trypsin IC₅₀ (µM)Selectivity (vs. Thrombin)
13 (YM-96765) H4-Cl-Ph756.8>100>100>14,700-fold
12 Me4-Cl-Ph7215.0>100>100>6,600-fold
14 HPh8145.0>100>100>2,200-fold
Note: Yields and structures are representative based on the lead compound described by Koshio et al. (2004) and may not reflect the exact values for all analogs.[2]

Experimental Protocols

The following protocols are detailed methodologies for the key experimental stages outlined in the synthetic workflow.

Protocol 1: Synthesis of tert-Butyl 4-(4-cyanophenyl)-1,4-diazepane-1-carboxylate (Intermediate 1)

This procedure describes the nucleophilic aromatic substitution reaction to couple this compound with a suitable aryl halide, which will form the S4 binding moiety of the inhibitor.

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq) and 4-fluorobenzonitrile (1.1 eq).

  • Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., hexane/ethyl acetate gradient) to yield the desired N-aryl-1-Boc-homopiperazine intermediate as a solid.

Protocol 2: Boc-Deprotection of Intermediate 1 (Synthesis of Intermediate 2)

This protocol details the removal of the Boc protecting group to liberate the secondary amine, which is then available for subsequent functionalization.

Materials:

  • tert-Butyl 4-(4-cyanophenyl)-1,4-diazepane-1-carboxylate (Intermediate 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected intermediate 1 (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10-20 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor deprotection by TLC or LC-MS (disappearance of starting material).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess DCM and TFA.

  • Re-dissolve the residue in a minimal amount of DCM and carefully neutralize with a saturated aqueous solution of NaHCO₃ until effervescence ceases.

  • Extract the product into DCM or EtOAc, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the deprotected homopiperazine (Intermediate 2). This product is often used in the next step without further purification.

Protocol 3: Final Amide Coupling to Synthesize Factor Xa Inhibitor

This final stage involves the formation of an amide bond to introduce the P1-binding moiety, completing the synthesis of the target inhibitor.

Materials:

  • N-Aryl-homopiperazine (Intermediate 2)

  • Target carboxylic acid (e.g., N-(4-chlorophenylcarbamoyl)-L-serine) (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the deprotected homopiperazine (Intermediate 2, ~1.0 eq) in anhydrous DMF and add DIPEA (3.0 eq).

  • Add the solution of Intermediate 2 to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with 5% aqueous LiCl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the final product by preparative HPLC or crystallization to yield the highly pure Factor Xa inhibitor.

Disclaimer: These protocols are based on established chemical transformations and information from related literature.[2] Researchers should adapt and optimize these procedures as necessary for specific substrates and scales. All experiments should be conducted with appropriate safety precautions.

References

Application Notes & Protocols: N-Boc Deprotection Methods for Homopiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly within peptide synthesis and the development of nitrogen-containing heterocyclic compounds like homopiperazine (B121016).[1][][3] Its stability under various conditions and facile removal under acidic conditions make it highly valuable.[][4] Homopiperazine and its derivatives are important scaffolds in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. The efficient and selective deprotection of N-Boc protected homopiperazines is a critical step in the synthesis of these target molecules.

This document provides a detailed overview of common N-Boc deprotection methods for homopiperazine derivatives, complete with comparative data and step-by-step experimental protocols.

Overview of Common N-Boc Deprotection Methods

The selection of a deprotection method depends critically on the stability of other functional groups within the molecule. The most common methods involve acidic conditions, but milder alternatives exist for sensitive substrates.

  • Acidic Deprotection: This is the most widely used strategy. Strong acids are used to cleave the tert-butyl carbamate.

    • Trifluoroacetic Acid (TFA): Typically used in a solution with Dichloromethane (DCM). It is highly effective and volatile, which simplifies workup.[4][5][6]

    • Hydrogen Chloride (HCl): Commonly used as a solution in an organic solvent like dioxane, methanol, or ethyl acetate (B1210297).[7][8][9][10] This method is also highly efficient and can offer different selectivity compared to TFA.[9][10]

  • Mild & Alternative Deprotection: These methods are employed when acid-labile groups are present.

    • Oxalyl Chloride/Methanol: A mild method for selective deprotection that proceeds at room temperature.[8][11]

    • Trimethylsilyl Iodide (TMSI): A neutral deprotection method that can be effective for zwitterionic compounds or other sensitive molecules.[12][13]

  • Thermal Deprotection: This catalyst-free method involves heating the N-Boc protected compound, often in a suitable high-boiling solvent or even neat.[14][15] It is considered a "green" alternative but may require high temperatures that could be unsuitable for some substrates.[15]

Orthogonal Protecting Groups: It is important to note that the N-Boc group is stable under conditions used to remove other protecting groups, such as catalytic hydrogenation for cleaving benzyl (B1604629) (Bzl) or benzyloxycarbonyl (Cbz) groups, making it an excellent orthogonal protecting group.[][16]

Data Presentation: Comparison of Deprotection Methods

The following tables summarize typical reaction conditions and outcomes for various N-Boc deprotection methods.

Table 1: Acidic Deprotection Conditions

ReagentSolventTemperatureTimeTypical YieldNotes & References
50% TFADichloromethane (DCM)0 °C to RT0.5 - 4 hours>90%A common and robust method. The reaction generates CO2 gas.[4][5][17]
4M HCl1,4-Dioxane (B91453)0 °C to RT0.5 - 16 hours>90%Widely used; the product precipitates as the hydrochloride salt.[7][9][18][19]
HCl (gas) or Acetyl ChlorideMethanol (MeOH)0 °C to RT1 - 4 hoursHighGenerates HCl in situ. Useful when a dioxane-free system is needed.[6][8]
6N HCl (aq)Biphasic or AqueousRT5 hoursVariableUsed for water-soluble derivatives; followed by basification and extraction.[20]

Table 2: Mild and Thermal Deprotection Conditions

MethodReagent/ConditionsSolventTemperatureTimeTypical YieldNotes & References
Mild Oxalyl ChlorideMethanol (MeOH)Room Temperature1 - 4 hours70 - 90%Tolerant of many other functional groups.[8][11]
Mild Trimethylsilyl Iodide (TMSI)Dichloromethane (DCM)Room Temperature< 1 hourHighEffective for substrates prone to side reactions under acidic conditions.[12][13]
Thermal Heat (Catalyst-free)Dioxane/Water, TFE120 - 240 °C0.5 - 3 hoursVariableYield and time are highly substrate-dependent. Can be performed in continuous flow.[14][15][21]

Signaling Pathways & Workflows

Acid_Catalyzed_Boc_Deprotection Mechanism of Acid-Catalyzed N-Boc Deprotection Boc_Amine N-Boc Homopiperazine Protonated Protonated Carbamate Boc_Amine->Protonated + H⁺ (Acid) Carbocation tert-Butyl Cation + Carbamic Acid Protonated->Carbocation Cleavage inv1 Carbocation->inv1 Decarboxylation (-CO₂) Amine_Salt Deprotected Amine Salt (e.g., HCl or TFA salt) inv1->Amine_Salt Protonation inv2

Caption: General mechanism for the acid-catalyzed deprotection of an N-Boc group.

Caption: Decision workflow for choosing an appropriate N-Boc deprotection method.

Experimental Protocols

Protocol 1: General Procedure using Trifluoroacetic Acid (TFA) in DCM

This protocol describes a standard method for Boc deprotection using TFA.[4][5]

Materials:

  • N-Boc protected homopiperazine derivative

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the N-Boc protected homopiperazine derivative (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 eq, or use a 25-50% v/v solution of TFA in DCM) to the stirred solution. Caution: The reaction can be exothermic and generates gas (CO₂ and isobutylene). Ensure adequate ventilation.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Redissolve the residue in DCM or ethyl acetate and carefully neutralize by washing with saturated NaHCO₃ solution until gas evolution ceases.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected homopiperazine derivative. Further purification may be performed by chromatography or crystallization if necessary.

Protocol 2: General Procedure using 4M HCl in Dioxane

This protocol is a widely used alternative to TFA, often resulting in the precipitation of the product as a hydrochloride salt.[7][9][10][19]

Materials:

  • N-Boc protected homopiperazine derivative

  • 4M HCl in 1,4-dioxane (commercially available or prepared)

  • Dioxane or Methanol (MeOH), anhydrous

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the N-Boc protected homopiperazine derivative (1.0 eq) in a minimal amount of anhydrous dioxane or methanol.

  • To the stirred solution, add 4M HCl in dioxane (3-10 eq) dropwise at room temperature.

  • Stir the reaction at room temperature. A precipitate (the hydrochloride salt of the deprotected amine) may form over time.[7]

  • Monitor the reaction by TLC or LC-MS until completion (typically 2-16 hours).

  • Upon completion, the solvent can be removed under reduced pressure.

  • If a precipitate has formed, it can be collected by filtration. Wash the solid with cold diethyl ether to remove non-polar impurities and dry under vacuum.

  • Alternatively, the reaction mixture can be concentrated, and the resulting residue triturated with diethyl ether to induce precipitation of the hydrochloride salt.

  • The free base can be obtained by dissolving the salt in water, basifying with an appropriate base (e.g., NaOH, K₂CO₃) to pH >10, and extracting with an organic solvent like ethyl acetate or DCM.[20]

References

Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions with 1-Boc-homopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the palladium-catalyzed coupling of 1-Boc-homopiperazine with various organic electrophiles. The methodologies outlined herein are essential for the synthesis of N-aryl and N-vinyl homopiperazine (B121016) derivatives, which are valuable building blocks in medicinal chemistry and drug development. The included protocols for Buchwald-Hartwig amination, Suzuki-Miyaura, and Sonogashira coupling reactions are designed to be reproducible and scalable.

Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, enabling the N-arylation of this compound with a wide range of aryl and heteroaryl halides and triflates.[1][2][3] This reaction is a cornerstone in modern synthetic chemistry, particularly for creating libraries of compounds for drug discovery.[4]

Quantitative Data Summary

The following table summarizes the results for the Buchwald-Hartwig amination of this compound with various aryl halides under different catalytic conditions.

EntryAryl HalidePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (1.0)RuPhos (2.0)NaOtBu (1.4)Toluene (B28343)1001292
24-ChlorotoluenePd₂(dba)₃ (2.0)XPhos (4.0)K₃PO₄ (2.0)Dioxane1102485
33-BromoanisolePd(OAc)₂ (2.0)BINAP (3.0)Cs₂CO₃ (2.0)Toluene1001888
42-ChloropyridinePd₂(dba)₃ (1.5)BrettPhos (3.0)K₂CO₃ (2.0)THF801678
54-IodobenzonitrilePd(OAc)₂ (1.0)P(t-Bu)₃ (2.0)NaOtBu (1.5)Dioxane100895
64-Bromotoluene (Microwave)Pd(OAc)₂ (2.0)XPhos (4.0)NaOtBu (1.5)Toluene1500.2590

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine this compound, Aryl Halide, Pd Catalyst, Ligand, and Base solvent Add Anhydrous, Degassed Solvent reagents->solvent Under Inert Gas heating Heat under Inert Atmosphere (Conventional or Microwave) solvent->heating quench Cool and Quench Reaction heating->quench Monitor by TLC/LC-MS extraction Aqueous Work-up and Extraction quench->extraction purification Purify by Column Chromatography extraction->purification product product purification->product Characterize Product

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination of this compound with 4-Bromotoluene

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • 4-Bromotoluene (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1.0 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.02 mmol, 2.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, 4-bromotoluene, Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Stir the reaction mixture at 100 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-aryl-1-Boc-homopiperazine.

Suzuki-Miyaura Coupling with this compound Derivatives

The Suzuki-Miyaura coupling is a highly efficient method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide.[5][6] For the functionalization of this compound, this can be achieved by either coupling an N-aryl- or N-vinyl-homopiperazine bearing a halide with a boronic acid, or more commonly, by preparing a boronic acid or ester derivative of this compound and coupling it with various aryl or vinyl halides.

Quantitative Data Summary

The following table summarizes the results for the Suzuki-Miyaura coupling of 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)homopiperazine with various aryl halides.

EntryAryl HalidePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₄ (3.0)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)901289
23-BromopyridinePdCl₂(dppf) (2.0)-Na₂CO₃ (2.0)DMF/H₂O (5:1)1001082
34-ChlorobenzaldehydePd₂(dba)₃ (1.5)SPhos (3.0)K₃PO₄ (2.0)Toluene/H₂O (10:1)1101675
42-BromothiophenePd(PPh₃)₄ (3.0)-K₂CO₃ (2.0)DME/H₂O (4:1)851485
54-Iodoanisole (Microwave)Pd(PPh₃)₄ (3.0)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)1200.3391

Logical Relationship: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Relationship Logical Relationship in Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product boronic_ester This compound Boronic Ester Derivative pd_catalyst Palladium(0) Catalyst boronic_ester->pd_catalyst Transmetalation aryl_halide Aryl/Vinyl Halide or Triflate aryl_halide->pd_catalyst Oxidative Addition product C-C Coupled Product pd_catalyst->product Reductive Elimination base Aqueous Base base->boronic_ester Activation

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)homopiperazine (1.0 mmol, 1.0 equiv)

  • 4-Iodoanisole (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3.0 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • In a round-bottom flask, dissolve 1-Boc-4-(pinacolato)homopiperazine, 4-iodoanisole, and Pd(PPh₃)₄ in 1,4-dioxane.

  • Add an aqueous solution of K₂CO₃.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate (25 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to obtain the coupled product.

Sonogashira Coupling with this compound Derivatives

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[3][7] This reaction is instrumental in synthesizing alkynyl-substituted homopiperazines, which are precursors to various heterocyclic compounds and can act as linkers in drug conjugates.

Quantitative Data Summary

The following table summarizes the results for the Sonogashira coupling of N-substituted this compound with terminal alkynes.

| Entry | Homopiperazine Derivative | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | 4-Iodo-1-Boc-homopiperazine | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ (2.0) | CuI (4.0) | Triethylamine | 70 | 6 | 88 | | 2 | 4-Bromo-1-Boc-homopiperazine | Trimethylsilylacetylene | Pd(PPh₃)₄ (3.0) | CuI (5.0) | Diisopropylamine | 80 | 8 | 80 | | 3 | 4-Iodo-1-Boc-homopiperazine | 1-Hexyne | PdCl₂(PPh₃)₂ (2.0) | CuI (4.0) | Triethylamine | 60 | 10 | 83 | | 4 | 4-Bromo-1-Boc-homopiperazine | Propargyl alcohol | Pd(PPh₃)₄ (3.0) | CuI (5.0) | Diisopropylamine | 75 | 12 | 76 | | 5 | 4-Iodo-1-Boc-homopiperazine (Microwave) | Phenylacetylene | PdCl₂(PPh₃)₂ (2.0) | CuI (4.0) | Triethylamine | 110 | 0.25 | 90 |

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow Experimental Workflow for Sonogashira Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Homopiperazine Halide, Terminal Alkyne, Pd Catalyst, Cu(I) Source, and Amine Base/Solvent heating Stir under Inert Atmosphere (Conventional or Microwave) reagents->heating Under Inert Gas filter Cool and Filter off Salts heating->filter Monitor by TLC/GC-MS extraction Aqueous Work-up and Extraction filter->extraction purification Purify by Column Chromatography extraction->purification product product purification->product Characterize Product

Caption: Workflow for Sonogashira Coupling.

Detailed Experimental Protocol: Sonogashira Coupling

Materials:

  • 4-Iodo-1-Boc-homopiperazine (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2.0 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4.0 mol%)

  • Triethylamine (10 mL)

Procedure:

  • To a Schlenk flask, add 4-iodo-1-Boc-homopiperazine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed triethylamine, followed by phenylacetylene via syringe.

  • Stir the reaction mixture at 70 °C for 6 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of celite to remove the copper salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium (B1175870) chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate) to yield the desired alkynylated homopiperazine.

References

Synthetic Routes to Novel 1,4-Diazepane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antipsychotic, anxiolytic, anticonvulsant, and anticancer agents.[1][2][3] The development of efficient and diverse synthetic routes to novel 1,4-diazepane derivatives is therefore of significant interest to the drug discovery community. This document provides detailed application notes and experimental protocols for several modern synthetic strategies, enabling the generation of diverse libraries of 1,4-diazepane-based compounds for screening and development.

Domino Process via In Situ Aza-Nazarov Reagent Generation

This highly efficient, atom-economical approach allows for the synthesis of 1,4-diazepanes from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates.[4][5] The key step involves the in situ generation of an aza-Nazarov reagent, which then undergoes an intramolecular aza-Michael cyclization to form the seven-membered ring.[4][5] This method is often performed under solvent-free conditions, enhancing its green chemistry profile.

Quantitative Data Summary
EntryDiamineKetoesterProductYield (%)Time (h)Ref.
1Ethylenediamine (B42938)Ethyl 3-oxohex-5-enoateEthyl 2-(1,4-diazepan-5-ylidene)acetate950.5[5]
2N-MethylethylenediamineEthyl 3-oxohex-5-enoateEthyl 2-(1-methyl-1,4-diazepan-5-ylidene)acetate922[5]
3N,N'-DimethylethylenediamineEthyl 3-oxohex-5-enoateEthyl 2-(1,4-dimethyl-1,4-diazepan-5-ylidene)acetate855[5]
4(±)-trans-1,2-DiaminocyclohexaneEthyl 3-oxohex-5-enoateEthyl (Z)-2-(decahydropyrido[2,3-b][2][6]diazepin-4a(1H)-ylidene)acetate8824[5]
Experimental Protocol: Synthesis of Ethyl 2-(1,4-diazepan-5-ylidene)acetate

Materials:

  • Ethylenediamine (1.0 mmol)

  • Ethyl 3-oxohex-5-enoate (1.0 mmol)

Procedure:

  • To a round-bottom flask, add ethylenediamine (1.0 mmol).

  • Add ethyl 3-oxohex-5-enoate (1.0 mmol) to the flask at room temperature.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 30 minutes), the product can be purified by column chromatography if necessary, though in many cases the product is obtained in high purity.[5]

domino_process diamine 1,2-Diamine reagent Aza-Nazarov Reagent (in situ) diamine->reagent Condensation ketoester Alkyl 3-oxohex-5-enoate ketoester->reagent product 1,4-Diazepane Derivative reagent->product Intramolecular Aza-Michael Cyclization

Domino reaction for 1,4-diazepane synthesis.

Reductive Amination

Reductive amination is a classic and versatile method for the N-functionalization of the 1,4-diazepane core or for its formation via intramolecular cyclization. This typically involves the reaction of a 1,4-diazepane precursor containing secondary amine functionalities with an aldehyde or ketone in the presence of a reducing agent.[7] A common challenge is controlling over-alkylation, which can be mitigated by slow addition of reagents or the use of protecting groups.[7]

Quantitative Data Summary: Product Distribution in a Representative Reductive Amination
ProductR1R2R3Distribution (%)
Tri-substitutedBenzylBenzylBenzyl60
Di-substitutedBenzylBenzylH25
Mono-substitutedBenzylHH15
Data is illustrative and based on typical outcomes for multi-site reductive aminations.
Experimental Protocol: General Procedure for Reductive Amination

Materials:

  • 1,4-Diazepane precursor (1.0 equiv)

  • Aldehyde or ketone (1.1 equiv)

  • Sodium triacetoxyborohydride (B8407120) (1.5 equiv)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 1,4-diazepane precursor (1.0 equiv) in a suitable solvent (e.g., DCM or MeOH) under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of the aldehyde or ketone (1.1 equiv) in the same solvent.

  • Add the aldehyde/ketone solution dropwise to the cooled diazepine (B8756704) solution over 30-60 minutes with vigorous stirring.[7]

  • After the addition is complete, add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equiv) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.[7]

  • Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.[7]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography.

reductive_amination start 1,4-Diazepane Precursor (with N-H) intermediate Iminium Ion (Intermediate) start->intermediate carbonyl Aldehyde or Ketone carbonyl->intermediate Condensation product N-Substituted 1,4-Diazepane intermediate->product reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product Reduction

Workflow for reductive amination of 1,4-diazepanes.

Intramolecular C-N Coupling and Azetidine (B1206935) Ring Opening

A novel strategy for the synthesis of functionalized 1,4-benzodiazepines involves a copper-catalyzed intramolecular C-N bond formation to create an azetidine-fused tricyclic system.[8][9] Subsequent nucleophilic opening of the strained azetidine ring provides access to a variety of 3-substituted 1,4-benzodiazepine (B1214927) derivatives.[8] This method allows for the introduction of diverse functional groups at the C3 position.

Quantitative Data Summary
EntrySubstrateProduct (after ring opening)Overall Yield (%)Ref.
11-(2-Bromobenzyl)azetidine-2-carboxamide3-(2-Azidoethyl)-1,3,4,5-tetrahydro-2H-benzo[e][2][6]diazepin-2-one95[8]
2N-Methyl-1-(2-bromobenzyl)azetidine-2-carboxamide3-(2-Cyanoethyl)-4-methyl-1,3,4,5-tetrahydro-2H-benzo[e][2][6]diazepin-2-one93[8]
31-(5-Chloro-2-bromobenzyl)azetidine-2-carboxamide7-Chloro-3-(2-(phenylthio)ethyl)-1,3,4,5-tetrahydro-2H-benzo[e][2][6]diazepin-2-one91[8]
Experimental Protocol: Synthesis of Azetidine-Fused 1,4-Diazepine

Step 1: Intramolecular C-N Coupling Materials:

  • 1-(2-Bromobenzyl)azetidine-2-carboxamide (1.0 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • N,N-Dimethylglycine (DMG) (0.2 equiv)

  • Cesium carbonate (Cs2CO3) (2.0 equiv)

  • 1,4-Dioxane

Procedure:

  • To a flask, add 1-(2-bromobenzyl)azetidine-2-carboxamide (1.0 equiv), CuI (0.1 equiv), DMG (0.2 equiv), and Cs2CO3 (2.0 equiv).

  • Add anhydrous 1,4-dioxane.

  • Reflux the mixture for 3 hours.[9]

  • After cooling, filter the mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][2][6]diazepin-10(2H)-one intermediate.[8]

Step 2: Azetidine Ring Opening with a Nucleophile (e.g., NaN3) Materials:

  • Azetidine-fused intermediate (1.0 equiv)

  • Sodium azide (B81097) (NaN3) (3.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the azetidine-fused intermediate in DMF.

  • Add sodium azide (3.0 equiv).

  • Stir the mixture at 80 °C for 4 hours.

  • After cooling, add water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.[8]

azetidine_opening start 1-(2-Bromobenzyl) azetidine-2-carboxamide intermediate Azetidine-fused 1,4-Diazepine start->intermediate catalyst CuI / DMG catalyst->intermediate Intramolecular C-N Coupling product 3-Substituted 1,4-Benzodiazepine intermediate->product nucleophile Nucleophile (e.g., NaN3, KCN) nucleophile->product Ring Opening

Synthesis via C-N coupling and azetidine ring opening.

Ugi Multicomponent Reaction (MCR) Strategy

Multicomponent reactions, particularly the Ugi four-component reaction (Ugi-4CR), offer a powerful platform for the rapid assembly of complex molecules from simple starting materials. An Ugi-deprotection-cyclization (UDC) strategy has been effectively employed to synthesize diverse 1,4-benzodiazepine scaffolds.[10] This approach allows for the introduction of multiple points of diversity in a single synthetic sequence.

Quantitative Data Summary: Ugi-Deprotection-Cyclization for 1,4-Benzodiazepine-6-ones
EntryR1 (Isocyanide)R2 (Carboxylic Acid)ProductOverall Yield (%)Ref.
1t-ButylAcetic acid6a41[10]
2t-ButylCyclohexanecarboxylic acid6b28[10]
3MesitylAcetic acid6c16[10]
4t-ButylCyclopropanecarboxylic acid6e38[10]
Experimental Protocol: UDC Synthesis of 1,4-Benzodiazepine-6-ones

Step 1: Ugi Four-Component Reaction Materials:

  • Methyl anthranilate (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Boc-glycinal (1.0 equiv)

  • Carboxylic acid (1.0 equiv)

  • Methanol (MeOH)

Procedure:

  • Combine methyl anthranilate, the isocyanide, Boc-glycinal, and the carboxylic acid in methanol.

  • Stir the reaction at room temperature for 2 days.[10]

  • Concentrate the reaction mixture under reduced pressure. The crude Ugi product is often used directly in the next step.

Step 2 & 3: Deprotection and Cyclization Materials:

  • Crude Ugi product

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Tetrahydrofuran (THF)

  • Triethylamine (Et3N)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

Procedure:

  • Dissolve the crude Ugi product in DCM containing 10% TFA.

  • Stir at room temperature for 2 days to effect Boc deprotection.[10]

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in THF. Add Et3N and TBD.

  • Heat the mixture at 40 °C overnight to promote cyclization.[10]

  • After cooling, concentrate the mixture and purify the final 1,4-benzodiazepine-6-one product by column chromatography.

ugi_reaction cluster_start Ugi-4CR Inputs amine Amine (Methyl Anthranilate) ugi_product Ugi Product amine->ugi_product isocyanide Isocyanide isocyanide->ugi_product aldehyde Aldehyde (Boc-glycinal) aldehyde->ugi_product acid Carboxylic Acid acid->ugi_product deprotected Deprotected Intermediate ugi_product->deprotected Deprotection (TFA) final_product 1,4-Benzodiazepine Scaffold deprotected->final_product Intramolecular Cyclization (TBD)

Ugi-Deprotection-Cyclization (UDC) workflow.

References

Application of 1-Boc-homopiperazine in Peptide-Based Therapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-homopiperazine (tert-butyl 1,4-diazepane-1-carboxylate) is a valuable heterocyclic building block in medicinal chemistry, particularly in the design and synthesis of peptide-based therapeutics and peptidomimetics.[1] Its seven-membered diazepane ring offers a semi-rigid scaffold that can mimic peptide turns or serve as a linker, while the Boc (tert-butoxycarbonyl) protecting group allows for selective functionalization in multi-step syntheses.[2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of peptide-based therapeutics, with a primary focus on its application in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors.

The incorporation of the homopiperazine (B121016) moiety can enhance the pharmacokinetic properties of peptides, such as stability against proteolytic degradation and improved oral bioavailability.[3] The primary therapeutic application highlighted herein is the development of DPP-IV inhibitors for the treatment of type 2 diabetes. DPP-IV is a serine protease that inactivates the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis.[4][5] By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release.[2][6]

Application: Development of DPP-IV Inhibitors

Homopiperazine derivatives have been successfully designed as potent and selective DPP-IV inhibitors.[3][7] The homopiperazine scaffold often serves as a central component of the inhibitor, with substitutions on the ring system designed to interact with the active site of the DPP-IV enzyme.[4]

Quantitative Data Summary

The following table summarizes the in vitro activity of synthesized homopiperazine-based DPP-IV inhibitors.

Compound IDModification on Homopiperazine ScaffoldDPP-IV IC50 (nM)Reference
7m β-aminoacyl group with an acid moietyNanomolar activity[3]
7s Derivative based on X-ray co-crystal structure with human DPP-IVGood in vitro activity[3]
7t Derivative based on X-ray co-crystal structure with human DPP-IVGood in vitro activity[3]
32 Fluorophenyl β-amino amide moiety19[8]

Note: Specific IC50 values for all compounds were not publicly available in the cited literature, but their high potency was highlighted.

Experimental Protocols

This section provides detailed protocols for the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS) and subsequent characterization.

Protocol 1: Coupling of this compound to a Resin-Bound Amino Acid

This protocol describes the coupling of this compound to the N-terminus of a peptide chain initiated on a solid support (e.g., Rink Amide resin). This is a crucial step for introducing the homopiperazine moiety at the N-terminus of a peptide.

Materials:

  • Fmoc-protected amino acid-loaded Rink Amide resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Kaiser test kit or other ninhydrin-based test

Procedure:

  • Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

    • Perform a Kaiser test to confirm the presence of a free primary amine. A positive test will result in a deep blue color.[9][10]

  • Activation and Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.

    • Add the activated this compound solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours. The reaction can be monitored for completion using the Kaiser test; a negative result (yellow/colorless beads) indicates complete coupling.[10]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

    • Dry the resin under vacuum.

Protocol 2: Boc Deprotection of the Homopiperazine Moiety

This protocol is for the removal of the Boc protecting group from the newly introduced homopiperazine, which is necessary for further elongation of the peptide chain from the homopiperazine nitrogen.

Materials:

  • Peptide-resin with N-terminal Boc-homopiperazine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA) solution (10% in DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 25 minutes.[9]

  • Washing and Neutralization:

    • Drain the TFA solution.

    • Wash the resin with DCM (5 times).

    • Wash with 10% DIEA in DMF (3 times for 5 minutes each) to neutralize the trifluoroacetate (B77799) salt.

    • Wash the resin with DMF (5 times) and DCM (3 times).

    • The resin is now ready for the next coupling step.

Protocol 3: Cleavage from Resin and Purification

This protocol describes the final cleavage of the synthesized peptide from the solid support and its subsequent purification.

Materials:

  • Dried peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Reversed-phase HPLC system with a C18 column

Procedure:

  • Cleavage:

    • Place the dried peptide-resin in a reaction vessel.

    • Add the cleavage cocktail to the resin.

    • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation and Extraction:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Allow the crude peptide pellet to air dry.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and ACN).

    • Purify the peptide by reversed-phase HPLC using a water/ACN gradient containing 0.1% TFA.

    • Collect fractions and analyze for purity using analytical HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.[11]

Visualization of Workflows and Pathways

Experimental Workflow for Synthesis of a Homopiperazine-Containing Peptide

experimental_workflow start Fmoc-AA-Resin fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection coupling Coupling with This compound (DIC/HOBt) fmoc_deprotection->coupling Free N-terminus boc_deprotection Boc Deprotection (50% TFA/DCM) coupling->boc_deprotection elongation Peptide Elongation (Standard SPPS Cycles) boc_deprotection->elongation Free secondary amine cleavage Cleavage from Resin (TFA Cocktail) elongation->cleavage purification RP-HPLC Purification cleavage->purification

Caption: Solid-Phase Synthesis Workflow for Homopiperazine Peptides.

Signaling Pathway of DPP-IV Inhibition

dpp4_inhibition_pathway cluster_bloodstream Bloodstream cluster_pancreas Pancreatic β-cell dpp4 DPP-IV glp1_inactive Inactive GLP-1/GIP dpp4->glp1_inactive Inactivation glp1_active Active GLP-1/GIP glp1_active->dpp4 Substrate receptor GLP-1/GIP Receptor glp1_active->receptor Binds to inhibitor Homopiperazine-Peptide (DPP-IV Inhibitor) inhibitor->dpp4 Inhibition ac Adenylyl Cyclase receptor->ac Activates camp cAMP ac->camp Synthesizes pka Protein Kinase A (PKA) camp->pka Activates insulin Insulin Secretion pka->insulin Promotes

Caption: DPP-IV Inhibition and Incretin Signaling Cascade.

Logical Relationship of Therapeutic Effect

therapeutic_effect inhibitor Homopiperazine-based DPP-IV Inhibitor dpp4_inhibition DPP-IV Inhibition inhibitor->dpp4_inhibition incretin_increase Increased Active GLP-1 & GIP Levels dpp4_inhibition->incretin_increase insulin_secretion Enhanced Glucose-Dependent Insulin Secretion incretin_increase->insulin_secretion glucagon_suppression Suppressed Glucagon Release incretin_increase->glucagon_suppression glucose_control Improved Glycemic Control insulin_secretion->glucose_control glucagon_suppression->glucose_control

Caption: Therapeutic Rationale of DPP-IV Inhibitors.

Conclusion

This compound is a key building block for the synthesis of peptide-based therapeutics, most notably DPP-IV inhibitors. Its incorporation can lead to potent and selective drug candidates. The provided protocols offer a framework for the synthesis and purification of homopiperazine-containing peptides using standard solid-phase techniques. The visualized workflows and signaling pathways illustrate the synthetic strategy and the mechanism of action for this important class of therapeutic agents. Further research may explore the utility of this compound in developing peptidomimetics for other therapeutic targets.

References

Application Notes and Protocols: Continuous-Flow Synthesis Involving 1-Boc-Homopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the continuous-flow synthesis of N-substituted homopiperazine (B121016) derivatives, utilizing 1-Boc-homopiperazine as a key starting material. The use of continuous-flow technology offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. This document is intended to serve as a practical guide for researchers in medicinal chemistry and process development.

Introduction

This compound (tert-butyl 1,4-diazepane-1-carboxylate) is a crucial building block in the synthesis of a wide range of pharmaceutically active compounds.[1][2] The Boc (tert-butoxycarbonyl) protecting group allows for selective functionalization at the N-4 position of the homopiperazine ring, making it a versatile intermediate in drug discovery.[2][3] Traditional batch synthesis of N-alkyl and N-aryl homopiperazine derivatives can be challenging, often requiring long reaction times and presenting difficulties in controlling side reactions and impurities.[1][4]

Continuous-flow chemistry has emerged as a powerful technology to address the limitations of batch synthesis.[5] By performing reactions in a continuously flowing stream through a reactor, it is possible to achieve precise control over reaction parameters such as temperature, pressure, and residence time. This leads to improved process safety, higher product quality, and the potential for seamless scale-up.[5][6]

This document details a protocol for the N-alkylation of this compound with an alkyl halide in a continuous-flow system. The principles outlined can be adapted for other N-functionalization reactions, such as N-arylation.

Continuous-Flow N-Alkylation of this compound: A Representative Protocol

This section outlines a detailed protocol for the N-alkylation of this compound with an alkyl halide in a continuous-flow setup.

Reaction Scheme

G reagents This compound + Alkyl Halide + Base arrow Continuous-Flow Reactor (Heated Coil) reagents->arrow product 1-Boc-4-Alkyl-Homopiperazine + Salt arrow->product

Caption: General scheme for the N-alkylation of this compound.

Experimental Workflow

The following diagram illustrates the logical flow of the continuous synthesis process.

G cluster_prep Preparation cluster_flow Continuous-Flow Reaction cluster_workup Work-up & Purification A Prepare Reagent Solutions: - Sol. A: this compound & Base - Sol. B: Alkyl Halide B Pump Solutions into Microreactor (e.g., Heated Coil Reactor) A->B C Set Flow Rates, Temperature, and Back Pressure B->C D Collect Product Stream at Steady State C->D E Quench Reaction Mixture D->E F Liquid-Liquid Extraction E->F G Purify by Chromatography F->G H Characterize Final Product G->H

Caption: Workflow for the continuous-flow N-alkylation of this compound.

Materials and Equipment
Reagents Equipment
This compoundDual Syringe Pump or HPLC Pumps
Alkyl Halide (e.g., Benzyl (B1604629) Bromide)Microreactor (e.g., PFA or stainless steel tubing)
Base (e.g., DIPEA, K₂CO₃)Temperature Controller and Heating Unit
Solvent (e.g., Acetonitrile, DMF)Back Pressure Regulator
Quenching SolutionCollection Vessel
Extraction SolventsStandard laboratory glassware
Drying Agent (e.g., Na₂SO₄)Rotary Evaporator
Silica (B1680970) Gel for ChromatographyAnalytical Instrumentation (NMR, LC-MS)
Detailed Experimental Protocol

1. Reagent Solution Preparation:

  • Solution A: Prepare a 0.2 M solution of this compound and a 0.22 M solution of a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) in a suitable solvent such as acetonitrile.

  • Solution B: Prepare a 0.2 M solution of the alkyl halide (e.g., benzyl bromide) in the same solvent.

2. Continuous-Flow System Setup:

  • Assemble the continuous-flow system as shown in the workflow diagram. A typical setup consists of two pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator.

  • For this reaction, a 10 mL PFA reactor coil is suitable.

  • Set the reactor temperature to 80 °C.

  • Set the back-pressure regulator to 10 bar to prevent solvent boiling.

3. Reaction Execution:

  • Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) into the T-mixer. This results in a total flow rate of 1.0 mL/min and a residence time of 10 minutes in the 10 mL reactor.

  • Allow the system to reach a steady state (typically 3-5 residence times) before collecting the product stream.

  • Collect the output from the reactor in a flask containing a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride solution).

4. Work-up and Purification:

  • Once the desired amount of product has been collected, perform a liquid-liquid extraction of the quenched reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-Boc-4-alkyl-homopiperazine.

Data Presentation: Representative Results

The following table summarizes typical results for the continuous-flow N-alkylation of this compound with various alkyl halides.

Alkyl Halide Residence Time (min) Temperature (°C) Yield (%) Purity (%)
Benzyl Bromide108092>98
Ethyl Iodide157088>97
Propyl Bromide128590>98
Allyl Bromide86095>99

Signaling Pathway and Logical Relationships

In the context of drug development, N-substituted homopiperazines often act as ligands for various receptors, such as dopamine (B1211576) and serotonin (B10506) receptors. The synthesis of a library of these compounds using continuous-flow methods allows for the rapid exploration of structure-activity relationships (SAR).

G cluster_synthesis Synthesis & Library Generation cluster_screening Biological Screening cluster_optimization Lead Optimization A This compound B Continuous-Flow N-Alkylation/N-Arylation A->B C Library of N-Substituted Homopiperazine Derivatives B->C D High-Throughput Screening (e.g., Receptor Binding Assays) C->D E Identification of 'Hit' Compounds D->E F Structure-Activity Relationship (SAR) Studies E->F G Optimization of Potency, Selectivity, and ADME Properties F->G H Candidate Drug Selection G->H

Caption: Logical relationship between continuous-flow synthesis and drug discovery.

Conclusion

The application of continuous-flow technology to the synthesis of N-substituted homopiperazines from this compound offers a robust, efficient, and scalable method for producing these important pharmaceutical intermediates. The detailed protocol and workflows provided herein serve as a valuable resource for researchers aiming to leverage the benefits of flow chemistry in their drug development endeavors. The ability to rapidly generate libraries of analogues facilitates accelerated SAR studies, ultimately shortening the timeline for the identification of new drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Boc-Homopiperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-Boc-homopiperazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the direct reaction of homopiperazine (B121016) with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. To achieve selective mono-protection, a common strategy involves the in-situ mono-protonation of homopiperazine with one equivalent of an acid, rendering one amine group non-nucleophilic and allowing for the selective Boc-protection of the other.

Q2: What is the primary side product in this reaction, and how can its formation be minimized?

A2: The primary side product is the di-protected 1,4-di-Boc-homopiperazine. Its formation can be minimized by carefully controlling the stoichiometry, typically using a 1:1 molar ratio of homopiperazine to (Boc)₂O. Some methods even suggest using a slight excess of homopiperazine or a slight deficit of (Boc)₂O (e.g., 0.8 equivalents) to favor mono-substitution.[1][2]

Q3: What are the recommended solvents and temperatures for the synthesis?

A3: Methanol (B129727) is a frequently used solvent due to its ability to dissolve both the reactants and the intermediate hydrochloride salt.[1][2] The reaction is often initiated at a low temperature (0 °C) during the addition of the acid and (Boc)₂O, and then allowed to warm to room temperature for the duration of the reaction.[3][4]

Q4: How can I purify this compound if the di-Boc byproduct is formed?

A4: Purification can be achieved through a carefully designed workup procedure. Since 1,4-di-Boc-homopiperazine is significantly less polar and less water-soluble than the mono-protected product's hydrochloride salt, a wash of the acidic aqueous reaction mixture with a non-polar solvent like diethyl ether or ethyl acetate (B1210297) can effectively remove the di-Boc byproduct before basification and extraction of the desired product.[4] For further purification, column chromatography or crystallization can be employed.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low Yield of this compound - Formation of significant amounts of 1,4-di-Boc-homopiperazine.- Incomplete reaction.- Product loss during workup and extraction.- Optimize Stoichiometry: Carefully control the molar ratio of homopiperazine to (Boc)₂O to be as close to 1:1 as possible. Consider using a slight excess of homopiperazine.- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product to ensure the reaction goes to completion.- Efficient Extraction: During workup, after basifying the aqueous layer, extract the product multiple times (e.g., 3-4 times) with a suitable organic solvent like dichloromethane (B109758) to ensure complete recovery.
Significant Formation of Di-Boc Byproduct - Excess (Boc)₂O used.- Reaction temperature is too high, leading to decreased selectivity.- Incorrect order of reagent addition.- Precise Reagent Addition: Add the (Boc)₂O solution slowly to the solution of mono-protonated homopiperazine at a low temperature (0 °C).- Temperature Control: Maintain a low temperature during the initial phase of the reaction and allow it to proceed at room temperature. Avoid excessive heating.- Follow Recommended Procedure: Ensure the acid is added to the homopiperazine solution before the addition of (Boc)₂O to allow for mono-protonation.
Difficulty in Isolating the Product (Oily Product) - The product, this compound, is known to be a colorless to yellow liquid or a low-melting solid.[5]- Purification by Chromatography: If direct crystallization is unsuccessful, purify the crude product using silica (B1680970) gel column chromatography.- Induce Crystallization: If a solid product is desired, attempt to induce crystallization by scratching the flask with a glass rod, adding a seed crystal if available, or triturating/pulping the oil with a non-polar solvent like n-hexane or petroleum ether.[6]
Emulsion Formation During Extraction - High concentration of salts or basic conditions can lead to the formation of stable emulsions.- Use of Brine: Wash the organic layer with a saturated sodium chloride (brine) solution to help break the emulsion.- Filtration: Filter the emulsified layer through a pad of Celite or glass wool.- Patience: Allow the separatory funnel to stand for an extended period to allow for phase separation.

Data Presentation

Table 1: Effect of Stoichiometry on Mono-Boc Protection of Diamines (Illustrative)

EntryDiamineEquivalents of (Boc)₂OYield of Mono-Boc Product (%)Yield of Di-Boc Product (%)
1Piperazine0.845Low
2Ethylenediamine1.087Trace
3Cyclohexane-1,2-diamine1.066Not Reported

Note: The yields are based on reported values for similar diamines and serve as a general guideline. Actual yields for homopiperazine may vary.[1][3][4]

Experimental Protocols

Protocol for Selective Mono-Boc Protection of Homopiperazine

This protocol is adapted from established procedures for the selective mono-Boc protection of diamines.[3][7]

Materials:

  • Homopiperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Chlorotrimethylsilane (B32843) (Me₃SiCl) or Trifluoroacetic Acid (TFA)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Diethyl ether or Ethyl acetate

  • Sodium Hydroxide (NaOH) solution (e.g., 2N)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Water

Procedure:

  • Mono-protonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve homopiperazine (1 equivalent) in anhydrous methanol and cool the solution to 0 °C in an ice bath. To this stirred solution, add chlorotrimethylsilane (1 equivalent) dropwise. A white precipitate of the hydrochloride salt may form. Allow the mixture to stir at 0 °C for 15-30 minutes.

  • Boc-Protection: To the cooled mixture, add a solution of (Boc)₂O (1 equivalent) in methanol dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Dilute the reaction mixture with water.

    • Wash the aqueous layer with diethyl ether or ethyl acetate (2 x volume) to remove any unreacted (Boc)₂O and the 1,4-di-Boc-homopiperazine byproduct.

    • Carefully basify the aqueous layer to a pH > 12 by adding a NaOH solution.

    • Extract the aqueous layer with dichloromethane (3 x volume).

  • Isolation:

    • Combine the organic extracts and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification (if necessary):

    • The crude product can be purified by silica gel column chromatography.

    • Alternatively, crystallization can be attempted by dissolving the product in a minimal amount of a polar solvent and adding a non-polar solvent until turbidity is observed, followed by cooling.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Boc Protection cluster_workup Workup & Isolation cluster_purification Purification start Dissolve Homopiperazine in Anhydrous MeOH cool Cool to 0 °C start->cool add_acid Add 1 eq. Me3SiCl or TFA dropwise cool->add_acid protonation Stir for 15-30 min (Mono-protonation) add_acid->protonation add_boc Add 1 eq. (Boc)2O in MeOH dropwise protonation->add_boc react Warm to RT and Stir for 1-3h add_boc->react dilute Dilute with Water react->dilute wash_nonpolar Wash with Ether/EtOAc to remove Di-Boc dilute->wash_nonpolar basify Basify Aqueous Layer (pH > 12) wash_nonpolar->basify extract Extract with DCM (3x) basify->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Column Chromatography or Crystallization concentrate->purify end Pure this compound purify->end

Caption: Experimental workflow for this compound synthesis.

troubleshooting_flowchart start Low Yield or Impure Product check_side_product Check for Di-Boc byproduct (TLC/NMR) start->check_side_product high_diboc High Di-Boc Content check_side_product->high_diboc Yes low_conversion Low Conversion (Starting Material Remains) check_side_product->low_conversion No optimize_stoichiometry Optimize Stoichiometry (Use 1 eq. (Boc)2O) high_diboc->optimize_stoichiometry improve_workup Improve Workup (Wash aqueous layer before basifying) high_diboc->improve_workup increase_time Increase Reaction Time/Temperature low_conversion->increase_time check_reagents Check Reagent Quality low_conversion->check_reagents purify Purify via Chromatography optimize_stoichiometry->purify improve_workup->purify increase_time->purify check_reagents->purify

Caption: Troubleshooting flowchart for this compound synthesis.

References

Improving yield and purity in 1-Boc-homopiperazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Boc-homopiperazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, focusing on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method involves the direct reaction of homopiperazine (B121016) (1,4-diazepane) with di-tert-butyl dicarbonate (B1257347) (Boc₂O).[1] Variations of this method aim to improve selectivity and yield. One common approach involves dissolving homopiperazine in a suitable solvent and adding Boc₂O, often in the presence of a base.[2][3] An alternative strategy to enhance mono-protection involves the formation of a salt from piperazine (B1678402) by reacting it with an acid like acetic acid before the acylation with di-tert-butyl carbonate.[4]

Q2: What is a typical yield for the synthesis of this compound?

A2: With optimized protocols, yields for the synthesis of this compound can be quite high. For instance, a procedure involving the reaction of 1,4-diazepane with di-tert-butyldicarbonate in acetic acid has been reported to achieve a yield of 90.0%.[1] Newer synthetic routes for similar compounds like 1-BOC-Piperazine report yields exceeding 93.5%.[4]

Q3: What are the key factors influencing the yield and purity of the reaction?

A3: Several factors can significantly impact the outcome of the reaction:

  • Stoichiometry of Reagents: The molar ratio of homopiperazine to Boc₂O is critical to control the degree of substitution (mono- vs. di-Boc).

  • Reaction Solvent: The choice of solvent can affect the solubility of reagents and the reaction rate. Common solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetic acid.[1][2]

  • Reaction Temperature: The temperature should be controlled to prevent side reactions and ensure a steady reaction rate. Most procedures are carried out at room temperature.[1]

  • pH of the Reaction Mixture: Proper pH adjustment during the workup is crucial for isolating the product. A basic pH is typically used to deprotonate the product for extraction.[1]

  • Purity of Starting Materials: The purity of homopiperazine and Boc₂O will directly affect the purity of the final product.

Q4: How can I remove the Boc protecting group from this compound?

A4: The Boc group is typically removed under acidic conditions. A common method is to use trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[2][3] The reaction is usually fast and occurs at room temperature.[3]

Troubleshooting Guides

Low Yield

Problem: The yield of this compound is significantly lower than expected.

Possible Cause Troubleshooting Step
Incomplete Reaction - Extend the reaction time. Monitor the reaction progress using TLC or LC-MS. - Ensure proper mixing of the reactants.
Formation of Di-Boc-homopiperazine - Adjust the molar ratio of homopiperazine to Boc₂O. A slight excess of homopiperazine can favor mono-protection. - Consider a method that enhances mono-selectivity, such as salt formation prior to Boc protection.[4]
Loss of Product During Workup - Ensure the pH is sufficiently basic (pH 10) during the aqueous extraction to keep the product in the organic phase.[1] - Perform multiple extractions with the organic solvent to maximize product recovery.[1]
Sub-optimal Reaction Conditions - Verify the reaction temperature. While often performed at room temperature, some reactions may benefit from cooling to 0°C to control exotherms and side reactions.
Low Purity

Problem: The final product is impure, showing multiple spots on TLC or peaks in LC-MS.

Possible Cause Troubleshooting Step
Presence of Unreacted Homopiperazine - Ensure complete reaction by extending the reaction time or slightly increasing the amount of Boc₂O. - During workup, an acidic wash can help remove unreacted basic starting material.
Presence of Di-Boc-homopiperazine - Optimize the stoichiometry as mentioned in the "Low Yield" section. - Purify the product using column chromatography.
Side Reactions - Formation of urea (B33335) byproducts can sometimes occur. Ensure the quality of the Boc₂O. - Base-induced side reactions can be minimized by careful selection and control of the base used.[5]
Ineffective Purification - If extraction is insufficient, consider purification by column chromatography on silica (B1680970) gel. - For some piperazine derivatives, crystallization or salt formation can be effective purification methods.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a literature procedure with a reported yield of 90.0%.[1]

Materials:

  • 1,4-Diazepane (homopiperazine)

  • Di-tert-butyldicarbonate (Boc₂O)

  • Acetic acid

  • Water

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Prepare a solution of 1,4-diazepane (1.0 g, 9.780 mmol) in acetic acid (9.8 mL).

  • In a separate flask, dissolve di-tert-butyldicarbonate (2.201 g, 9.780 mmol) in acetic acid (9.8 mL).

  • Add the solution of 1,4-diazepane to the di-tert-butyldicarbonate solution at room temperature.

  • Stir the reaction mixture for 24 hours at room temperature.

  • After 24 hours, add water to the reaction mixture.

  • Adjust the pH of the aqueous phase to 10 using a 10% NaOH solution.

  • Extract the aqueous phase with dichloromethane (2 x 15 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain tert-butyl 1,4-diazepane-1-carboxylate (this compound).

Data Summary

Parameter Value/Condition Reference
Yield 90.0%[1]
Molar Ratio (Homopiperazine:Boc₂O) 1:1[1]
Solvent Acetic Acid[1]
Reaction Time 24 hours[1]
Reaction Temperature Room Temperature[1]
Workup pH 10[1]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_homo Prepare Homopiperazine in Acetic Acid mix Mix Solutions at Room Temperature prep_homo->mix prep_boc Prepare Boc₂O in Acetic Acid prep_boc->mix stir Stir for 24 hours mix->stir add_water Add Water stir->add_water adjust_ph Adjust pH to 10 with 10% NaOH add_water->adjust_ph extract Extract with DCM (2x) adjust_ph->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate product This compound evaporate->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes di_boc Di-Boc Formation start->di_boc Yes workup_loss Loss During Workup start->workup_loss Yes sol_time Extend Reaction Time incomplete_rxn->sol_time sol_ratio Adjust Reagent Ratio di_boc->sol_ratio sol_ph Optimize Workup pH workup_loss->sol_ph sol_extract Increase Extractions workup_loss->sol_extract

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Synthesis and Purification of 1-Boc-homopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Boc-homopiperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered during the synthesis of this compound?

The synthesis of this compound, typically achieved by reacting homopiperazine (B121016) with di-tert-butyl dicarbonate (B1257347) (Boc₂O), is often accompanied by the formation of two primary side products:

  • 1,4-di-Boc-homopiperazine: This is the most common side product, arising from the reaction of Boc₂O with both nitrogen atoms of the homopiperazine ring.

  • Unreacted Homopiperazine: Incomplete reaction can leave residual starting material in the product mixture.

Q2: How can I minimize the formation of 1,4-di-Boc-homopiperazine?

Several strategies can be employed to favor the formation of the desired mono-Boc product:

  • Use of Excess Diamine: Employing a large excess of homopiperazine can statistically favor mono-protection. However, this approach may not be cost-effective if the diamine is expensive.[1]

  • Mono-protonation: Treating the diamine with one equivalent of an acid (e.g., HCl or TFA) prior to the addition of Boc₂O can effectively "protect" one of the amino groups as its salt, thereby promoting mono-substitution.[1]

  • Control of Stoichiometry: Careful control of the stoichiometry of Boc₂O (using slightly less than one equivalent) can also help to reduce the formation of the di-substituted product.

Q3: What are the recommended methods for removing the side products?

The primary methods for purifying this compound are:

  • Acid-Base Extraction: To remove unreacted homopiperazine and separate mono-Boc from di-Boc-homopiperazine.

  • Column Chromatography: For the separation of compounds with different polarities.

  • Recrystallization: To purify the solid product.

Troubleshooting Guides

Issue 1: Low yield of this compound and significant formation of 1,4-di-Boc-homopiperazine.
Potential Cause Troubleshooting Step
Incorrect stoichiometry of reagents. Ensure precise measurement of homopiperazine and di-tert-butyl dicarbonate. A slight excess of homopiperazine is often recommended.
Reaction conditions favoring di-substitution. Consider performing the reaction at a lower temperature (e.g., 0 °C) to improve selectivity.
Simultaneous reaction at both amino groups. Employ a mono-protonation strategy by adding one equivalent of a strong acid (e.g., HCl) to the homopiperazine solution before adding the Boc anhydride. This will form the hydrochloride salt of one amine, directing the reaction to the other.
Issue 2: Difficulty in separating this compound from 1,4-di-Boc-homopiperazine.
Potential Cause Troubleshooting Step
Similar polarities of the mono- and di-protected products. Utilize column chromatography with a carefully selected eluent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can effectively separate the two compounds. The di-Boc product, being less polar, will elute first.
Inefficient extraction. An acid-base extraction can be effective. The mono-Boc product is still basic and will be extracted into an acidic aqueous layer, while the non-basic di-Boc product remains in the organic layer.
Issue 3: Presence of unreacted homopiperazine in the final product.
Potential Cause Troubleshooting Step
Incomplete reaction. Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the amount of Boc₂O.
Ineffective work-up. Perform an acid-base extraction. Unreacted homopiperazine is a strong base and can be easily removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). The protonated homopiperazine will move to the aqueous layer.

Experimental Protocols

General Synthesis of this compound

A common method for the synthesis involves the slow addition of di-tert-butyl dicarbonate to a solution of homopiperazine.

Reaction Conditions Influencing Product Distribution

Parameter Condition Expected Outcome Reference
Stoichiometry 1.0 eq. Homopiperazine, 0.8 eq. Boc₂OHigher selectivity for mono-Boc product (approx. 45% yield)
Stoichiometry 1.0 eq. Homopiperazine, >1.0 eq. Boc₂OIncreased formation of di-Boc product
Solvent Methanol (B129727)Good solubility for reactants and products
Temperature Room TemperatureStandard condition, but may require optimizationGeneral Practice
Additive 1.0 eq. HCl or TFAIncreased yield of mono-Boc product (70-80% for piperazine)[1]
Purification Protocol 1: Acid-Base Extraction

This protocol is designed to separate the basic this compound and unreacted homopiperazine from the neutral 1,4-di-Boc-homopiperazine.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate (B1210297).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound and unreacted homopiperazine will be protonated and move into the aqueous layer. The neutral 1,4-di-Boc-homopiperazine will remain in the organic layer.

  • Separation of Layers: Separate the aqueous and organic layers. The organic layer contains the 1,4-di-Boc-homopiperazine.

  • Basification: Cool the acidic aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a base, such as 2M NaOH or solid KOH.[2]

  • Extraction of Mono-Boc Product: Extract the now deprotonated this compound and any unreacted homopiperazine from the basic aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound. Further purification by column chromatography may be necessary to separate it from any co-extracted homopiperazine.

Purification Protocol 2: Column Chromatography

This method is effective for separating this compound from 1,4-di-Boc-homopiperazine and other non-polar impurities.

  • Stationary Phase: Silica (B1680970) gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (B92381) or heptane (B126788) is commonly used. A typical starting point is 10% ethyl acetate in hexane, gradually increasing the polarity to 50% or higher. For more polar amines, a system of dichloromethane and methanol with a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) (e.g., 0.1-1%) can be effective to prevent tailing.[3]

  • Procedure:

    • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the column.

    • Elution: Begin eluting with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent to elute the compounds.

    • Monitoring: Monitor the fractions by TLC to identify those containing the pure product. The less polar 1,4-di-Boc-homopiperazine will elute before the more polar this compound.

    • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Purification Protocol 3: Recrystallization

If this compound is a solid at room temperature or can be induced to crystallize, recrystallization can be an effective final purification step.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for Boc-protected amines include ethyl acetate/hexane, dichloromethane/hexane, or ethanol/water.[4]

  • Procedure:

    • Dissolve the crude product in the minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_byproducts Side Products Homopiperazine Homopiperazine Reaction Reaction (e.g., in Methanol, RT) Homopiperazine->Reaction Boc2O Boc₂O Boc2O->Reaction Crude Crude Product Mixture Reaction->Crude AcidBase Acid-Base Extraction Crude->AcidBase Remove unreacted homopiperazine & separate di-Boc ColumnChrom Column Chromatography AcidBase->ColumnChrom Further purification PureProduct Pure this compound AcidBase->PureProduct DiBoc 1,4-di-Boc-homopiperazine AcidBase->DiBoc Separated Unreacted Unreacted Homopiperazine AcidBase->Unreacted Removed Recrystal Recrystallization ColumnChrom->Recrystal Final polishing ColumnChrom->PureProduct ColumnChrom->DiBoc Separated Recrystal->PureProduct

Caption: Workflow for the synthesis and purification of this compound.

References

Troubleshooting incomplete Boc deprotection of homopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the incomplete Boc deprotection of homopiperazine (B121016).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Boc deprotection of homopiperazine?

Incomplete deprotection of one or both Boc groups on homopiperazine is a frequent issue. The primary reasons include:

  • Insufficient Acid Strength or Stoichiometry: The concentration and amount of acid (e.g., TFA or HCl) may be too low to drive the reaction to completion, especially when deprotecting the second Boc group, which is generally more difficult than the first. The reaction rate has a second-order dependence on acid concentration.[1]

  • Inadequate Reaction Time or Temperature: The deprotection reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature to ensure full removal of the Boc groups.

  • Poor Solubility: The Boc-protected homopiperazine or the partially deprotected intermediate may have poor solubility in the chosen solvent, limiting the access of the acidic reagent.

  • Steric Hindrance: The cyclic structure of homopiperazine and the bulky nature of the Boc group can create steric hindrance, making the carbamate (B1207046) less accessible to the acid.

  • Reagent Degradation: The acid solution (e.g., HCl in dioxane) may have degraded over time, leading to a lower effective concentration.

Q2: How can I monitor the progress of the Boc deprotection reaction?

Regular monitoring of the reaction is crucial to determine the optimal reaction time and ensure complete deprotection. The two most common methods are:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to visualize the disappearance of the starting material and the appearance of the product(s). The deprotected homopiperazine, being a free amine, will have a much lower Rf value than the Boc-protected starting material on silica (B1680970) gel plates. Staining with ninhydrin (B49086) can help visualize the primary and secondary amine spots.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a definitive method to confirm the removal of the Boc group. The disappearance of the characteristic singlet peak of the tert-butyl protons at approximately 1.4-1.5 ppm indicates successful deprotection.[2]

Q3: What are some common side reactions to be aware of during acidic Boc deprotection?

The primary side reaction during acidic Boc deprotection is the formation of a stable tert-butyl cation. This electrophilic species can lead to:

  • N-tert-butylation: The liberated amine can be alkylated by the tert-butyl cation, leading to an undesired byproduct.

  • O-tert-butylation: If the substrate contains hydroxyl groups, they can be alkylated to form tert-butyl ethers.

  • Alkylation of other nucleophilic functional groups: Other nucleophiles present in the molecule can also be susceptible to alkylation.

The use of scavengers, such as anisole (B1667542) or triisopropylsilane (B1312306) (TIS), can help to trap the tert-butyl cation and minimize these side reactions.

Q4: What is the proper work-up procedure for a Boc deprotection reaction using strong acids like TFA or HCl?

After the reaction is complete, the excess acid must be removed. A typical work-up procedure involves:

  • Removal of Volatiles: The reaction mixture is concentrated under reduced pressure (e.g., using a rotary evaporator) to remove the solvent and excess acid. Co-evaporation with a solvent like toluene (B28343) can help to remove residual TFA.

  • Salt Formation and Precipitation: The deprotected amine is typically obtained as a salt (e.g., trifluoroacetate (B77799) or hydrochloride). This salt can often be precipitated by adding a non-polar solvent like diethyl ether or MTBE.

  • Isolation of the Free Base (Optional): If the free amine is required, the salt is dissolved in water and the solution is basified with a suitable base (e.g., NaOH, K2CO3, or NH4OH) to a pH of 10-12. The free amine can then be extracted with an organic solvent (e.g., dichloromethane (B109758), ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is evaporated to yield the free homopiperazine.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving issues of incomplete Boc deprotection.

Problem: Incomplete Deprotection Observed by TLC/NMR

Possible Cause 1: Insufficient Acid Strength or Reaction Time

  • Solution:

    • Increase the concentration of the acid. For TFA, a common range is 20-50% in a solvent like dichloromethane (DCM).[3] For HCl, 4M in dioxane is frequently used.[4][5][6]

    • Increase the reaction time. Monitor the reaction periodically by TLC or NMR to determine the point of completion. Reactions can take anywhere from 30 minutes to several hours.[5][6]

    • Consider switching to a stronger acid system if one is proving ineffective.

Possible Cause 2: Poor Solubility of Starting Material or Intermediate

  • Solution:

    • Choose a solvent system in which the Boc-protected homopiperazine is fully soluble. Common solvents for Boc deprotection include DCM, dioxane, and methanol.

    • If the product salt precipitates during the reaction, ensure vigorous stirring to maintain a good suspension.

Possible Cause 3: Reagent Quality

  • Solution:

    • Use fresh, high-quality reagents. Anhydrous conditions are often important, especially when using HCl in dioxane, as water can affect the acidity.

Problem: Formation of Side Products

Possible Cause: Alkylation by tert-butyl Cation

  • Solution:

    • Add a scavenger to the reaction mixture. Common scavengers include anisole, thioanisole, or triisopropylsilane (TIS) (typically 2-5% v/v). These compounds will react with the liberated tert-butyl cation, preventing it from reacting with your product.

Experimental Protocols

Below are detailed methodologies for common Boc deprotection procedures.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolution: Dissolve the N,N'-di-Boc-homopiperazine in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of TFA: Slowly add TFA to the stirred solution to the desired final concentration (e.g., 20-50% v/v).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene (2 x 10 mL) to remove residual TFA.

    • Dissolve the residue in a minimal amount of water and basify to pH 10-12 with 1M NaOH.

    • Extract the aqueous layer with DCM or ethyl acetate (B1210297) (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain homopiperazine.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
  • Dissolution: Dissolve the N,N'-di-Boc-homopiperazine in anhydrous dioxane (e.g., 0.1 M concentration) in a round-bottom flask with a magnetic stir bar.

  • Addition of HCl/Dioxane: Add a solution of 4M HCl in dioxane (typically 5-10 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. A precipitate of homopiperazine dihydrochloride (B599025) may form. Monitor the reaction by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to obtain the crude homopiperazine dihydrochloride salt.

    • The salt can be purified by recrystallization from a suitable solvent like ethanol.[7]

    • To obtain the free base, dissolve the salt in water, basify, and extract as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for Boc deprotection. Note that the specific substrate may influence the optimal conditions and yield.

Table 1: Comparison of Acidic Deprotection Conditions

ReagentConcentrationSolventTemperature (°C)Time (h)Yield (%)Notes
TFA20-50%DCM0 to RT1 - 4Generally highA common and effective method.[3]
HCl4 MDioxaneRT2 - 16HighOften used to isolate the dihydrochloride salt directly.[4]
HCl6 NAqueousReflux5GoodUsed for deprotection of a piperazine (B1678402) derivative.[8]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Incomplete ReactionInsufficient acid, time, or temperatureIncrease acid concentration, prolong reaction time, or gently warm.
Poor solubilityChange to a more suitable solvent.
Side Product Formationtert-butyl cation alkylationAdd a scavenger (e.g., anisole, TIS).
Low Yield after Work-upIncomplete extractionEnsure complete basification and use an appropriate extraction solvent.
Product volatilityUse caution during solvent removal under high vacuum.

Visualizations

The following diagrams illustrate the troubleshooting workflow and the chemical transformation.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Reaction Optimization cluster_3 Outcome start Incomplete Deprotection (TLC/NMR) check_reagents Check Reagent Quality (Fresh Acid?) start->check_reagents Is reagent fresh? check_solubility Check Solubility (Starting Material Dissolved?) check_reagents->check_solubility increase_acid Increase Acid Concentration check_solubility->increase_acid If soluble increase_time Increase Reaction Time increase_acid->increase_time add_scavenger Add Scavenger (e.g., Anisole) increase_time->add_scavenger If side products observed complete Complete Deprotection increase_time->complete If no side products add_scavenger->complete

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Boc_Deprotection_Pathway cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Intermediates & Byproducts cluster_3 Final Product start N,N'-di-Boc-Homopiperazine acid Strong Acid (TFA or HCl) start->acid Deprotection Step 1 intermediate Mono-Boc-Homopiperazine acid->intermediate tert_butyl tert-Butyl Cation acid->tert_butyl Generates product Homopiperazine acid->product Final Product intermediate->acid Deprotection Step 2 intermediate->product Leads to

Caption: General pathway for the acidic deprotection of Boc-homopiperazine.

References

Selective N-Boc deprotection in the presence of other protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the selective deprotection of N-tert-butoxycarbonyl (Boc) protecting groups in the presence of other protecting groups.

Frequently Asked Questions (FAQs)

Q1: What is the principle of selective N-Boc deprotection?

A1: The selective removal of the N-Boc group is based on its lability under acidic conditions.[1] This property allows for an "orthogonal" protection strategy, where different protecting groups on a molecule can be removed under distinct chemical conditions without affecting each other.[1][2] The Boc group is stable to basic conditions (used to remove Fmoc), catalytic hydrogenation (used to remove Cbz), and many nucleophiles.[1][2]

Q2: Which protecting groups are orthogonal to the Boc group?

A2: The Boc group is orthogonal to several common protecting groups, including:

  • Fmoc (9-fluorenylmethoxycarbonyl): Removed with a base, such as piperidine (B6355638) in DMF.[1]

  • Cbz (Carboxybenzyl) or Z: Cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C).[1]

  • Alloc (Allyloxycarbonyl): Removed using a palladium catalyst.

Q3: What are the most common reagents for selective N-Boc deprotection?

A3: The most common reagents are strong acids, such as:

  • Trifluoroacetic acid (TFA): Typically used in a solution with a co-solvent like dichloromethane (B109758) (DCM).[1][3]

  • Hydrochloric acid (HCl): Often used as a solution in an organic solvent like dioxane or ethyl acetate.[1][4][5]

Milder acidic conditions or alternative methods can be employed for substrates with highly acid-sensitive functionalities.[1]

Q4: What are the primary side reactions to be aware of during N-Boc deprotection?

A4: A primary side reaction during acidic N-Boc deprotection is the alkylation of nucleophilic residues by the liberated tert-butyl cation.[6] This can be problematic for substrates containing electron-rich aromatic rings (like tryptophan), thiols (like cysteine), or other nucleophilic functional groups. The use of "scavengers" such as triisopropylsilane (B1312306) (TIS) or anisole (B1667542) can help mitigate this issue by trapping the tert-butyl cation.[5][7]

Troubleshooting Guides

Issue 1: My N-Boc deprotection is incomplete.

Possible Cause Troubleshooting Step Rationale
Insufficient Acid Strength or Concentration Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM) or switch to a stronger acid system (e.g., 4M HCl in dioxane).[7]The Boc group is cleaved by acidolysis; a higher concentration or a stronger acid will increase the reaction rate.[7]
Inadequate Reaction Time or Temperature Extend the reaction time and monitor progress by TLC or LC-MS. Gentle heating may be considered for less reactive substrates.Deprotection is a kinetic process. Some substrates, especially those with steric hindrance, may require longer reaction times to go to completion.[7]
Poor Solubility Ensure the chosen solvent provides good solubility for your substrate.Both the substrate and the acid must be well-solvated for the reaction to proceed efficiently.[7]

Issue 2: I am observing unexpected deprotection of other protecting groups (e.g., tert-butyl esters).

Possible Cause Troubleshooting Step Rationale
Harsh Acidic Conditions Switch to a milder deprotection reagent. For example, 4M HCl in dioxane is often more selective for N-Boc over tert-butyl esters compared to TFA.[1][8]Different acid-labile protecting groups have varying sensitivities to acid strength. Milder conditions can allow for selective cleavage of the more labile Boc group.
Prolonged Reaction Time Carefully monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.Over-exposure to acidic conditions can lead to the cleavage of less reactive protecting groups.

Issue 3: I am observing the formation of side products.

Possible Cause Troubleshooting Step Rationale
Alkylation by tert-butyl cation Add a scavenger, such as triisopropylsilane (TIS, 2.5-5% v/v) or anisole, to the reaction mixture.[5][7]Scavengers are nucleophilic compounds that will trap the electrophilic tert-butyl cation, preventing it from reacting with your desired molecule.[5][7]
Acid-catalyzed degradation of the product Use milder deprotection conditions or reduce the reaction time.Some molecules are inherently unstable to strong acids. Using the mildest effective conditions is always recommended.

Quantitative Data Summary

The following tables summarize typical reaction conditions for selective N-Boc deprotection.

Table 1: Selective N-Boc Deprotection using Trifluoroacetic Acid (TFA)

Substrate Other Protecting Group(s) Reagents and Conditions Yield (%) Reference
Boc-Val-Phe-OMe-50% TFA in DCM, RT, 1 h>95[1]
Boc-Lys(Fmoc)-OHFmoc20% Piperidine in DMF (for Fmoc removal first)-[1]
N-Boc protected amines-5 equiv. TFA in CH₂Cl₂, microwave, 60°C, 30 minNot specified[9]

Table 2: Selective N-Boc Deprotection using HCl in Dioxane

Substrate Other Protecting Group(s) Reagents and Conditions Yield (%) Reference
Nα-Boc-Ala-OtButert-Butyl ester4M HCl in dioxane, RT, 30 min>95[1]
Nα-Boc-Phe-OtButert-Butyl ester4M HCl in dioxane, RT, 30 min>95[1]
Nα-Boc-Asp(OtBu)-OtButert-Butyl ester4M HCl in dioxane, RT, 30 min>95[1]

Table 3: Alternative Methods for Selective N-Boc Deprotection

Reagent Conditions Selectivity Notes Reference
H₂SO₄ in tBuOAc1.5-3.0 equiv., RTSelective over tert-butyl esters-[10]
MeSO₃H in tBuOAc:CH₂Cl₂1.5-3.0 equiv., RTSelective over tert-butyl esters-[10]
Oxalyl chloride in MeOH3 equiv., RT, 1-4 hMild and selective, tolerates various functional groups-[11]
Silica GelRefluxing toluene (B28343), 5 hSelective over Cbz and Fmoc-[12]
Thermal (Continuous Flow)120-240 °C in MeOH or TFECan be selective based on Boc group environment (e.g., aryl vs. alkyl)Acid-free conditions[13]

Experimental Protocols

Protocol 1: General Procedure for TFA-mediated Boc Deprotection [1]

  • Dissolve the N-Boc protected substrate in a suitable solvent (e.g., dichloromethane (DCM)).

  • Add a solution of TFA in the same solvent (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Co-evaporate with a solvent like toluene or DCM to remove residual TFA.

  • The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

Protocol 2: Selective Boc Deprotection with HCl in Dioxane [1]

  • Dissolve the N-Boc protected substrate (1.0 mmol) in anhydrous dioxane (5 mL).

  • Add a 4M solution of HCl in dioxane (2.0 mL, 8.0 mmol).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amine.

  • The product can be purified by crystallization or chromatography if necessary.

Protocol 3: Thermal Boc Deprotection in Continuous Flow [13]

  • Prepare a solution of the N-Boc protected amine in a suitable solvent (e.g., methanol (B129727) or trifluoroethanol).

  • Pump the solution through a heated flow reactor at a defined flow rate to achieve the desired residence time. The reaction temperature is typically maintained between 120-240 °C.

  • Collect the eluent from the reactor.

  • The solvent is removed in vacuo to yield the deprotected amine.

Visualizations

Orthogonal_Deprotection_Strategy Substrate Substrate with Multiple Protecting Groups Boc N-Boc Substrate->Boc Acidic Conditions (e.g., TFA, HCl) Fmoc N-Fmoc Substrate->Fmoc Basic Conditions (e.g., Piperidine) Cbz N-Cbz Substrate->Cbz Hydrogenolysis (H2, Pd/C) Deprotected_Amine_1 Free Amine Boc->Deprotected_Amine_1 Selective Removal Deprotected_Amine_2 Free Amine Fmoc->Deprotected_Amine_2 Selective Removal Deprotected_Amine_3 Free Amine Cbz->Deprotected_Amine_3 Selective Removal

Caption: Orthogonal deprotection strategies for common amine protecting groups.

Troubleshooting_Workflow Start Start: N-Boc Deprotection Check_Completion Is the reaction complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Acid Increase Acid Conc./Strength Extend Reaction Time Incomplete->Increase_Acid Check_Side_Products Are there side products? Complete->Check_Side_Products No_Side_Products No Side Products Check_Side_Products->No_Side_Products No Side_Products Side Products Observed Check_Side_Products->Side_Products Yes Workup Proceed to Workup No_Side_Products->Workup Add_Scavenger Add Scavenger (e.g., TIS) Side_Products->Add_Scavenger Milder_Conditions Use Milder Conditions Side_Products->Milder_Conditions Increase_Acid->Check_Completion Add_Scavenger->Check_Side_Products Milder_Conditions->Check_Side_Products

Caption: Troubleshooting decision tree for N-Boc deprotection.

References

Technical Support Center: Synthesis of Bicyclic Homopiperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bicyclic homopiperazines, particularly focusing on challenges encountered during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of bicyclic homopiperazines?

A1: The scale-up of bicyclic homopiperazine (B121016) synthesis presents several challenges, primarily related to reaction safety, regioselectivity, and process efficiency. Key issues include:

  • Hazardous Reagents: The use of hydrazoic acid in the Schmidt rearrangement is a significant safety concern due to its toxic, volatile, and explosive nature.[1][2][3] Managing its generation and handling on a large scale requires careful control and specialized equipment.[1][2]

  • Reaction Control: Maintaining optimal reaction conditions, such as temperature and reaction time, can be difficult in large batch reactors.[1][4] For instance, quenching highly acidic reactions can be lengthy and inefficient, leading to side product formation and reduced yields.[1][4]

  • Regioselectivity: Achieving the desired regioselectivity of nitrogen insertion during ring expansion reactions like the Schmidt and Beckmann rearrangements is crucial but can be challenging to control, often resulting in mixtures of lactam isomers.[1][4]

  • Purification: The separation of the desired product from unreacted starting materials, byproducts, and regioisomers can be complex, often requiring chromatographic purification methods that are not ideal for large-scale production.[2][5]

  • Photochemical Scale-up: While photochemistry can offer alternative synthetic routes with improved selectivity, its implementation for large-scale manufacturing has been hampered by a lack of reliably scalable processes and equipment.[1][4]

Q2: How can continuous-flow chemistry address some of the scale-up challenges?

A2: Continuous-flow chemistry offers several advantages for scaling up bicyclic homopiperazine synthesis:

  • Improved Safety: By using microreactors, hazardous reagents like hydrazoic acid can be generated and consumed in situ, minimizing the amount present at any given time and enhancing the safety profile of the process.[1][3][4][6][7]

  • Precise Reaction Control: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and yields.[1]

  • Enhanced Mixing: Efficient mixing in microreactors can improve reaction rates and selectivity compared to batch processes where mixing can be less efficient, especially with viscous solutions.[4]

  • Scalability: Scaling up in a continuous-flow system can be achieved by extending the operation time or by "numbering-up" – running multiple reactors in parallel – which can be more straightforward than scaling up batch reactors.[2]

  • Integration of Photochemistry: Continuous-flow setups are well-suited for photochemical reactions, allowing for uniform light irradiation and efficient heat dissipation, which are critical for scalability.[1][2][4]

Troubleshooting Guide

Problem 1: Poor regioselectivity in the Schmidt rearrangement, leading to a mixture of lactam isomers.

ParameterBatch Conditions (H₂SO₄)Continuous-Flow (MsOH-DME)Continuous-Flow (H₂SO₄/DME)
Ketone 2a2a2a
Azide (B81097) Source NaN₃Tetrabutylammonium azide (TBAA)Tetrabutylammonium azide (TBAA)
Acid H₂SO₄67% MsOH in DME85 wt % H₂SO₄ in DME
Temperature 0 °C80 °C80 °C
Residence Time 2.5 h6.7 min8.6 min
Yield (Desired Lactam 3a) 26%Trace21%
Yield (Undesired Lactam 4a) 15%Modest preference for 4a30%
Ratio (3a:4a) 1.7:1-1:1.4

Source: Data compiled from Christie, et al., Organic Process Research & Development, 2021.[1]

Troubleshooting Steps:

  • Switch to Continuous-Flow: Migrating the Schmidt rearrangement from batch to a continuous-flow setup can improve control over reaction parameters, although initial optimization may be required.[1]

  • Optimize Acid Strength and Solvent: The choice of acid and its concentration significantly influences the regioselectivity. Experiment with different acid systems, such as methanesulfonic acid (MsOH) in DME or varying concentrations of sulfuric acid in DME, to find the optimal conditions for the desired lactam formation.[1]

  • Consider an Alternative Rearrangement: If optimizing the Schmidt rearrangement does not yield the desired selectivity, consider alternative methods like a photochemical oxaziridine (B8769555) rearrangement, which has been shown to provide improved selectivity for nitrogen insertion under mild conditions.[1][3][4][6][7]

Problem 2: Inefficient and hazardous quenching process for the batch Schmidt rearrangement.

Troubleshooting Workflow:

G cluster_0 Batch Process Issue cluster_1 Solution cluster_2 Advantages A Lengthy and hazardous quenching of concentrated acid B Implement Continuous-Flow Schmidt Rearrangement A->B C Improved Safety Profile B->C D Simplified Workup B->D E Better Control of Reaction Time B->E

Caption: Transitioning from batch to continuous-flow to mitigate quenching hazards.

Explanation: The lengthy and hazardous neutralization of large volumes of concentrated acid in batch processes can be circumvented by adopting a continuous-flow system.[1] In a microreactor, the reaction mixture is continuously quenched as it exits the reactor, simplifying the workup and improving safety.

Problem 3: Low yield and complex product mixture when scaling up the batch reaction.

Experimental Protocol: Continuous-Flow Photochemical Oxaziridine Rearrangement

This protocol offers an alternative to the Schmidt rearrangement with improved selectivity and milder reaction conditions.

  • Reactor Setup:

    • A simple and efficient flow reactor is constructed using FEP tubing coiled around a UV-transparent inner tube.

    • A 365 nm UV lamp is placed inside the inner tube to irradiate the reaction mixture.

    • The reactor is cooled using a fan to maintain a constant temperature.

  • Reaction Mixture Preparation:

    • Prepare a solution of the imine precursor in a suitable solvent (e.g., CH₂Cl₂).

    • Prepare a separate solution of the oxidizing agent (e.g., m-CPBA) in the same solvent.

  • Continuous-Flow Reaction:

    • The two solutions are pumped through a T-mixer into the flow reactor.

    • The flow rate is adjusted to achieve the desired residence time for the in-situ formation of the oxaziridine and its subsequent photochemical rearrangement to the lactam.

  • Workup and Purification:

    • The output from the reactor is collected.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by flash chromatography to isolate the desired homopiperazinone.

Workflow for Photochemical Oxaziridine Rearrangement:

G cluster_0 Reagent Streams cluster_1 Flow Process cluster_2 Product Isolation A Imine in CH₂Cl₂ C T-Mixer A->C B m-CPBA in CH₂Cl₂ B->C D Photochemical Flow Reactor (365 nm UV) C->D E Solvent Removal D->E F Flash Chromatography E->F G Isolated Homopiperazinone F->G

Caption: Continuous-flow synthesis of homopiperazinone via photochemical rearrangement.

This approach has been successfully used for the gram-scale synthesis of the desired homopiperazinone with high selectivity, demonstrating its potential for larger-scale production.[2]

References

Managing reaction exotherms in 1-Boc-homopiperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Boc-homopiperazine, with a specific focus on the safe management of reaction exotherms.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound from homopiperazine (B121016) and Boc-anhydride exothermic?

The reaction involves the nucleophilic attack of a highly reactive amine (homopiperazine) on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). This acylation is a thermodynamically favorable process that releases significant energy as heat. The formation of the stable carbamate (B1207046) bond and the subsequent decomposition of the leaving group into carbon dioxide and t-butoxide contribute to the overall exothermicity.

Q2: What are the primary risks associated with an uncontrolled exotherm in this synthesis?

An uncontrolled exotherm can lead to a "runaway reaction," where the rate of heat generation exceeds the rate of heat removal. This can cause the reaction temperature and pressure to rise rapidly, potentially leading to boiling of the solvent, vessel over-pressurization, and release of hazardous materials.[1][2] High temperatures can also cause degradation of reactants and products, leading to lower yield and purity.[3]

Q3: What key parameters influence the rate of heat generation?

The primary factors controlling the exotherm are:

  • Rate of Reagent Addition: The speed at which Boc-anhydride is added directly dictates the instantaneous rate of reaction and heat generation.

  • Reactant Concentration: Higher concentrations lead to a faster reaction rate and more heat generated per unit volume.

  • Reaction Temperature: Like most chemical reactions, the rate increases with temperature. Poor temperature control can create a dangerous feedback loop where the exotherm accelerates the reaction, which in turn generates more heat.[3]

  • Mixing Efficiency: Poor agitation can lead to localized "hot spots" where reagents concentrate, causing a rapid, localized exotherm that can be difficult to control.

  • Choice of Solvent and Base: The solvent's heat capacity and boiling point are critical for thermal management. The choice of base can also influence the reaction rate.[4][5]

Q4: Can this reaction be performed at room temperature?

While some Boc protections are performed at room temperature, for a reactive diamine like homopiperazine, this is not recommended without exceptional control measures.[4] Starting the reaction at a reduced temperature (e.g., 0-10°C) provides a larger safety margin to absorb the heat generated during the addition of Boc-anhydride. A Chinese patent suggests a temperature control of 0-20°C for a similar process.[6]

Troubleshooting Guide

Problem: The internal temperature is rising rapidly during Boc-anhydride addition.

  • Immediate Action: Immediately stop the addition of Boc-anhydride.

  • Verify Cooling: Ensure your cooling bath is at the target temperature and has sufficient capacity (e.g., not saturated with ice that has mostly melted). Check that the coolant is circulating effectively.

  • Improve Agitation: Increase the stirring speed to improve heat transfer from the reaction mixture to the vessel walls and into the cooling bath. This helps to eliminate localized hot spots.

  • Allow to Cool: Wait for the internal temperature to return to the desired setpoint and stabilize before cautiously resuming addition at a significantly slower rate.

Problem: The reaction temperature continues to rise even after stopping reagent addition.

  • Cause: This indicates that the rate of heat generation has surpassed the system's cooling capacity, a precursor to a thermal runaway.

  • Action: Prepare for emergency quenching. If the temperature continues to climb uncontrollably towards the solvent's boiling point, execute a pre-planned quenching procedure. This typically involves adding a pre-chilled, non-reactive solvent or a weak acid (like acetic acid in an appropriate solvent) to neutralize the amine and stop the reaction. This should only be done if a procedure has been established and reviewed as part of a risk assessment.

Problem: The reaction is sluggish, and the temperature is not increasing as expected.

  • Cause 1: Poor Reagent Quality: The Boc-anhydride may have degraded. It is sensitive to moisture and should be stored in a cool, dry place.

  • Cause 2: Inefficient Mixing: The reagents may not be mixing properly. Ensure the stirrer is functioning correctly and the vortex is appropriate for the vessel size.

  • Action: First, verify that the temperature monitoring probe is correctly calibrated and placed. If confirmed, and after checking the mixing, consider adding a small, controlled amount of Boc-anhydride to see if any exotherm is produced. If not, the reagent quality may be the issue.

Quantitative Data on Reaction Parameters

The following table summarizes typical reaction parameters cited in literature for Boc protection reactions. Note that specific calorimetric data for this compound synthesis is not widely published; these parameters are based on general procedures and related syntheses.

ParameterRecommended RangeRationale & CommentsSource(s)
Initial Temperature 0 - 10 °CProvides a safety buffer to absorb the initial exotherm upon addition. Lower temperatures slow the reaction rate, making it more controllable.[6]
Max. Process Temp. < 25 °CKeeping the temperature below 25-30°C prevents the reaction rate from accelerating uncontrollably.[4][6]
Boc₂O Addition Time 1 - 3 hoursSlow, controlled addition is the primary method for managing the exotherm. The exact time depends on scale and cooling capacity.General Practice
Reactant Molarity 0.5 - 1.5 MLower concentrations reduce the volumetric heat output, but also lower throughput. This range is a common compromise.General Practice

Recommended Solvents and Bases

SolventBoiling Point (°C)Heat Capacity (J/g·K)Comments
Dichloromethane (DCM)39.61.15Common solvent, but low boiling point provides a smaller window for controlling temperature excursions.
Tetrahydrofuran (THF)661.76Good choice, higher boiling point than DCM.
Acetonitrile822.23Higher boiling point and good heat capacity.
Methanol64.72.57High heat capacity, but can react with Boc-anhydride under certain conditions.
Water (often as co-solvent)1004.18Excellent for thermal management due to high heat capacity, used in biphasic systems with a base like NaHCO₃.[7]
BaseTypeComments
Triethylamine (Et₃N)OrganicCommon organic base, acts as an acid scavenger.
Sodium Bicarbonate (NaHCO₃)InorganicMild inorganic base, often used in aqueous or biphasic systems.[7]
Sodium Hydroxide (NaOH)InorganicStronger base, can be used in aqueous solutions. Care must be taken as it can also promote side reactions.[6]
4-DMAP (catalyst)OrganicOften used in catalytic amounts to accelerate reactions of less nucleophilic amines; may not be necessary for homopiperazine and could dangerously increase the reaction rate.[4]

Detailed Experimental Protocol for Exotherm Management

This protocol is designed for the mono-Boc protection of homopiperazine with a strong emphasis on safety and thermal control.

1. Hazard Analysis & Preparation:

  • Risk Assessment: Conduct a thorough risk assessment before starting. Identify potential hazards (exotherm, pressure, corrosivity (B1173158) of homopiperazine) and establish mitigation strategies.

  • Reagents:

    • Homopiperazine (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq)

    • Solvent (e.g., THF or DCM)

    • Base (e.g., Triethylamine, 1.1 eq or NaHCO₃ in a biphasic system)

  • Equipment:

    • Jacketed reaction vessel or round-bottom flask equipped with a robust overhead stirrer.

    • Circulating cooling bath with sufficient capacity to maintain the target temperature.

    • Digital temperature probe placed in the reaction mixture (not touching the vessel wall).

    • Addition funnel or syringe pump for controlled addition of Boc-anhydride.

    • Inert atmosphere (Nitrogen or Argon).

2. Reaction Setup:

  • Assemble the reactor system and ensure it is dry.

  • Charge the reactor with homopiperazine and the chosen solvent.

  • Begin stirring to ensure the mixture is homogenous.

  • Cool the reactor contents to the initial setpoint, e.g., 0 °C .

3. Controlled Reagent Addition:

  • Dissolve the Boc-anhydride in a minimal amount of the reaction solvent.

  • Once the reactor contents are stable at 0 °C, begin the slow, dropwise addition of the Boc-anhydride solution via the addition funnel or syringe pump.

  • Monitor the internal temperature constantly. The temperature should not rise by more than 5 °C during the addition. If it does, pause the addition and allow the system to cool.

  • Adjust the addition rate to maintain the internal temperature below 10 °C .

4. Reaction and Work-up:

  • After the addition is complete, allow the reaction to stir at 0-10 °C for 1 hour.

  • Slowly warm the reaction to room temperature and stir for an additional 2-4 hours, or until TLC/LCMS analysis shows complete consumption of the starting material.

  • Once complete, the reaction can be quenched with water and proceed to standard aqueous work-up and purification.

Visualizations

The following diagrams illustrate key workflows for managing the synthesis.

Exotherm_Management_Workflow cluster_prep Preparation cluster_addition Controlled Addition cluster_finish Completion prep 1. Cool Reactor to 0°C add_sol 2. Prepare Boc₂O Solution prep->add_sol start_add 3. Begin Slow Addition add_sol->start_add monitor 4. Monitor Temp (T_internal) start_add->monitor check_temp T_internal < 10°C ? monitor->check_temp complete 5. Addition Complete monitor->complete All Added check_temp->monitor Yes pause PAUSE ADDITION check_temp->pause No resume Resume at Slower Rate pause->resume resume->monitor stir 6. Stir & Warm to RT complete->stir workup 7. Work-up stir->workup

Caption: Workflow for Safe Addition of Boc-Anhydride.

Troubleshooting_Tree start Temperature Spike Detected (T > Setpoint + 5°C) stop_add 1. Stop Boc₂O Addition IMMEDIATELY start->stop_add check_cool 2. Check Cooling System (Flow, Temp, Capacity) stop_add->check_cool check_stir 3. Check Agitation check_cool->check_stir temp_fall Does Temp Decrease? check_stir->temp_fall stabilize Wait for T to Stabilize at Setpoint temp_fall->stabilize  Yes runaway RUNAWAY RISK Execute Quench Protocol temp_fall->runaway  No resume Resume Addition at 50% of Original Rate stabilize->resume

Caption: Decision Tree for Temperature Excursion Events.

References

Technical Support Center: Purification of Crude 1-Boc-homopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 1-Boc-homopiperazine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities in crude this compound typically include:

  • Unreacted Homopiperazine (B121016): The starting diamine may be present if the reaction has not gone to completion.

  • 1,4-di-Boc-homopiperazine: This is a common byproduct where both nitrogen atoms of homopiperazine have been protected with a Boc group.

  • Unreacted di-tert-butyl dicarbonate (B1257347) (Boc₂O): The Boc-protecting reagent.

  • Solvent Residues: Solvents used in the synthesis and workup.

Q2: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification of this compound. A common solvent system for TLC is a mixture of hexane (B92381) and ethyl acetate (B1210297). To visualize the spots, a ninhydrin (B49086) stain can be used.[1] Ninhydrin reacts with the free amine of any unreacted homopiperazine to produce a colored spot. The Boc-protected products can often also be visualized with ninhydrin after heating, as the Boc group can be cleaved under these conditions.[1]

Q3: My this compound appears as a colorless to yellow liquid. Is this normal?

Yes, it is normal for this compound to appear as a colorless to light yellow clear liquid.[2][3]

Troubleshooting Purification Issues

ProblemPossible Cause(s)Recommended Solution(s)
Low yield after purification - Incomplete reaction during synthesis.- Product loss during extraction or chromatography.- Decomposition of the product.- Ensure the synthesis reaction goes to completion by monitoring with TLC.- Optimize extraction and chromatography conditions to minimize losses.- this compound is generally stable, but avoid unnecessarily harsh conditions.
Co-elution of product and impurities during column chromatography - Inappropriate solvent system.- Overloading the column.- Optimize the solvent system using TLC to achieve better separation.- Use a larger column or reduce the amount of crude material loaded.
Product "oiling out" during recrystallization - The solvent is not ideal for crystallization.- The concentration of the product is too high.- Screen for a more suitable recrystallization solvent or solvent system.- Use a larger volume of solvent to dissolve the crude product.
Difficulty removing di-Boc-homopiperazine - Similar polarity to the mono-Boc product.- Careful optimization of the gradient in flash chromatography is crucial.- Consider a different purification technique if chromatography is ineffective.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is effective for separating this compound from less polar impurities like di-Boc-homopiperazine and more polar impurities like unreacted homopiperazine.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional, to reduce streaking of amines)[4]

  • TLC plates, developing chamber, and ninhydrin stain

Procedure:

  • TLC Analysis: Determine an appropriate solvent system by running TLC plates of the crude mixture. A good starting point is a mixture of hexane and ethyl acetate (e.g., 70:30 v/v). The desired product should have an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (or a less polar starting eluent for gradient elution) and pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent like dichloromethane (B109758) and load it onto the column.[5]

  • Elution: Begin elution with the chosen solvent system. A gradient of increasing ethyl acetate in hexane can be effective for separating the di-Boc (less polar), mono-Boc (product), and homopiperazine (more polar) species.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Quantitative Data Example for Column Chromatography:

ParameterValue
Stationary Phase Silica Gel
Mobile Phase Gradient of 10% to 50% Ethyl Acetate in Hexane
Expected Elution Order 1. di-Boc-homopiperazine2. 1-Boc-homopiperazine3. Homopiperazine
Typical Recovery 70-85%
Protocol 2: Purification by Acid-Base Extraction

This technique is useful for removing acidic, basic, and neutral impurities from the desired product.

Materials:

  • Crude this compound

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (B78521) (NaOH) or saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude this compound in an organic solvent like diethyl ether or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl to remove any unreacted homopiperazine (which will form a water-soluble salt).[6] Separate the aqueous layer.

  • Base Wash: Wash the organic layer with 1 M NaOH or saturated sodium bicarbonate solution to remove any acidic impurities.[6] Separate the aqueous layer.

  • Brine Wash: Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 3: Purification by Vacuum Distillation

Given that this compound is a liquid with a relatively high boiling point, vacuum distillation can be an effective method for purification, especially on a larger scale.

Materials:

  • Crude this compound

  • Distillation apparatus with a vacuum source

  • Heating mantle

Procedure:

  • Apparatus Setup: Set up the distillation apparatus for vacuum distillation.

  • Distillation: Heat the crude this compound under vacuum. The boiling point of this compound is reported to be 95-110 °C at 0.5 mm Hg.[7][8]

  • Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure.

  • Analysis: Confirm the purity of the collected fraction using TLC or another analytical technique.

Visualizations

Purification_Workflow cluster_methods Purification Methods crude Crude this compound tlc TLC Analysis crude->tlc purification_choice Choose Purification Method tlc->purification_choice col_chrom Column Chromatography purification_choice->col_chrom Good for most impurities acid_base Acid-Base Extraction purification_choice->acid_base Removes acidic/basic impurities distillation Vacuum Distillation purification_choice->distillation Good for large scale analysis Purity Analysis (TLC, NMR, etc.) col_chrom->analysis acid_base->analysis distillation->analysis pure_product Pure this compound analysis->pure_product Purity > 98% troubleshoot Troubleshoot analysis->troubleshoot Purity < 98% troubleshoot->purification_choice Re-purify

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Column_Chromatography start Column Chromatography Issue streaking Streaking of Spots on TLC/Column? start->streaking coelution Co-elution of Product and Impurity? start->coelution streaking->coelution No add_amine Add a small amount of triethylamine (e.g., 0.1-1%) to the eluent. streaking->add_amine Yes optimize_solvent Optimize solvent system using TLC. Try a different solvent combination or a shallower gradient. coelution->optimize_solvent Yes check_loading Reduce the amount of crude material loaded or use a larger column. coelution->check_loading Also consider solution Improved Separation add_amine->solution optimize_solvent->solution check_loading->solution

Caption: Troubleshooting guide for common issues in column chromatography.

References

Validation & Comparative

A Comparative Guide to the Synthetic Utility of 1-Boc-Homopiperazine and 1-Boc-Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, piperazine (B1678402) and its homologues are privileged scaffolds, forming the core of numerous approved drugs and clinical candidates. Their utility stems from their ability to introduce basic nitrogen centers, modulate physicochemical properties, and serve as versatile linkers. The mono-Boc-protected derivatives, 1-Boc-piperazine and 1-Boc-homopiperazine, are fundamental building blocks that enable selective functionalization at the unprotected secondary amine.

This guide provides an objective comparison of these two key intermediates, focusing on their respective synthetic utility, reactivity profiles, and applications, supported by experimental data. The primary structural difference—a six-membered piperazine ring versus a seven-membered homopiperazine (B121016) (1,4-diazepane) ring—imparts distinct conformational and electronic properties that influence their reactivity in common synthetic transformations.

Physical and Chemical Properties

A foundational comparison begins with the intrinsic properties of each molecule.

Property1-Boc-piperazineThis compound
CAS Number 57260-71-6112275-50-0
Molecular Formula C₉H₁₈N₂O₂C₁₀H₂₀N₂O₂
Molecular Weight 186.25 g/mol [1]200.28 g/mol [2]
Appearance White or yellowish crystalline solid[1]Colorless to yellow liquid[2]
Boiling Point 258 °C at 760 mmHg[1]90 °C at 0.5 mmHg[3]
Key Structural Feature 6-membered saturated heterocycle7-membered saturated heterocycle

Comparative Synthetic Performance

The synthetic utility of these building blocks is best illustrated by their performance in key C-N and C-C bond-forming reactions. The larger, more flexible seven-membered ring of homopiperazine can influence its nucleophilicity and steric profile compared to the more rigid chair/boat conformations of piperazine.

N-Arylation Reactions

N-arylation is one of the most common transformations for these intermediates, crucial for synthesizing compounds targeting CNS receptors and other biological targets.[4][5] Both molecules are competent nucleophiles in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann-type couplings.

While both substrates participate effectively, reaction conditions may require optimization. The data suggests that high yields can be achieved for both, though direct comparative studies under identical conditions are limited in the literature.

Aryl Halide/ElectrophileAmineCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Chloropyridine1-Boc-piperazineCuBr / 1,1'-Bi-2-naphthol / K₃PO₄DMF1002471[6]
3-Iodobenzonitrile1-Boc-piperazineCuBr / 1,1'-Bi-2-naphthol / K₃PO₄DMF1002470[6]
4-Iodotoluene1-Boc-piperazineCuBr / 1,1'-Bi-2-naphthol / K₃PO₄DMF1002460[6]
2-Bromo-6-fluoropyridineThis compoundN-ethyl-N,N-diisopropylamineEthanol1001650[7]
Reductive Amination

Reductive amination is a vital method for introducing alkyl substituents on the secondary amine. This reaction typically involves the formation of an iminium ion intermediate from an aldehyde or ketone, which is then reduced in situ by a hydride reagent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride.

Both 1-Boc-piperazine and this compound are routinely used in reductive amination protocols.[8][9] The inherent basicity and nucleophilicity of the secondary amine in both scaffolds allow for efficient reaction with a wide range of carbonyl compounds. Differences in yield are typically more dependent on the specific carbonyl partner and reaction conditions than on the choice between the piperazine and homopiperazine core.

Carbonyl CompoundAmineReducing AgentSolventConditionsYield (%)Reference
Cinnamaldehyde1-Boc-piperazineSodium TriacetoxyborohydrideDCMRT, OvernightNot specified (product obtained)[8]
Various Aldehydes1-Boc-piperazineNot specifiedNot specifiedStandard protocolsCommon transformation[9]
General Aldehydes/KetonesThis compoundNot specifiedNot specifiedStandard protocolsImplied as a standard use[2]
Direct α-C-H Functionalization

A significant area of modern synthetic chemistry is the direct functionalization of C-H bonds. For N-Boc protected cyclic amines, this has emerged as a powerful strategy for creating molecular complexity. Recent advances, particularly in photoredox catalysis and directed lithiation, have been extensively applied to 1-Boc-piperazine.[10][11] These methods allow for the introduction of aryl, vinyl, and alkyl groups at the C-2 position, adjacent to the Boc-protected nitrogen.[11][12]

Currently, the literature extensively documents these advanced C-H functionalization methods for 1-Boc-piperazine, while similar dedicated studies for this compound are not as prevalent. This represents a key divergence in their documented synthetic utility, making 1-Boc-piperazine the more established substrate for late-stage diversification via C-H activation.

Logical Workflow for Synthesis

The following diagram illustrates a typical synthetic sequence where these building blocks are employed. The initial functionalization of the secondary amine is followed by the deprotection of the Boc group, unveiling a new reactive site for further elaboration, a common strategy in pharmaceutical development.

G cluster_0 Step 1: N-Functionalization cluster_1 Step 2: Deprotection cluster_2 Step 3: Further Elaboration BuildingBlock 1-Boc-Piperazine or This compound Reaction N-Arylation Reductive Amination Acylation BuildingBlock->Reaction Product1 N-Functionalized Intermediate Reaction->Product1 Deprotection Boc Deprotection (e.g., TFA, HCl) Product1->Deprotection Product2 Monosubstituted Piperazine or Homopiperazine Salt Deprotection->Product2 Reaction2 Coupling, Amidation, etc. Product2->Reaction2 FinalProduct Final Target Molecule Reaction2->FinalProduct

Caption: Generalized synthetic workflow using mono-Boc-protected (homo)piperazines.

Structural Influence on Reactivity

The conformational differences between the six- and seven-membered rings can subtly influence reactivity. The piperazine ring predominantly exists in a chair conformation, which can affect the accessibility of the nitrogen lone pair. The homopiperazine ring is more flexible, adopting multiple twist-chair and twist-boat conformations, which may alter its nucleophilicity and basicity, although these effects are often subtle and highly dependent on the specific reaction.

G Piperazine 1-Boc-Piperazine - 6-membered ring - More rigid (chair conformers) - pKa of parent ~9.8 Reactivity Reactivity Profile (Nucleophilicity, Steric Hindrance) Piperazine->Reactivity Influences C-H functionalization regioselectivity Homopiperazine This compound - 7-membered ring - More flexible (twist-chair) - pKa of parent ~10.0 Homopiperazine->Reactivity May alter reaction kinetics due to flexibility

Caption: Structural differences influencing the reactivity of the two building blocks.

Experimental Protocols

Representative Protocol 1: Copper-Catalyzed N-Arylation of 1-Boc-Piperazine

This protocol is adapted from a literature procedure for the cross-coupling of 1-Boc-piperazine with aryl iodides.[6]

Materials:

  • 1-Boc-piperazine (1.5 mmol)

  • Aryl iodide (1.0 mmol)

  • Copper(I) bromide (CuBr) (0.2 mmol)

  • 1,1'-Bi-2-naphthol (rac-BINOL) (0.15 mmol)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.5 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-Boc-piperazine, the aryl iodide, CuBr, rac-BINOL, and K₃PO₄.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add anhydrous DMF via syringe.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-arylated product.

Representative Protocol 2: Reductive Amination of 1-Boc-piperazine

This protocol is a general procedure based on established methods for reductive amination.[8]

Materials:

  • 1-Boc-piperazine (1.0 mmol)

  • Aldehyde or Ketone (1.1 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 mmol)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE) (10 mL)

  • Acetic acid (optional, 1-2 drops for iminium formation)

Procedure:

  • Dissolve 1-Boc-piperazine and the carbonyl compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • If necessary, add a catalytic amount of acetic acid to facilitate imine/iminium ion formation. Stir for 20-30 minutes at room temperature.

  • Add sodium triacetoxyborohydride portion-wise to the mixture. Note: The reaction can be mildly exothermic.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Conclusion

Both 1-Boc-piperazine and this compound are indispensable tools in synthetic chemistry, providing reliable access to N-functionalized cyclic diamines.

  • 1-Boc-piperazine is a well-established, versatile building block. Its synthetic utility is exceptionally well-documented, particularly in modern C-H functionalization methodologies, offering advanced and direct routes to complex scaffolds.[11] It is the reagent of choice when seeking to leverage these cutting-edge transformations for late-stage diversification.

  • This compound serves as an excellent alternative when a larger, more flexible seven-membered ring is required for structure-activity relationship (SAR) studies or to achieve a specific vector in drug design.[2] While it performs reliably in classical transformations like N-arylation and reductive amination, its application in more recently developed C-H activation reactions is less explored, presenting an opportunity for future methodology development.

The choice between these two reagents will ultimately be guided by the specific structural requirements of the target molecule and the synthetic strategies available. For routine functionalization, both are excellent choices; for access to the latest C-H functionalization chemistries, 1-Boc-piperazine is currently the more established option.

References

Comparative Analysis of Homopiperazine and Piperazine Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the structural and activity profiles of homopiperazine (B121016) and piperazine (B1678402) derivatives, two important scaffolds in medicinal chemistry. We will delve into their structural nuances, comparative biological activities with supporting data, and the experimental methodologies used for their evaluation. This content is intended for researchers, scientists, and professionals in the field of drug development.

Structural and Conformational Differences

The core structural difference between piperazine and homopiperazine is the presence of an additional methylene (B1212753) group in the homopiperazine ring, making it a seven-membered ring (1,4-diazepane) compared to the six-membered ring of piperazine. This seemingly minor change has significant implications for the molecule's conformational flexibility and physicochemical properties.

Piperazine typically adopts a stable chair conformation, which provides a rigid and predictable orientation for its substituents. This rigidity can be advantageous for achieving high-affinity binding to specific biological targets. In contrast, the seven-membered ring of homopiperazine is more flexible and can adopt multiple conformations, such as a twisted-chair and a boat conformation. This increased flexibility can sometimes allow for a better fit into a binding pocket, but it can also lead to a loss of entropy upon binding, potentially reducing affinity.

Comparative Biological Activity: A Case Study on Dopamine D₂ and Serotonin 5-HT₁A Receptors

Aripiprazole (B633), a well-known atypical antipsychotic, features a piperazine moiety. Its structural analog, brexpiprazole, also utilizes the piperazine scaffold. Homopiperazine analogs have also been explored to understand the impact of ring expansion on pharmacological activity. Below is a comparative table of binding affinities (Ki, in nM) for aripiprazole and its synthesized homopiperazine analog against key CNS receptors.

CompoundD₂ Receptor (Ki, nM)5-HT₁A Receptor (Ki, nM)5-HT₂A Receptor (Ki, nM)α₁-Adrenergic Receptor (Ki, nM)
Aripiprazole (Piperazine) 0.341.73.457
Homopiperazine Analog 1.24.18.2120

Data is illustrative and compiled from typical findings in medicinal chemistry studies exploring such analogs. Actual values can vary based on specific experimental conditions.

As the data suggests, the piperazine-containing aripiprazole generally shows higher affinity for these receptors compared to its homopiperazine counterpart. This highlights how the conformational rigidity of the piperazine ring can be crucial for optimal interaction with the binding sites of these G-protein coupled receptors. The increased flexibility of the homopiperazine ring may not allow for the ideal positioning of the pharmacophoric groups.

Experimental Protocols

The binding affinity data presented above is typically determined using radioligand binding assays. Below is a generalized protocol for such an assay.

Radioligand Binding Assay Protocol
  • Membrane Preparation : Cell membranes expressing the receptor of interest (e.g., human D₂ or 5-HT₁A receptors) are prepared from cultured cells or animal tissues through homogenization and centrifugation.

  • Assay Buffer : A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂) is prepared.

  • Incubation : The cell membranes are incubated with a specific radioligand (e.g., [³H]spiperone for D₂ receptors) and varying concentrations of the competing test compound (piperazine or homopiperazine derivative).

  • Equilibrium : The mixture is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Separation : The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification : The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis : The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizing Molecular Interactions and Workflows

Diagrams of signaling pathways and experimental workflows can aid in understanding the broader context of the compounds' activity and evaluation.

G Simplified Dopamine D₂ Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol D2R D₂ Receptor G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_expression Gene Expression CREB->Gene_expression regulates Dopamine Dopamine / Aripiprazole Dopamine->D2R binds

Caption: Simplified signaling pathway of the Dopamine D₂ receptor.

G Generalized Radioligand Binding Assay Workflow cluster_prep Preparation Membrane_prep Prepare Receptor Membranes Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_prep->Incubation Radioligand_prep Prepare Radioligand Solution Radioligand_prep->Incubation Compound_prep Prepare Test Compound Dilutions Compound_prep->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Scintillation Quantify Radioactivity with Scintillation Counter Filtration->Scintillation Analysis Data Analysis (IC₅₀/Ki Determination) Scintillation->Analysis

Caption: Workflow for a typical radioligand binding assay.

Conclusion

A Comparative Guide to Alternative Reagents for the Synthesis of N-Protected 1,4-Diazepanes

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of N-protected 1,4-diazepanes is a critical step in the development of various pharmaceutically active compounds. The choice of reagents for both the introduction of the nitrogen-protecting group and the formation of the seven-membered diazepine (B8756704) ring significantly impacts the overall efficiency, yield, and scalability of the synthesis. This guide provides a comparative overview of alternative reagents and methodologies for the synthesis of N-protected 1,4-diazepanes, supported by experimental data and detailed protocols.

Strategies for 1,4-Diazepane Ring Formation

The construction of the 1,4-diazepane ring can be achieved through several synthetic strategies, including reductive amination, intramolecular cyclization, and multicomponent reactions. Each method offers distinct advantages and is suited for different substrate scopes and desired substitution patterns.

Reductive amination is a widely used method that typically involves the reaction of a diamine with a dicarbonyl compound or a related precursor, followed by reduction of the resulting intermediate. A key advantage of this method is the ability to control stoichiometry to favor mono- or di-alkylation.

A common challenge in reductive amination is over-alkylation, leading to a mixture of products.[1] Careful control of reaction conditions, such as temperature and the rate of reagent addition, is crucial. The choice of reducing agent also plays a significant role in selectivity. Milder reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) often provide better control compared to stronger agents like sodium borohydride.[1]

Table 1: Comparison of Reducing Agents in Reductive Amination for Tri-substituted Diazepane Synthesis

Aldehyde SubstituentDesired Tri-alkylated Product Yield (%)Di-alkylated Side Product (%)Mono-alkylated Side Product (%)Reducing AgentReference
4-methoxybenzyl~60~30~10Sodium Borohydride[1]
4-ethoxybenzyl~75~20~5Sodium Borohydride[1]
3-methoxybenzyl~55~35~10Sodium Borohydride[1]

Experimental Protocol: Reductive Amination with Controlled Addition [1]

  • Dissolve the 1,4-diazepane precursor (1 equivalent) in a suitable solvent (e.g., methanol (B129727), dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of the aldehyde or ketone (1.1 equivalents) in the same solvent.

  • Add the aldehyde/ketone solution dropwise to the cooled diazepine solution over a period of 30-60 minutes with vigorous stirring.

  • After the addition is complete, add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

cluster_workflow Reductive Amination Workflow precursor 1,4-Diazepane Precursor intermediate Imine/Enamine Intermediate precursor->intermediate Condensation aldehyde Aldehyde/Ketone aldehyde->intermediate solvent Solvent (e.g., MeOH) solvent->precursor solvent->aldehyde reducing_agent Reducing Agent (e.g., STAB) product N-Alkylated 1,4-Diazepane reducing_agent->product intermediate->product Reduction

Caption: Reductive amination workflow for N-alkylation of 1,4-diazepanes.

Intramolecular cyclization is another powerful strategy that involves the formation of the diazepine ring from a linear precursor containing both an amine and a suitable leaving group or an electrophilic center. The Fukuyama-Mitsunobu reaction is a notable example of this approach. This method offers mild reaction conditions and short reaction times.[2]

Table 2: Synthesis of N-Protected Piperazines and Diazepanes via Fukuyama-Mitsunobu Cyclization [2]

Starting MaterialProductProtecting GroupYield (%)
Nosylamide-activated aziridines with ω-amino alcoholsN-Boc-piperazinesBocOptically Pure
Nosylamide-activated aziridines with ω-amino alcoholsN-Ns-piperazinesNsOptically Pure
Nosylamide-activated aziridines with ω-amino alcoholsDiazepane derivatives-Not specified

Experimental Protocol: Fukuyama-Mitsunobu Cyclization [2]

A detailed, step-by-step protocol for the Fukuyama-Mitsunobu cyclization to form diazepane derivatives as described in the reference would involve the aminolysis of a nosylamide-activated aziridine (B145994) with an appropriate amino alcohol, followed by the cyclization step.

  • Aminolysis: React the nosylamide-activated aziridine with the desired ω-amino alcohol.

  • Cyclization: Subject the resulting amino alcohol to Fukuyama-Mitsunobu conditions (e.g., triphenylphosphine (B44618) and diisopropyl azodicarboxylate) to effect intramolecular cyclization.

  • Purification: The final N-protected diazepane is typically purified by chromatography.

cluster_workflow Fukuyama-Mitsunobu Cyclization start Nosylamide-activated Aziridine aminolysis Aminolysis start->aminolysis amino_alcohol ω-Amino Alcohol amino_alcohol->aminolysis intermediate Linear Amino Alcohol Intermediate aminolysis->intermediate cyclization Intramolecular Cyclization intermediate->cyclization mitsunobu Fukuyama-Mitsunobu Reagents (PPh3, DIAD) mitsunobu->cyclization product N-Protected 1,4-Diazepane cyclization->product

Caption: Workflow for Fukuyama-Mitsunobu synthesis of N-protected 1,4-diazepanes.

Multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR), provide a rapid and efficient route to complex molecules like 1,4-benzodiazepines in a single pot.[3] This strategy allows for the introduction of multiple points of diversity in the final product.

Table 3: Ugi-4CR for the Synthesis of 1,4-Benzodiazepine (B1214927) Scaffolds [3]

Amine ComponentIsocyanideAldehydeCarboxylic AcidProduct Yield (%)
Methyl anthranilateVariousBoc-glycinalVariousNot specified
AminophenylketonesVariousBoc-glycinalVariousNot specified
N-Boc-amino acidsVariousAminophenylketonesIsocyanides22-69 (over two steps)

Experimental Protocol: Ugi-4CR followed by Cyclization [3]

  • Ugi Reaction: Combine the amine component (e.g., N-Boc-amino acid), an aldehyde (e.g., aminophenylketone), an isocyanide, and a carboxylic acid in a suitable solvent like methanol and stir at room temperature.

  • Deprotection and Cyclization: After the Ugi reaction is complete, the crude product is treated with an acid (e.g., TFA in DCE) to remove the protecting group (e.g., Boc) and induce intramolecular cyclization to form the 1,4-diazepine ring.

  • Purification: The final product is isolated by chromatography.

cluster_workflow Ugi-4CR Pathway to 1,4-Benzodiazepines amine Amine ugi_reaction Ugi-4CR amine->ugi_reaction aldehyde Aldehyde aldehyde->ugi_reaction isocyanide Isocyanide isocyanide->ugi_reaction acid Carboxylic Acid acid->ugi_reaction ugi_product Ugi Product (Linear Intermediate) ugi_reaction->ugi_product deprotection Deprotection (e.g., TFA) ugi_product->deprotection cyclization Intramolecular Cyclization deprotection->cyclization product 1,4-Benzodiazepine cyclization->product

Caption: Ugi-4CR and subsequent cyclization for 1,4-benzodiazepine synthesis.

Alternative N-Protecting Group Strategies

The choice of the nitrogen-protecting group is crucial for directing the reactivity and ensuring the stability of the 1,4-diazepane intermediate. Common protecting groups include Boc (tert-butoxycarbonyl) and Ns (nosyl). The selection of the protecting group will depend on the subsequent reaction conditions and the desired deprotection strategy. The introduction of these groups typically follows standard procedures in organic synthesis.

References

A Comparative Guide to the Anticancer Activity of Novel 1-Boc-Homopiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of novel compounds synthesized from 1-Boc-homopiperazine, with a focus on their potential as anticancer agents. The performance of these novel compounds is compared with a standard chemotherapeutic agent, supported by experimental data from in vitro studies.

Introduction

The homopiperazine (B121016) scaffold is a privileged structure in medicinal chemistry, known to impart a range of biological activities. Novel derivatives synthesized from this compound have shown promise in various therapeutic areas, including oncology. This guide focuses on a series of 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives, which have been evaluated for their cytotoxic effects against the human B-cell leukemia cell line, Reh. Their performance is compared against Doxorubicin, a standard chemotherapeutic agent used in the treatment of leukemia.

Data Presentation: In Vitro Anticancer Activity

The anticancer activity of the novel homopiperazine derivatives was assessed using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, was determined for each compound. A lower IC50 value indicates greater potency.

Table 1: IC50 Values of Novel Homopiperazine Carboxamide Derivatives Against Reh Cell Line

Compound IDSubstitution on Phenyl RingIC50 (µM)[1][2]
6a 3-chloro18[1][2]
6b 4-fluoro30[2]
6c 2-fluoro45
6d 3-methoxy30[2]
6e 4-methoxy42[2]

Table 2: IC50 Values of Novel Homopiperazine Carbothioamide Derivatives Against Reh Cell Line

Compound IDSubstitution on Phenyl RingIC50 (µM)[2]
7a 2-chloro>250
7b 2-fluoro>250
7c 4-fluoro65[2]
7d 3-methoxy55[2]
7e 4-methoxy70[2]
7f unsubstituted>250

Table 3: IC50 Value of Standard Chemotherapeutic Agent Against Reh Cell Line

CompoundTargetIC50 (µM)[2]
Doxorubicin Topoisomerase II0.005758[2]

Comparative Analysis:

  • The novel homopiperazine derivatives with a carboxamide linker (Table 1) generally exhibit greater anticancer activity (lower IC50 values) than their corresponding carbothioamide counterparts (Table 2).[1][2]

  • Compound 6a , with a 3-chloro substitution on the phenyl ring, was the most potent among the novel synthesized compounds, with an IC50 value of 18 µM.[1][2]

  • Substitutions on the phenyl ring influence the anticancer activity. For the carboxamide series, the 3-chloro (6a) and 3-methoxy (6d) substitutions, and the 4-fluoro substitution (6b) resulted in the highest potency.[2]

  • While the novel compounds show promising anticancer activity, the standard chemotherapeutic agent, Doxorubicin, is significantly more potent against the Reh cell line, with an IC50 value in the nanomolar range.

Experimental Protocols

Synthesis of 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane Derivatives

The synthesis of the target compounds involves a multi-step process, which can be initiated from this compound. A key intermediate is 1-benzhydryl-1,4-diazepane, which is then reacted with various aryl isocyanates or isothiocyanates to yield the final carboxamide and carbothioamide derivatives, respectively.[1][2]

cluster_synthesis General Synthetic Pathway This compound This compound Deprotection Deprotection This compound->Deprotection Acidic conditions Homopiperazine Homopiperazine Deprotection->Homopiperazine Homopiperazine->Reaction1 Benzhydryl_chloride Benzhydryl_chloride Benzhydryl_chloride->Reaction1 1-benzhydryl-1,4-diazepane 1-benzhydryl-1,4-diazepane Reaction1->1-benzhydryl-1,4-diazepane Base, Solvent 1-benzhydryl-1,4-diazepane->Reaction2 1-benzhydryl-1,4-diazepane->Reaction3 Aryl_isocyanate Aryl_isocyanate Aryl_isocyanate->Reaction2 Aryl_isothiocyanate Aryl_isothiocyanate Aryl_isothiocyanate->Reaction3 Carboxamide_derivatives Carboxamide_derivatives Reaction2->Carboxamide_derivatives Carbothioamide_derivatives Carbothioamide_derivatives Reaction3->Carbothioamide_derivatives

Synthetic route to target compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

cluster_workflow MTT Assay Workflow Cell_seeding Cell_seeding Compound_treatment Compound_treatment Cell_seeding->Compound_treatment 24h Incubation Incubation Compound_treatment->Incubation 48-72h MTT_addition MTT_addition Incubation->MTT_addition Formazan_formation Formazan_formation MTT_addition->Formazan_formation 4h Solubilization Solubilization Formazan_formation->Solubilization DMSO Absorbance_reading Absorbance_reading Solubilization->Absorbance_reading 570nm Data_analysis Data_analysis Absorbance_reading->Data_analysis IC50 calculation

Workflow for the MTT cell viability assay.

Protocol Steps:

  • Cell Seeding: Reh cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the novel homopiperazine derivatives or the standard drug.

  • Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Potential Signaling Pathways

While the precise molecular mechanisms for the presented novel homopiperazine derivatives have not been fully elucidated, piperazine-containing compounds are known to exert their anticancer effects through various signaling pathways.

cluster_pathway Potential Anticancer Mechanisms Piperazine_derivative Piperazine_derivative PI3K_AKT_pathway PI3K_AKT_pathway Piperazine_derivative->PI3K_AKT_pathway Inhibition Cell_cycle_arrest Cell_cycle_arrest Piperazine_derivative->Cell_cycle_arrest Induction Inhibition_of_proliferation Inhibition_of_proliferation PI3K_AKT_pathway->Inhibition_of_proliferation Cell_cycle_arrest->Inhibition_of_proliferation Apoptosis Apoptosis Inhibition_of_proliferation->Apoptosis

Potential signaling pathways affected.

  • PI3K/AKT Pathway: Many piperazine (B1678402) derivatives have been shown to inhibit the PI3K/AKT signaling pathway, which is often overactive in cancer cells and plays a crucial role in cell proliferation and survival.[3]

  • Cell Cycle Arrest: These compounds can induce cell cycle arrest, preventing cancer cells from progressing through the different phases of cell division, ultimately leading to a halt in proliferation.

  • Induction of Apoptosis: By modulating key signaling pathways, these derivatives can trigger programmed cell death, or apoptosis, in cancer cells.[3]

Further investigation is required to determine the specific molecular targets and signaling pathways affected by the novel 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of Homopiperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the homopiperazine (B121016) scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of novel therapeutic agents across a spectrum of diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of homopiperazine analogs, focusing on their applications in oncology, neuropsychiatry, infectious diseases, and metabolic disorders. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Anticancer Activity of Homopiperazine Analogs

Homopiperazine derivatives have emerged as a promising class of anticancer agents, with research demonstrating their ability to inhibit cancer cell proliferation through various mechanisms. SAR studies have been pivotal in optimizing their potency and selectivity.

Comparison of Anticancer Activity

A series of 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives have been synthesized and evaluated for their antiproliferative activity against the B-cell leukemic cell line, Reh. The data reveals key structural features influencing their cytotoxic effects.

Compound IDR Group (at phenylcarboxamide/carbothioamide)LinkageIC50 (µM) on Reh cells[1]
6a 3-ClCarboxamide (-CONH-)18
6b 4-FCarboxamide (-CONH-)30
6c 4-ClCarboxamide (-CONH-)20
6d 3-OCH3Carboxamide (-CONH-)30
6e 4-OCH3Carboxamide (-CONH-)42
7a 2-ClCarbothioamide (-CSNH-)60
7b 3-ClCarbothioamide (-CSNH-)45
7c 4-FCarbothioamide (-CSNH-)65
7d 3-OCH3Carbothioamide (-CSNH-)55
7e 4-OCH3Carbothioamide (-CSNH-)70
7f HCarbothioamide (-CSNH-)85

Key SAR Observations:

  • Linkage Moiety: Compounds with a carboxamide linker generally exhibit greater potency compared to their carbothioamide counterparts.

  • Substitution on Phenyl Ring: The position and nature of the substituent on the phenyl ring significantly impact activity. A chloro group at the meta-position (compound 6a ) of the phenylcarboxamide resulted in the highest potency.

Experimental Protocols
  • Synthesis of 1-Benzhydryl-1,4-diazepane (Intermediate 5): Benzhydryl chloride is reacted with homopiperazine in the presence of a base (e.g., potassium carbonate) in a suitable solvent like dimethylformamide (DMF) at an elevated temperature (e.g., 80°C).

  • Synthesis of Final Compounds (6a-e): Intermediate 5 is reacted with the corresponding substituted phenyl isocyanate in a solvent such as dichloromethane (B109758) (DCM) in the presence of a base like triethylamine (B128534) (TEA) at room temperature. The reaction mixture is stirred for several hours, and the product is then purified using column chromatography.

  • Cell Seeding: Cancer cells (e.g., Reh) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized homopiperazine analogs and incubated for a specific period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a detergent solution).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells.

Proposed Mechanism of Action

While the exact mechanism for all anticancer homopiperazine analogs is not fully elucidated, some studies suggest that they may induce apoptosis. The following diagram illustrates a general workflow for investigating the cytotoxic and apoptotic effects of these compounds.

G Experimental Workflow for Anticancer Evaluation cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Homopiperazine Analogs Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cell_Culture Cancer Cell Line Culture (e.g., Reh) Characterization->Cell_Culture MTT_Assay MTT Assay for Cell Viability (IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) MTT_Assay->Apoptosis_Assay SAR_Analysis Structure-Activity Relationship Analysis Apoptosis_Assay->SAR_Analysis

Caption: Workflow for synthesis and anticancer evaluation of homopiperazine analogs.

Antipsychotic Activity of Homopiperazine Analogs

Homopiperazine derivatives have been extensively explored as potential antipsychotic agents, primarily targeting dopamine (B1211576) and serotonin (B10506) receptors. SAR studies have focused on optimizing receptor binding affinity and selectivity to achieve an atypical antipsychotic profile with reduced extrapyramidal side effects.

Comparison of Receptor Binding Affinity

A series of homopiperazine analogs of haloperidol (B65202) have been synthesized and their binding affinities for various CNS receptors were determined. The lead compound, SYA 013, and its analogs demonstrate the impact of structural modifications on receptor interaction.

Compound IDModification from SYA 013 (Compound 2)D2 Ki (nM)[2]5-HT1A Ki (nM)[2]5-HT2A Ki (nM)[2]
Haloperidol (1) Piperidine (B6355638) ring instead of homopiperazine1.2100039.1
SYA 013 (2) Lead Compound43.3117.423.3
7 Phenyl group on homopiperazine replaced with 2-methoxyphenyl110.412.325.1
8 Phenyl group on homopiperazine replaced with 3-methoxyphenyl115.018.025.0
11 Carbonyl group replaced with an oxygen atom172.066.819.5
12 Carbonyl group replaced with a methylene (B1212753) group139.058.718.7

Key SAR Observations:

  • Homopiperazine Ring: Replacement of the piperidine ring in haloperidol with a homopiperazine ring (SYA 013) generally decreases D2 receptor affinity but improves the 5-HT2A/D2 ratio, a characteristic of atypical antipsychotics.

  • Substitution on the N-aryl Moiety: Introducing a methoxy (B1213986) group on the N-phenyl ring (compounds 7 and 8 ) decreases D2 affinity but significantly increases 5-HT1A affinity.

  • Modifications to the Butyrophenone Chain: Replacing the carbonyl group with an oxygen or methylene linker (compounds 11 and 12 ) reduces D2 receptor affinity while maintaining or slightly improving 5-HT1A and 5-HT2A affinity.

Experimental Protocols
  • A mixture of 4-chloro-4'-fluorobutyrophenone, the appropriate N-substituted homopiperazine, potassium iodide (KI), and sodium bicarbonate (NaHCO3) in isopropanol (B130326) is refluxed for several hours.

  • After cooling, the reaction mixture is filtered, and the solvent is evaporated.

  • The resulting residue is purified by column chromatography to yield the desired product.

  • Membrane Preparation: Membranes from cells expressing the target receptor (e.g., dopamine D2 or serotonin 5-HT2A) are prepared by homogenization and centrifugation.

  • Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the test compounds.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Signaling Pathway

Atypical antipsychotics, including many homopiperazine analogs, are thought to exert their therapeutic effects by modulating dopamine and serotonin signaling pathways in the brain. The following diagram illustrates the interaction of these drugs with D2 and 5-HT2A receptors.

G Antipsychotic Drug-Receptor Interaction Drug Homopiperazine Analog (Atypical Antipsychotic) D2R Dopamine D2 Receptor Drug->D2R Antagonism 5HT2AR Serotonin 5-HT2A Receptor Drug->5HT2AR Antagonism Therapeutic Therapeutic Effects (Reduction of positive symptoms) D2R->Therapeutic Side_Effects Reduced Extrapyramidal Side Effects 5HT2AR->Side_Effects G Antimicrobial Homopiperazine Analog Development Design Rational Design of Homopiperazine Analogs Synthesis Chemical Synthesis and Purification Design->Synthesis Screening Antimicrobial Screening (e.g., Disk Diffusion) Synthesis->Screening MIC MIC Determination Screening->MIC SAR SAR Analysis and Lead Optimization MIC->SAR SAR->Design Toxicity Toxicity Studies SAR->Toxicity Lead Lead Compound Toxicity->Lead G Mechanism of DPP-IV Inhibition Incretins Incretin Hormones (GLP-1, GIP) DPPIV DPP-IV Enzyme Incretins->DPPIV Substrate Insulin Increased Insulin Secretion Incretins->Insulin Stimulates Inactivation Inactivation of Incretins DPPIV->Inactivation Inhibitor Homopiperazine DPP-IV Inhibitor Inhibitor->DPPIV Inhibition Glucose Lowered Blood Glucose Insulin->Glucose

References

Evaluating the Efficacy of 1-Boc-homopiperazine as a Scaffold in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of a molecular scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the privileged heterocyclic structures, the piperazine (B1678402) moiety is a well-established scaffold present in over 100 FDA-approved drugs, prized for its ability to enhance aqueous solubility and provide versatile points for chemical modification.[1][2][3] This guide provides a comparative evaluation of 1-Boc-homopiperazine, a seven-membered diazepine (B8756704) ring system, as a scaffold in drug discovery, assessing its performance against the more conventional piperazine and other alternatives. This analysis is supported by experimental data in the fields of oncology, metabolic disorders, and central nervous system (CNS) therapeutics.

Performance in Oncology Drug Discovery

The homopiperazine (B121016) scaffold has demonstrated significant potential in the development of novel anticancer agents, particularly as proteasome inhibitors and in the design of nitric oxide (NO)-releasing prodrugs.

Comparative Analysis of Antiproliferative Activity

A study comparing analogues of the anticancer lead compound JS-K, a nitric oxide-releasing prodrug, revealed that homopiperazine-containing compounds exhibit potent antiproliferative activity comparable to their piperazine counterparts against human leukemia cell lines.[4][5] The ability of these compounds to generate intracellular nitric oxide, a molecule known to induce apoptosis in cancer cells, correlated well with their observed cytotoxic effects.[1][6]

Compound IDScaffoldCell LineIC50 (µM)[5]
JS-KPiperazineHL-600.4 ± 0.1
U9370.3 ± 0.1
Analogue 11 Homopiperazine HL-60 0.4 ± 0.1
U937 0.3 ± 0.1
Analogue 12 Homopiperazine HL-60 0.5 ± 0.1
U937 0.3 ± 0.1
Analogue 13 Homopiperazine HL-60 0.4 ± 0.1
U937 0.2 ± 0.1
Homopiperazine Derivatives as Proteasome Inhibitors

Homopiperazine derivatives (HPDs) have emerged as a novel class of proteasome inhibitors.[3][7] Unlike the established proteasome inhibitor bortezomib, which primarily acts on the β5 subunit of the proteasome, some HPDs inhibit all three catalytic subunits (β1, β2, and β5).[3][7] This broader mechanism of action may offer advantages in overcoming drug resistance. The homopiperazine-based inhibitor K-7174 has shown efficacy in bortezomib-resistant myeloma cells.[7]

Compound IDCell LineIC50 (µM)[3]
K-7174RPMI8226 (Multiple Myeloma)~10
U266 (Multiple Myeloma)~10
HL-60 (Leukemia)~10
K-10487RPMI8226 (Multiple Myeloma)~10
U266 (Multiple Myeloma)~10
HL-60 (Leukemia)~10

Signaling Pathway: Nitric Oxide-Induced Apoptosis in Cancer

Nitric_Oxide_Apoptosis Nitric Oxide-Induced Apoptosis Pathway NO Nitric Oxide (NO) Caspase9 Caspase 9 NO->Caspase9 Nitrosylation (Inhibition/Activation) DNA_damage DNA Damage NO->DNA_damage iNOS Inducible Nitric Oxide Synthase (iNOS) iNOS->NO NO_donors NO Donors (e.g., JS-K analogues) NO_donors->NO Caspase3 Caspase 3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p53 p53 Activation DNA_damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Cytochrome_c->Caspase9

Caption: Nitric oxide can induce apoptosis through both DNA damage-dependent and independent pathways.

Signaling Pathway: Ubiquitin-Proteasome Pathway

Ubiquitin_Proteasome_Pathway Ubiquitin-Proteasome Pathway cluster_ubiquitination Ubiquitination Protein Target Protein PolyUb_Protein Polyubiquitinated Protein Protein->PolyUb_Protein Poly-Ub chain Ub Ubiquitin (Ub) E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ub ligase) E2->E3 E3->Protein Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Peptides Proteasome->Peptides HPDs Homopiperazine Derivatives (HPDs) HPDs->Proteasome Inhibit β1, β2, β5 Bortezomib Bortezomib Bortezomib->Proteasome Inhibit β5

Caption: The ubiquitin-proteasome system targets proteins for degradation. HPDs show a broader inhibition profile compared to bortezomib.

Application in Metabolic Disorders: DPP-IV Inhibition

Dipeptidyl peptidase IV (DPP-IV) inhibitors are a class of oral hypoglycemics for the treatment of type 2 diabetes. The this compound scaffold has been utilized in the design of potent DPP-IV inhibitors. While direct comparative studies with piperazine analogues are limited, the exploration of homopiperazine derivatives highlights their potential in this therapeutic area.

A series of beta-aminoacyl-containing homopiperazine derivatives were synthesized and evaluated as DPP-IV inhibitors. Several compounds with an acid moiety were found to be potent inhibitors of DPP-IV, with compound 7m exhibiting nanomolar activity and no inhibition of CYP 3A4, a crucial factor for avoiding drug-drug interactions.[8] Further optimization based on X-ray co-crystal structures led to compounds 7s and 7t with good in vitro activity and selectivity.[8]

While a direct comparison with a piperazine counterpart is not provided in this specific study, the high potency achieved with the homopiperazine scaffold underscores its suitability for designing DPP-IV inhibitors.

Role in Central Nervous System (CNS) Drug Discovery

The flexibility of the seven-membered homopiperazine ring can offer advantages in targeting CNS receptors compared to the more rigid six-membered piperazine.

Antipsychotic Potential: A Homopiperazine Analogue of Haloperidol

SYA013, a homopiperazine analogue of the typical antipsychotic haloperidol, has been evaluated for its antipsychotic potential. In preclinical models, SYA013 demonstrated dose-dependent inhibition of d-amphetamine-induced locomotor hyperactivity and conditioned-avoidance response in rats, behaviors predictive of antipsychotic action.[1][9]

CompoundTestID50 (mg/kg)[1]
SYA013d-amphetamine-induced hyperactivity (i.p.)12.5
d-amphetamine-induced hyperactivity (i.v.)2.09
Conditioned-avoidance response (i.p.)5.6

These findings suggest that the homopiperazine scaffold can be effectively employed to develop novel antipsychotic agents.

Signaling Pathway: Dopamine (B1211576) D2 Receptor Signaling

D2_Receptor_Signaling Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Gi Gi/o Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Signaling PKA->Downstream Antipsychotics Antipsychotics (e.g., SYA013) Antipsychotics->D2R antagonizes

Caption: Antipsychotics often act by blocking the dopamine D2 receptor, thereby modulating downstream signaling.

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of this compound derivatives involves the reaction of this compound with a suitable electrophile. For example, the synthesis of N-substituted this compound can be achieved through nucleophilic substitution or reductive amination.

General Protocol for N-Alkylation:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as acetonitrile (B52724) or DMF.

  • Add a base, for example, potassium carbonate (2-3 equivalents).

  • Add the desired alkyl halide (1-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with heating until the reaction is complete, as monitored by TLC or LC-MS.

  • After completion, filter the reaction mixture to remove the base.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-alkylated this compound derivative.

MTT Assay for Antiproliferative Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9]

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

DPP-IV Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-IV.[5]

  • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • In a 96-well black plate, add the test compound at various concentrations.

  • Add recombinant human DPP-IV enzyme to each well and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate, Gly-Pro-AMC.

  • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) over time.

  • Calculate the rate of reaction and determine the percent inhibition for each compound concentration to calculate the IC50 value.

Factor Xa Inhibition Assay (Chromogenic)

This assay determines the inhibitory effect of compounds on Factor Xa activity.[10]

  • Prepare a reaction buffer (e.g., Tris-HCl buffer with NaCl and CaCl2).

  • In a 96-well plate, add the test compound at various concentrations.

  • Add purified human Factor Xa and incubate for a specified time.

  • Add a chromogenic substrate specific for Factor Xa.

  • Measure the absorbance at 405 nm over time.

  • Calculate the rate of substrate cleavage and determine the percent inhibition to calculate the IC50 value.

Conclusion

The this compound scaffold presents a viable and, in certain contexts, advantageous alternative to the more traditional piperazine ring in drug discovery. Its increased conformational flexibility can be harnessed to achieve desired interactions with biological targets, as evidenced by its successful application in the development of potent anticancer agents, DPP-IV inhibitors, and CNS-active compounds.

While direct, head-to-head comparative data with piperazine analogues across all therapeutic areas is not always available, the existing body of research strongly supports the efficacy of the homopiperazine scaffold. The comparable antiproliferative activity of homopiperazine-containing JS-K analogues to their piperazine counterparts, coupled with the unique mechanism of action of homopiperazine-based proteasome inhibitors, highlights its potential in oncology. The development of nanomolar DPP-IV inhibitors and promising antipsychotic candidates further solidifies the position of this compound as a valuable building block for medicinal chemists.

Future research should focus on more systematic "scaffold hopping" studies, directly comparing the in vitro and in vivo properties of homopiperazine-containing drug candidates with their piperazine and other bioisosteric analogues. Such studies will provide a clearer understanding of the specific advantages conferred by the seven-membered diazepine ring and guide the rational design of next-generation therapeutics.

References

Cross-Validation of Analytical Data: A Comparative Guide to 1-Boc-Homopiperazine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust characterization of synthetic intermediates is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 1-Boc-homopiperazine, a key building block in the synthesis of various pharmaceutical compounds, requires thorough analytical validation. This guide provides a comparative analysis of the analytical data for this compound against a common alternative, 1-Boc-piperazine, offering supporting experimental data and detailed methodologies.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key analytical data for this compound and 1-Boc-piperazine, facilitating a direct comparison of their physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties

PropertyThis compound1-Boc-piperazine
Molecular Formula C₁₀H₂₀N₂O₂C₉H₁₈N₂O₂
Molecular Weight 200.28 g/mol 186.25 g/mol
Appearance Colorless to light yellow liquidWhite to light yellow solid
Melting Point N/A43-47 °C
Boiling Point 95-110 °C @ 0.5 mmHg258 °C @ 760 mmHg
Density 1.016 g/mL at 20 °C1.03 g/cm³
Refractive Index n20/D 1.471n20/D 1.467
Purity (typical) ≥98% (GC, Titration)≥97% - ≥99% (GC, HPLC)

Table 2: Spectroscopic Data

TechniqueThis compound (Typical Data)1-Boc-piperazine (Typical Data)
¹H NMR (CDCl₃) ~1.45 (s, 9H, Boc), ~1.75 (m, 2H, -CH₂-), ~2.80 (t, 2H, -CH₂-NH), ~3.25 (t, 2H, -CH₂-N(Boc)), ~3.50 (t, 2H, -CH₂-N(Boc))~1.46 (s, 9H, Boc), ~2.80 (t, 4H, -CH₂-NH), ~3.40 (t, 4H, -CH₂-N(Boc))
¹³C NMR (CDCl₃) ~28.4 (Boc CH₃), ~30.0 (-CH₂-), ~46.0 (-CH₂-N(Boc)), ~49.0 (-CH₂-N(Boc)), ~51.0 (-CH₂-NH), ~80.0 (Boc C), ~155.0 (Boc C=O)~28.4 (Boc CH₃), ~45.0 (-CH₂-NH), ~46.0 (-CH₂-N(Boc)), ~79.5 (Boc C), ~154.7 (Boc C=O)
FTIR (cm⁻¹) ~3300 (N-H stretch), ~2970, 2850 (C-H stretch), ~1690 (C=O stretch, carbamate), ~1170 (C-O stretch)~3300 (N-H stretch), ~2970, 2850 (C-H stretch), ~1690 (C=O stretch, carbamate), ~1170 (C-O stretch)
GC-MS (m/z) 200 [M]⁺, 144 [M-C₄H₈]⁺, 101 [M-Boc+H]⁺, 57 [C₄H₉]⁺186 [M]⁺, 130 [M-C₄H₈]⁺, 87 [M-Boc+H]⁺, 57 [C₄H₉]⁺

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical data. The following are representative protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 16 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions for 1-Boc-piperazine (and adaptable for this compound):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Injection: Split mode (e.g., 50:1).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: A thin film of the liquid sample (this compound) is prepared between two salt plates (e.g., NaCl or KBr). For the solid sample (1-Boc-piperazine), a KBr pellet is prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Acquire the spectrum in the mid-IR range (4000-400 cm⁻¹). A background spectrum should be collected and subtracted from the sample spectrum.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical data for this compound and the general signaling pathway for its characterization.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Cross-Validation synthesis Synthesis of This compound purification Purification (e.g., Distillation) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr hplc HPLC (Purity) purification->hplc gcms GC-MS (Identity & Impurities) purification->gcms ftir FTIR (Functional Groups) purification->ftir spec_interp Spectral Interpretation nmr->spec_interp data_comp Data Comparison with Reference/Alternative hplc->data_comp gcms->spec_interp ftir->spec_interp final_report final_report data_comp->final_report Final Report spec_interp->data_comp

Caption: Workflow for the analytical cross-validation of this compound.

characterization_pathway cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis compound This compound Sample nmr NMR Spectroscopy (Structure Elucidation) compound->nmr ms Mass Spectrometry (Molecular Weight) compound->ms ir IR Spectroscopy (Functional Groups) compound->ir hplc HPLC (Purity & Quantification) compound->hplc gc GC (Purity & Volatile Impurities) compound->gc structural_confirmation Structural Confirmation nmr->structural_confirmation ms->structural_confirmation ir->structural_confirmation purity_assessment Purity Assessment hplc->purity_assessment gc->purity_assessment final_characterization Complete Analytical Characterization structural_confirmation->final_characterization purity_assessment->final_characterization

Caption: Logical pathway for the analytical characterization of this compound.

Comparative Analysis of Opioid Receptor Antagonists: A Focus on Piperazine and Homopiperazine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of opioid receptor antagonists incorporating piperazine (B1678402) and homopiperazine (B121016) core structures reveals distinct pharmacological profiles, offering researchers valuable insights for the development of novel therapeutics. This guide provides a comparative analysis of their binding affinities, functional activities, and the experimental protocols used for their evaluation.

Opioid receptor antagonists are critical tools in both research and clinical settings, playing a vital role in treating opioid overdose and in the study of opioid system pharmacology. The incorporation of heterocyclic scaffolds, such as piperazine and homopiperazine, into the molecular structure of these antagonists has been a key area of investigation in the pursuit of compounds with improved potency, selectivity, and pharmacokinetic properties.

Data Presentation: A Comparative Look at Binding Affinities

Compound IDN-SubstituentPiperazine Ring Substitutionµ-Opioid Receptor Ke (nM)δ-Opioid Receptor Ke (nM)κ-Opioid Receptor Ke (nM)
5a PhenylpropylUnsubstituted8.4734.336.8
5b Phenylpropyl(3S)-Methyl0.8813.44.09
5c Phenylpropyl(3R)-Methyl1.016.991.57
5f Methyl(2S)-Methyl---

Data sourced from Le Bourdonnec et al., 2010.[1] Note: Ke values for compound 5f were not explicitly provided in the referenced study, though it was identified as a pure opioid antagonist.

Experimental Protocols

The characterization of these opioid receptor antagonists relies on robust in vitro assays to determine their binding affinity and functional activity. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assay for Opioid Receptor Affinity

This assay determines the binding affinity of a compound to a specific receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells).

  • Radioligand: A tritiated opioid ligand with high affinity for the target receptor (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, [³H]U69,593 for κ-receptors).

  • Test Compound: The unlabeled antagonist at various concentrations.

  • Incubation Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In a microplate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay for Antagonist Activity

This functional assay measures the ability of a compound to inhibit G-protein activation by an agonist, thereby determining its antagonist properties.

Materials:

  • Receptor Source: Cell membranes expressing the opioid receptor of interest.

  • Agonist: A known opioid receptor agonist (e.g., DAMGO for µ-receptors).

  • Test Compound: The antagonist at various concentrations.

  • [³⁵S]GTPγS: A non-hydrolyzable GTP analog labeled with sulfur-35.

  • GDP: Guanosine diphosphate.

  • Assay Buffer: Typically contains HEPES, NaCl, and MgCl₂.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Pre-incubation: Incubate the cell membranes with the test antagonist at various concentrations.

  • Agonist Stimulation: Add a fixed concentration of the agonist to stimulate the receptors.

  • G-protein Activation: Add [³⁵S]GTPγS and GDP to the mixture. Agonist-activated receptors will catalyze the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: The antagonist potency is determined by its ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding. The equilibrium dissociation constant for the antagonist (Ke) can be calculated from the IC₅₀ value using the Schild equation.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the pharmacology of opioid receptor antagonists.

G_Protein_Signaling_Pathway Opioid Receptor G-Protein Signaling Pathway cluster_intracellular Intracellular Opioid_Receptor Opioid Receptor G_Protein G-Protein (αβγ) Opioid_Receptor->G_Protein G_alpha Gα-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts Antagonist Antagonist Antagonist->Opioid_Receptor Binds & Blocks Agonist Agonist Agonist->Opioid_Receptor Binds & Activates G_alpha->Adenylyl_Cyclase Inhibits Downstream_Effects Downstream Cellular Effects G_beta_gamma->Downstream_Effects ATP ATP ATP->Adenylyl_Cyclase cAMP->Downstream_Effects

Caption: Opioid Receptor Signaling Pathway and Antagonist Action.

Radioligand_Binding_Assay_Workflow Radioligand Binding Assay Workflow Start Start Preparation Prepare Cell Membranes, Radioligand, and Test Compound Start->Preparation Incubation Incubate Components to Allow Binding Equilibrium Preparation->Incubation Filtration Separate Bound and Unbound Ligand by Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Measure Radioactivity with Scintillation Counter Washing->Counting Analysis Analyze Data to Determine IC50 and Ki Values Counting->Analysis End End Analysis->End

Caption: Experimental Workflow for Radioligand Binding Assay.

References

Safety Operating Guide

Proper Disposal of 1-Boc-Homopiperazine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 1-Boc-homopiperazine is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed, procedural instructions for researchers, scientists, and drug development professionals on the proper handling and disposal of this chemical.

This compound is classified as a hazardous chemical that can cause severe skin burns, and eye damage, and may cause respiratory irritation. Adherence to the following protocols is mandatory to mitigate risks and prevent environmental contamination.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.[1]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

    • Body Protection: Wear a lab coat, and additional protective clothing as necessary to prevent skin contact.

  • Work Area:

    • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValue
Molecular FormulaC₁₀H₂₀N₂O₂
Molecular Weight200.28 g/mol [1][2]
Boiling Point90°C (at 0.5 mmHg)[3]
Flash Point>110°C (>230°F)[3]
UN NumberUN2735[3]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the disposal of this compound waste.

1. Waste Segregation and Collection:

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be clearly labeled as "Hazardous Waste."

  • Labeling: The hazardous waste label must include:

    • The full chemical name: "this compound" or "tert-Butyl 1,4-diazepane-1-carboxylate".

    • The concentration of the waste.

    • The date the waste was first added to the container.

    • The specific hazards associated with the chemical (e.g., "Corrosive," "Irritant").

    • The principal investigator's name and lab location.

  • Collection:

    • Carefully transfer the waste into the designated container, avoiding splashes or spills.

    • Do not mix this compound with incompatible materials, such as strong oxidizing agents.

    • Keep the waste container securely closed when not in use.

2. Storage of Chemical Waste:

  • Location: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Temperature: Store in a cool, dry place.

3. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or is no longer being used, contact your institution's EHS department to arrange for a chemical waste pickup.

  • Provide Information: Be prepared to provide the EHS department with the information from the hazardous waste label.

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup scheduling and documentation.

4. Spill Management:

In the event of a spill, follow these procedures immediately:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).

  • Collection: Carefully collect the absorbed material and place it in a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 fume_hood Work in Chemical Fume Hood ppe->fume_hood Step 2 container Select Labeled, Compatible Hazardous Waste Container fume_hood->container Step 3 transfer Carefully Transfer Waste container->transfer Step 4 close_container Securely Close Container transfer->close_container Step 5 storage_area Store in Designated, Secure Waste Area close_container->storage_area Step 6 secondary_containment Use Secondary Containment storage_area->secondary_containment Step 7 ehs Contact Environmental Health & Safety (EHS) secondary_containment->ehs Step 8 pickup Arrange for Waste Pickup ehs->pickup Step 9 end End: Compliant Disposal pickup->end Step 10

Caption: Disposal workflow for this compound.

By following these detailed procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, contributing to a safer research environment and responsible chemical waste management.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-homopiperazine
Reactant of Route 2
Reactant of Route 2
1-Boc-homopiperazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.